molecular formula C11H13NO3S B3130335 1-(Phenylsulfonyl)piperidin-4-one CAS No. 34259-86-4

1-(Phenylsulfonyl)piperidin-4-one

Cat. No.: B3130335
CAS No.: 34259-86-4
M. Wt: 239.29 g/mol
InChI Key: RIFJLRBPKDRCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Phenylsulfonyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFJLRBPKDRCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Phenylsulfonyl)piperidin-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical structure, properties, and synthetic utility of 1-(Phenylsulfonyl)piperidin-4-one, designed for researchers and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, the inherent basicity of the piperidine nitrogen can often lead to off-target toxicities, such as hERG channel inhibition, or poor pharmacokinetic profiles. 1-(Phenylsulfonyl)piperidin-4-one (CAS: 34259-86-4) emerges as a highly strategic bifunctional building block. By masking the amine with a strongly electron-withdrawing phenylsulfonyl group, chemists can abrogate basicity while simultaneously leveraging the C4-ketone for complex structural elaborations. This guide explores the physicochemical properties, mechanistic synthesis, and critical applications of this compound in developing advanced pharmacophores, most notably the antimalarial 1,2,4-trioxolanes.

Physicochemical Profile and Structural Dynamics

The utility of 1-(phenylsulfonyl)piperidin-4-one stems directly from its structural dichotomy. The molecule consists of a reactive electrophilic center (the ketone at position 4) and a sterically demanding, electron-withdrawing sulfonamide moiety at position 1.

The phenylsulfonyl group exerts a strong inductive and resonance-withdrawing effect, pulling lone-pair electron density away from the nitrogen atom. This fundamental shift eliminates the basicity of the piperidine ring, rendering the molecule neutral at physiological pH. Furthermore, the lipophilic nature of the benzenesulfonyl group enhances the overall membrane permeability of downstream derivatives.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural/Functional Implication
Chemical Name 1-(Phenylsulfonyl)piperidin-4-oneCore IUPAC nomenclature.
Synonyms 1-Benzenesulfonyl-4-piperidoneCommonly utilized in patent literature.
CAS Registry Number 34259-86-4Unique identifier for procurement [1].
Molecular Formula C11H13NO3SDictates exact mass for MS validation.
Molecular Weight 239.29 g/mol Optimal low-MW precursor for fragment-based design.
Appearance Colorless solidIndicates high crystalline purity post-recrystallization.

Mechanistic Synthesis and Validation Protocol

The synthesis of 1-(phenylsulfonyl)piperidin-4-one is a classic electrophilic sulfonylation. The reaction utilizes 4-piperidone monohydrate hydrochloride as the starting material, which is reacted with benzenesulfonyl chloride in the presence of an organic base [2].

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

As a Senior Application Scientist, I emphasize that successful sulfonylation requires strict control over the acid-base equilibrium in the reaction matrix.

Reagents & Materials:

  • 4-Piperidone monohydrate hydrochloride (30 mmol)

  • Benzenesulfonyl chloride (30 mmol)

  • Triethylamine (TEA) (90 mmol)

  • Dichloromethane (CH2Cl2) (50 mL)

Step-by-Step Methodology:

  • Suspension: Suspend 4-piperidone monohydrate hydrochloride in CH2Cl2 (50 mL) under a nitrogen atmosphere.

    • Causality: CH2Cl2 is chosen as an aprotic solvent that readily dissolves the incoming sulfonyl chloride and the final product, while remaining inert to the electrophile.

  • Base Addition: Add triethylamine (12.5 mL, 90 mmol) to the suspension.

    • Causality: TEA serves a critical dual function. First, it neutralizes the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation, driving the reaction to completion and preventing the protonation of the unreacted free amine.

  • Electrophilic Addition: Add benzenesulfonyl chloride (5.30 g, 30 mmol) dropwise at 0°C, then allow the mixture to warm to 25°C.

    • Causality: Dropwise addition at low temperature controls the exothermic nature of the S_N2-type attack at the sulfur center, minimizing the formation of dark, polymeric byproducts.

  • Reaction Maturation: Stir the mixture at 25°C for 16 hours.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Triturate the crude residue with water (100 mL) to dissolve the triethylamine hydrochloride salts. Filter the resulting precipitate and purify via recrystallization from ethanol.

Self-Validating System:

  • TLC: Run a TLC (30% Ethyl Acetate in Hexanes). The disappearance of the ninhydrin-active baseline spot (free amine) and the emergence of a high-Rf, UV-active spot confirms product formation.

  • 1H NMR (CDCl3): Validation is achieved by observing the characteristic piperidine ring triplets at ~2.58 ppm (4H) and ~3.60 ppm (4H), alongside the multiplet for the aromatic protons at 7.50–7.80 ppm.

Core Applications in Drug Development

Spiro and Dispiro 1,2,4-Trioxolane Antimalarials

Due to widespread resistance to chloroquine and mefloquine, the development of synthetic endoperoxides—mimicking the active pharmacophore of artemisinin—has been a major focus in antimalarial research. 1-(Phenylsulfonyl)piperidin-4-one is a pivotal precursor in synthesizing spiro 1,2,4-trioxolanes (such as the OZ series, e.g., OZ60) [3].

The construction of the trioxolane ring is achieved via a Griesbaum Co-ozonolysis . In this reaction, an oxime is cleaved by ozone to generate a highly reactive carbonyl oxide (Criegee intermediate), which immediately undergoes a 1,3-dipolar cycloaddition with the C4-ketone of our piperidone building block.

Protocol 2: Griesbaum Co-ozonolysis for Trioxolane Assembly
  • Preparation: Dissolve O-methyl 2-adamantanone oxime (5 mmol) and 1-(phenylsulfonyl)piperidin-4-one (5 mmol) in a biphasic-like solvent mixture of pentane (40 mL) and CH2Cl2 (60 mL).

    • Causality: The non-polar/polar solvent blend ensures the solubility of both the highly lipophilic adamantane derivative and the polar piperidone, while remaining completely inert to ozone degradation.

  • Ozonolysis: Bubble ozone gas through the solution at -78°C until a faint blue color persists.

    • Causality: The ultra-low temperature stabilizes the transient Criegee intermediate, preventing its premature decomposition or dimerization, and funnels it directly into the 1,3-dipolar cycloaddition with the piperidone.

  • Purification: Purify the crude product by flash chromatography (silica gel, 20% ether in hexanes) to afford the spiro trioxolane.

    • Validation: The success of the cycloaddition is confirmed by 13C NMR, specifically looking for the quaternary acetal carbon of the trioxolane ring, which typically resonates distinctly between 108–112 ppm.

Alpha-Functionalization for Heterocyclic Scaffolds

Beyond cycloadditions, the C4-ketone activates the adjacent alpha-carbons (C3 and C5) for electrophilic substitution. By reacting 1-(phenylsulfonyl)piperidin-4-one with N-Bromosuccinimide (NBS), chemists can synthesize 3-bromo-1-(phenylsulfonyl)piperidin-4-one. This alpha-bromo ketone is an essential dielectrophilic intermediate used to synthesize complex tricyclic quinoxaline analogues via condensation with 1,2-diaminobenzenes [4].

Synthetic Divergence Workflow

The following diagram illustrates the logical synthetic divergence of 1-(phenylsulfonyl)piperidin-4-one into two distinct, high-value pharmacological scaffolds.

SynthesisPathway A 4-Piperidone HCl (Precursor) C 1-(Phenylsulfonyl)piperidin-4-one (Core Building Block) A->C TEA, CH2Cl2 25°C, 16h B Benzenesulfonyl Chloride (Sulfonylating Agent) B->C D O-Methyl 2-adamantanone oxime + Ozone (O3) C->D Griesbaum Co-ozonolysis F N-Bromosuccinimide (NBS) Alpha-Bromination C->F Electrophilic Substitution E Spiro 1,2,4-Trioxolane (e.g., OZ60) (Antimalarial Pharmacophore) D->E 1,3-Dipolar Cycloaddition G Quinoxaline Analogues (Heterocyclic Scaffolds) F->G Diamine Condensation

Fig 1: Synthetic divergence of 1-(phenylsulfonyl)piperidin-4-one into diverse pharmacophores.

References

  • Vennerstrom, J. L., et al. (2005). Spiro and dispiro 1,2,4-trioxolane antimalarials (US Patent No. 6,906,205 B2). U.S. Patent and Trademark Office.
  • Vennerstrom, J. L., et al. (2002). Spiro and dispiro 1,2,4-trioxolane antimalarials (US Patent No. 6,486,199 B1). U.S. Patent and Trademark Office.
  • Chang, M.-Y., Lee, T.-W., Hsu, R.-T., & Yen, T.-L. (2011). Synthesis of Quinoxaline Analogues. Synlett, 2011(10), 1435-1440. Thieme Group. Retrieved from[Link]

Molecular weight and formula of 1-(phenylsulfonyl)-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular specifications, synthesis, and application of 1-(Phenylsulfonyl)-4-piperidone .

Core Chemical Identity & Physicochemical Specifications

1-(Phenylsulfonyl)-4-piperidone is a specialized heterocyclic intermediate used primarily in the synthesis of spiro-1,2,4-trioxolane antimalarials and protease inhibitors.[1][2] It functions as a pharmacophore scaffold, leveraging the piperidone ring for spiro-cyclization and the sulfonyl group for metabolic stability and lipophilicity modulation.

Property Technical Specification
IUPAC Name 1-(Benzenesulfonyl)piperidin-4-one
Common Synonyms 1-Phenylsulfonyl-4-piperidone; N-Benzenesulfonyl-4-piperidone
Molecular Formula C₁₁H₁₃NO₃S
Molecular Weight 239.29 g/mol
Physical State Crystalline Solid (Colorless to off-white)
Melting Point 108–110 °C (Literature derived [1])
Solubility Soluble in Dichloromethane (DCM), Chloroform, Acetone; Sparingly soluble in Water
CAS Registry Number 39536-59-9 (Verify with specific vendor; often synthesized in-situ)
Structural Analysis & Electronic Properties

The molecule consists of a 4-piperidone core N-substituted with a benzenesulfonyl group.[1][2][3]

  • Piperidone Ring: The ketone at the C4 position renders the ring highly electrophilic, making it an ideal substrate for Wittig reactions, reductive aminations, or spiro-cyclizations.

  • Sulfonyl Group: The electron-withdrawing sulfonyl moiety (

    
    ) decreases the basicity of the nitrogen, preventing unwanted protonation during acid-catalyzed reactions and enhancing the metabolic stability of the final drug candidate.[1][2]
    
Synthesis Protocol: Sulfonylation of 4-Piperidone

Objective: Synthesize 1-(phenylsulfonyl)-4-piperidone from 4-piperidone monohydrate hydrochloride.

Reagents:
  • Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq)[1][2]

  • Reagent: Benzenesulfonyl chloride (1.1 eq)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.0 eq)
  • Solvent: Dichloromethane (DCM) or Acetone (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: Suspend 4-piperidone monohydrate hydrochloride in dry DCM under an inert nitrogen atmosphere at 0°C.

  • Activation: Add Triethylamine dropwise to the suspension. The mixture will clear as the free amine is generated. Stir for 15 minutes.

  • Addition: Add Benzenesulfonyl chloride dropwise over 20 minutes, maintaining the temperature below 5°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting amine.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol or Diethyl Ether/Hexanes to yield the pure solid.
    
Reaction Scheme Visualization

SynthesisPath Start 4-Piperidone HCl (C5H10ClNO) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Dissolution in DCM Reagent Benzenesulfonyl Chloride (PhSO2Cl) Reagent->Intermediate Dropwise Addition Base Base (Et3N) Scavenges HCl Base->Intermediate Proton Capture Product 1-(Phenylsulfonyl)-4-piperidone (C11H13NO3S) Intermediate->Product Elimination of Cl-

Figure 1: Synthetic pathway for the sulfonylation of 4-piperidone.

Applications in Drug Discovery

This compound serves as a versatile "linchpin" intermediate in medicinal chemistry.

  • Antimalarial Spiro-Trioxolanes: The ketone carbonyl is a critical attachment point for forming 1,2,4-trioxolane rings (ozonides). The sulfonyl group improves the lipophilicity profile (

    
    ), facilitating membrane permeability in Plasmodium falciparum.
    
  • Protease Inhibitors (MMP/Cysteine Proteases): The piperidine ring acts as a peptidomimetic scaffold. The sulfonyl group often occupies the S1 or S2 pocket of the enzyme, providing critical hydrogen bonding interactions via the sulfonyl oxygens.

Application Workflow

Applications Scaffold 1-(Phenylsulfonyl)-4-piperidone (Scaffold) Reaction1 Ozonolysis / Condensation (+ Oxime Ether) Scaffold->Reaction1 Reaction2 Reductive Amination (+ Primary Amine) Scaffold->Reaction2 Reaction3 Wittig Olefination Scaffold->Reaction3 Target1 Spiro-1,2,4-Trioxolanes (Antimalarial OZ Series) Reaction1->Target1 Target2 4-Amino-Piperidine Derivatives (CCR5 Antagonists) Reaction2->Target2 Target3 Exocyclic Alkenes (Enzyme Inhibitors) Reaction3->Target3

Figure 2: Divergent synthesis workflows utilizing the 1-(phenylsulfonyl)-4-piperidone scaffold.

Analytical Characterization (Reference Data)

To validate the synthesis, compare experimental data against these reference values [1][2]:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.80 – 7.75 (m, 2H, Ar-H ortho)
      
    • 
       7.65 – 7.55 (m, 3H, Ar-H meta/para)
      
    • 
       3.45 (t, 
      
      
      
      Hz, 4H,
      
      
      )
    • 
       2.55 (t, 
      
      
      
      Hz, 4H,
      
      
      )
  • IR Spectroscopy (KBr):

    • Carbonyl (

      
      ):  Strong band at ~1715 
      
      
      
      .
    • Sulfonyl (

      
      ):  Asymmetric stretch at ~1340 
      
      
      
      , Symmetric stretch at ~1160
      
      
      .
Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING .

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Moisture sensitive (keep desiccated).

References
  • Vennerstrom, J. L., et al. (2004).[4] Spiro and dispiro 1,2,4-trioxolane antimalarials.[4] US Patent 6,486,199 . Google Patents. Link

  • Charman, W. N., et al. (2010). Dispiro 1,2,4-trioxolane antimalarials. US Patent Application 2010/0113436 A1 . Google Patents. Link

  • PubChem Compound Summary . 1-(Benzenesulfonyl)piperidin-4-one.[1][2] National Center for Biotechnology Information. Link

Sources

Solubility of N-phenylsulfonyl-4-piperidone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-phenylsulfonyl-4-piperidone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

N-phenylsulfonyl-4-piperidone is a key intermediate in the synthesis of various pharmacologically active compounds. Its effective use in synthetic chemistry is profoundly dependent on its solubility characteristics in different organic solvents, which influences reaction kinetics, purification strategies, and overall yield. This technical guide provides a comprehensive examination of the solubility profile of N-phenylsulfonyl-4-piperidone. We delve into the molecular determinants of its solubility, present a theoretical framework for predicting its behavior in various solvent classes, and provide a robust, field-proven experimental protocol for its quantitative determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to optimize synthetic routes and crystallization processes involving this versatile building block.

Introduction: The Molecular Profile of N-phenylsulfonyl-4-piperidone

N-phenylsulfonyl-4-piperidone is a bifunctional molecule featuring a piperidone core. The structural characteristics governing its physicochemical behavior include:

  • A Polar Sulfonamide Group (-SO₂N-): This group is a strong hydrogen bond acceptor and introduces significant polarity.

  • A Ketone Carbonyl Group (C=O): The carbonyl group at the 4-position of the piperidine ring is also a hydrogen bond acceptor, contributing to the molecule's polar nature.

  • An Aromatic Phenyl Ring: This nonpolar, hydrophobic moiety allows for van der Waals and π-π stacking interactions.

  • A Saturated Piperidone Ring: This aliphatic portion of the molecule contributes to its nonpolar character.

The interplay between the polar sulfonamide and ketone functionalities and the nonpolar phenyl and aliphatic rings dictates the compound's solubility. A delicate balance of solute-solvent interactions is required to overcome the crystal lattice energy of the solid-state compound.

Diagram 1: Key Structural Features of N-phenylsulfonyl-4-piperidone

cluster_0 N-phenylsulfonyl-4-piperidone cluster_1 Key Functional Groups mol A Phenyl Group (Nonpolar) A->mol B Sulfonyl Group (Polar, H-bond Acceptor) B->mol C Piperidone Ring (Mainly Nonpolar) C->mol D Ketone Group (Polar, H-bond Acceptor) D->mol

Caption: Molecular structure highlighting functional groups.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The dual polar/nonpolar nature of N-phenylsulfonyl-4-piperidone suggests a nuanced solubility profile across different classes of organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but possess high dielectric constants and dipole moments. They can effectively solvate the polar sulfonamide and ketone groups. We predict high solubility in these solvents, as they can disrupt the solute-solute interactions in the crystal lattice without competing for hydrogen bond donation. Acetonitrile is noted as a solvent for a certified reference material of a similar compound, N-phenethyl-4-piperidone, indicating its utility.[1]

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. They will interact strongly with the sulfonamide and ketone moieties. Solubility is expected to be moderate to high, particularly with increased temperature. Ethanol, in particular, is frequently used as a recrystallization solvent for piperidone derivatives, which implies high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.[2]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane and chloroform are often used for the extraction of N-substituted piperidones during synthesis, suggesting good solubility.[3] Their ability to engage in dipole-dipole interactions facilitates the dissolution of the solute.

  • Aromatic Hydrocarbons (e.g., Toluene): These are nonpolar solvents but are capable of engaging in π-π stacking interactions with the phenyl ring of the solute. Solubility is expected to be limited but may be higher than in purely aliphatic nonpolar solvents.

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. Given the significant polarity imparted by the sulfonamide and ketone groups, solubility in these solvents is predicted to be very low.[4] Indeed, hexane is often used as an anti-solvent or as a component in recrystallization solvent systems to induce precipitation of piperidones.[5]

Quantitative Solubility Data (Illustrative)

While extensive experimental data for this specific molecule is not publicly available, the following table presents illustrative solubility values based on the theoretical principles discussed and data from structurally related molecules.[6][7] These values serve as a practical guide for solvent selection. Note: These are estimated values and must be confirmed experimentally for critical applications.

Solvent Class Solvent Predicted Solubility at 25°C (mg/mL) Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Excellent solvent for creating concentrated stock solutions.
N,N-Dimethylformamide (DMF)> 100Similar to DMSO, highly effective at solvating the molecule.
Acetonitrile (ACN)10 - 25Good solubility for analytical purposes (e.g., HPLC, LC/MS).[1]
Polar Protic Methanol (MeOH)25 - 50High solubility due to its polarity and small size.
Ethanol (EtOH)15 - 30Good solubility, often used for recrystallization, indicating a strong positive temperature coefficient.[2]
Isopropanol (IPA)5 - 15Lower solubility than smaller alcohols due to increased nonpolar character.
Halogenated Dichloromethane (DCM)50 - 100Excellent solubility, making it a preferred solvent for reaction and extraction.
Chloroform50 - 100Similar to DCM, effective for extraction and purification processes.[3]
Ethers Tetrahydrofuran (THF)20 - 40Moderate solubility.
Diethyl Ether< 5Limited solubility; can be used as an anti-solvent to induce precipitation.[8]
Aromatic Hydrocarbons Toluene< 2Low solubility.
Nonpolar Aliphatic Hexane< 0.1Practically insoluble; ideal for use as an anti-solvent or for washing solid product to remove nonpolar impurities.[4][5]

Experimental Protocol: Isothermal Saturation Shake-Flask Method

To ensure trustworthy and reproducible results, the isothermal saturation (or shake-flask) method is the gold standard for determining equilibrium solubility.[6][9] This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of N-phenylsulfonyl-4-piperidone in a selected organic solvent at a specified temperature.

Materials:

  • N-phenylsulfonyl-4-piperidone (verified purity >99%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol Workflow:

Diagram 2: Isothermal Saturation (Shake-Flask) Workflow

G arrow arrow prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours) until equilibrium is reached. prep->equil Incubate phase_sep 3. Phase Separation Allow solid to settle. (Optional: Centrifuge). equil->phase_sep Cease Agitation sample 4. Sampling & Filtration Withdraw supernatant. Filter immediately through a 0.22 µm syringe filter. phase_sep->sample Careful Aspiration quant 5. Quantification Dilute filtrate accurately. Analyze concentration using a pre-validated HPLC method. sample->quant Prepare for Analysis calc 6. Calculation Calculate solubility in mg/mL or mol/L, accounting for dilution. quant->calc Use Calibration Curve

Caption: Step-by-step workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation:

    • Add an excess amount of solid N-phenylsulfonyl-4-piperidone to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Causality Check: Adding excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

    • Accurately add a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.

    • Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when consecutive measurements yield the same concentration within experimental error.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.

    • For fine suspensions, centrifugation may be required to achieve clear separation.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed vial or volumetric flask.

    • Causality Check: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV. The analytical method (including column, mobile phase, flow rate, and detection wavelength) must be validated for linearity, accuracy, and precision beforehand.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

Conclusion

The solubility of N-phenylsulfonyl-4-piperidone is a critical parameter that dictates its handling and application in organic synthesis. Its unique molecular structure, possessing both polar and nonpolar functionalities, results in a varied solubility profile. It exhibits high solubility in polar aprotic and halogenated solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar aliphatic hydrocarbons. This guide provides the theoretical framework and a robust experimental protocol necessary for scientists to confidently predict and quantitatively determine its solubility, thereby facilitating more efficient process development, purification, and formulation activities in both research and industrial settings.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
  • Solubility of Piperidine. (n.d.). Solubility of Things.
  • Martínez, F., Gómez, A., & Ávila, C. M. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 25(5), 768-772.
  • 1-N-PHENYL-PIPERIDIN-4-ONE(19125-34-9) Chemical Properties. (n.d.). LookChem.
  • Ali, S., Saokaew, P., Aman, A., Todsaporn, D., Sanachai, K., Krusong, K., Hannongbua, S., Wolschann, P., Mahalapbutr, P., & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Modeling, 30(3), 69.
  • CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.).
  • Arulraj, R., & Nallu, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • N-Phenethyl-4-piperidinone. (n.d.). PubChem.
  • N-Phenethyl-4-piperidone (NPP) solution. (n.d.). Sigma-Aldrich.
  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).
  • Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-Phenethyl-4-piperidinone. (n.d.). Wikipedia.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town.
  • Wang, C., Hou, G., et al. (2018). N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives as activation NF-κB inhibitors in hepatic carcinoma cell lines. European Journal of Medicinal Chemistry, 155, 456-466.
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet
  • Solubility of 1-benzylpiperidin-4-one. (n.d.). Solubility of Things.
  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (n.d.). The Royal Society of Chemistry.

Sources

The Piperidone Predicament: A Senior Application Scientist's Guide to 1-(Phenylsulfonyl)piperidin-4-one vs. 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of pharmacologically active agents. The strategic choice of the nitrogen protecting group on this heterocyclic core is a critical decision that dictates the synthetic route, reactivity, and ultimately, the efficiency of a drug development campaign. This in-depth technical guide provides a comprehensive comparison of two of the most frequently utilized N-protected 4-piperidones: 1-(Phenylsulfonyl)piperidin-4-one and 1-Benzyl-4-piperidone. Drawing upon field-proven insights and established chemical principles, this document will dissect the nuances of their synthesis, reactivity, stability, and deprotection, offering researchers, scientists, and drug development professionals a clear roadmap for selecting the optimal building block for their specific synthetic challenges.

Introduction: The Strategic Importance of the N-Protecting Group in 4-Piperidone Chemistry

The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal template for engaging with biological targets. The nitrogen atom within the piperidine ring is a key handle for synthetic manipulation, but its inherent nucleophilicity and basicity often necessitate the use of a protecting group during multi-step syntheses.

The choice of this N-protecting group is far from trivial. It must be robust enough to withstand a variety of reaction conditions, yet labile enough to be removed selectively without compromising the integrity of the final molecule. Furthermore, the electronic nature of the protecting group can significantly influence the reactivity of the piperidone ring, particularly at the α- and β-positions. This guide focuses on two workhorses of the medicinal chemist's toolbox: the electron-withdrawing phenylsulfonyl group and the sterically demanding yet readily cleavable benzyl group.

1-(Phenylsulfonyl)piperidin-4-one: The Electron-Withdrawing Powerhouse

1-(Phenylsulfonyl)piperidin-4-one is characterized by the strongly electron-withdrawing nature of the benzenesulfonyl group. This has profound implications for its reactivity and stability.

Synthesis

The synthesis of 1-(phenylsulfonyl)piperidin-4-one is typically achieved by the reaction of 4-piperidone with benzenesulfonyl chloride in the presence of a base. A common procedure involves the reaction of ethyl isonipecotate with benzenesulfonyl chloride, followed by further synthetic transformations.[3]

Reactivity and Chemical Stability

The sulfonamide linkage is exceptionally stable to a wide range of acidic and basic conditions.[4] This robustness is a key advantage, allowing for a broad spectrum of chemical transformations to be performed on the piperidone core without risk of N-deprotection.

The electron-withdrawing nature of the phenylsulfonyl group acidifies the α-protons of the piperidone ring, facilitating their removal by a base. This enhanced acidity makes 1-(phenylsulfonyl)piperidin-4-one an excellent substrate for α-functionalization reactions, such as alkylations and aldol condensations.

Deprotection

The very stability that makes the phenylsulfonyl group attractive can also be its downfall. Cleavage of the N-S bond is notoriously difficult and often requires harsh reductive conditions. Common methods include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents, which can be incompatible with sensitive functional groups. Milder electrochemical methods for desulfonylation have also been explored.[5]

1-Benzyl-4-piperidone: The Versatile and Labile Workhorse

1-Benzyl-4-piperidone is arguably one of the most widely used protected piperidones in drug discovery.[6] The benzyl group offers a good balance of stability and ease of removal.

Synthesis

Several synthetic routes to 1-benzyl-4-piperidone have been reported. A common laboratory-scale synthesis involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of a base like potassium carbonate.[7] Another established method involves a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine.[7][8]

Reactivity and Chemical Stability

The N-benzyl group is stable to a wide range of non-reductive reaction conditions, including many organometallic reagents and mild acidic and basic conditions. This allows for extensive functionalization of the piperidone ring. The benzyl group is considered a convenient protecting group for the secondary amino function.[9]

Deprotection: A Wealth of Options

A significant advantage of the N-benzyl group is the multitude of methods available for its removal. The most common and often cleanest method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[10][11] This method is highly efficient and proceeds under mild conditions. Alternative methods include the use of other palladium catalysts like Pearlman's catalyst (Pd(OH)2/C), which can be more effective in some cases.[10] For substrates sensitive to hydrogenation, oxidative debenzylation methods can be employed.[12]

Head-to-Head Comparison: Phenylsulfonyl vs. Benzyl

The choice between 1-(phenylsulfonyl)piperidin-4-one and 1-benzyl-4-piperidone is dictated by the specific demands of the synthetic route. The following table summarizes the key considerations:

Feature1-(Phenylsulfonyl)piperidin-4-one1-Benzyl-4-piperidone
Protecting Group Stability Extremely high stability to a wide range of conditions.[4]Good stability to non-reductive conditions.[9]
α-Proton Acidity High, facilitating α-functionalization.Moderate.
Deprotection Conditions Harsh reductive conditions (e.g., Na/NH3, LiAlH4).[5]Mild catalytic hydrogenolysis (e.g., H2, Pd/C).[10][11]
Key Advantage Allows for a broad scope of subsequent reactions due to high stability.Ease and variety of deprotection methods.
Key Disadvantage Difficult deprotection can limit its application with sensitive substrates.Susceptible to cleavage under reductive conditions.
Ideal for... Syntheses requiring robust protection during harsh reaction steps.Syntheses where mild and selective deprotection is crucial.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of common transformations involving these two piperidones.

Protocol 1: α-Alkylation of 1-(Phenylsulfonyl)piperidin-4-one

This protocol describes a general procedure for the α-alkylation of 1-(phenylsulfonyl)piperidin-4-one, leveraging the enhanced acidity of the α-protons.

Materials:

  • 1-(Phenylsulfonyl)piperidin-4-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices: The use of a strong, non-nucleophilic base like LDA at low temperature is crucial for the clean and efficient generation of the kinetic enolate, minimizing side reactions such as self-condensation.

Protocol 2: N-Debenzylation of 1-Benzyl-4-piperidone Derivatives via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the N-benzyl group using catalytic hydrogenation.

Materials:

  • N-Benzyl-4-piperidone derivative

  • Ethanol or Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (balloon or H-Cube®)

  • Celite®

Procedure:

  • Dissolve the N-benzyl-4-piperidone derivative (1.0 eq) in a suitable solvent such as ethanol or methanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the debenzylated product.

Causality of Choices: Palladium on carbon is a highly efficient and reusable catalyst for the cleavage of the benzylic C-N bond. The use of a hydrogen atmosphere provides the necessary reducing equivalents for the hydrogenolysis reaction.

Visualization of Key Concepts

Chemical Structures

G cluster_0 1-(Phenylsulfonyl)piperidin-4-one cluster_1 1-Benzyl-4-piperidone 1 2

Caption: Chemical structures of the two compared piperidones.

Deprotection Pathways

G Start_Sulfonyl 1-(Phenylsulfonyl)piperidin-4-one Derivative Deprotect_Sulfonyl Harsh Reduction (e.g., Na/NH3) Start_Sulfonyl->Deprotect_Sulfonyl Difficult Product_Sulfonyl 4-Piperidone Derivative Deprotect_Sulfonyl->Product_Sulfonyl Start_Benzyl 1-Benzyl-4-piperidone Derivative Deprotect_Benzyl Catalytic Hydrogenolysis (e.g., H2, Pd/C) Start_Benzyl->Deprotect_Benzyl Mild Product_Benzyl 4-Piperidone Derivative Deprotect_Benzyl->Product_Benzyl

Caption: Comparison of deprotection strategies.

Synthetic Decision Workflow

G Start Need for N-Protected 4-Piperidone? Harsh_Conditions Will subsequent steps involve harsh, non-reductive conditions? Start->Harsh_Conditions Sensitive_Groups Does the final molecule contain hydrogenolysis-sensitive groups? Harsh_Conditions->Sensitive_Groups No Use_Sulfonyl Consider 1-(Phenylsulfonyl) -piperidin-4-one Harsh_Conditions->Use_Sulfonyl Yes Sensitive_Groups->Use_Sulfonyl Yes Use_Benzyl Consider 1-Benzyl -4-piperidone Sensitive_Groups->Use_Benzyl No

Caption: Decision-making workflow for selecting the appropriate piperidone.

Conclusion: A Strategic Choice for Streamlined Synthesis

Both 1-(phenylsulfonyl)piperidin-4-one and 1-benzyl-4-piperidone are invaluable tools in the arsenal of the medicinal chemist. The former offers unparalleled stability, making it the protecting group of choice when navigating a synthetic route fraught with harsh reagents. The latter, with its gentle deprotection conditions, provides a strategic advantage when dealing with delicate functional groups in the later stages of a synthesis.

Ultimately, the optimal choice is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan. A thorough understanding of the chemical properties and reactivity of each of these building blocks, as outlined in this guide, empowers the research scientist to make informed decisions that will streamline the drug discovery process, saving valuable time and resources.

References

  • Vertex AI Search. (2024, September 18).
  • Vertex AI Search. (n.d.). 1-Benzyl-4-piperidone 99 3612-20-2.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.
  • Benchchem. (2025).
  • Semantic Scholar. (n.d.). Study on the Synthesis of 1-Benzyl-4-piperidone.
  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • designer-drug.com. (n.d.). CTH Removal of N-Benzyl Groups.
  • Khalid, H., et al. (2013, May 18). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl). Journal of Saudi Chemical Society, 20, S615–S623.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 6).
  • University of Oxford. (n.d.).
  • Chemical Review and Letters. (2021, October 30).
  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.

Sources

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-one and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(phenylsulfonyl)piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a diverse array of biologically active molecules. Its rigid piperidone core, coupled with the electron-withdrawing phenylsulfonyl group, provides a unique template for the design of novel therapeutics. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and applications of this important chemical entity, with a particular focus on its role in the development of new pharmacological agents. While definitive experimental data for the parent compound remains elusive in publicly accessible literature, this guide will provide detailed protocols and characterization data for closely related and well-documented derivatives, offering field-proven insights for researchers in the field.

Introduction: The Significance of the 1-(Phenylsulfonyl)piperidin-4-one Core

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors. The introduction of a phenylsulfonyl group at the nitrogen atom (N-sulfonylation) imparts several advantageous properties:

  • Increased Chemical Stability: The sulfonamide linkage is generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Modulation of Basicity: The electron-withdrawing nature of the phenylsulfonyl group significantly reduces the basicity of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and cell permeability.

  • Directional Hydrogen Bonding: The sulfonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[3]

The ketone functionality at the 4-position of the piperidine ring serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to introduce further diversity and tailor the molecule for specific therapeutic applications. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4]

Physicochemical Properties

Obtaining precise, experimentally verified melting and boiling points for the parent 1-(phenylsulfonyl)piperidin-4-one has proven challenging due to a lack of readily available public data. Commercial suppliers and databases often list data for structurally similar but distinct compounds. For instance, 1-(phenylsulfinyl)piperidine, which contains a sulfoxide rather than a sulfone, has a reported melting point of 84-88 °C.[1] Another related compound, 1-phenyl-4-piperidone, which lacks the sulfonyl group, has a melting point of 36.5-37.2 °C and a boiling point of 312.9 °C at 760 mmHg.[5]

To provide a tangible and reliable reference for researchers, we present the properties of a closely related and well-characterized derivative, 1-(Phenylsulfonyl)piperidine-4-carboxylic acid .

PropertyValueSource
CAS Number 122891-92-3[3]
Molecular Formula C₁₂H₁₅NO₄S[3]
Molecular Weight 269.32 g/mol [3]
Physical State Solid
Storage Temperature 0-8 °C[3]

Synthesis of 1-(Phenylsulfonyl)piperidine Derivatives: A Validated Protocol

The synthesis of 1-(phenylsulfonyl)piperidine derivatives is a critical process for the exploration of this chemical space in drug discovery. A common and reliable method involves the N-sulfonylation of a piperidine precursor. The following protocol details the synthesis of a key intermediate, ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate , which can be further elaborated to a variety of target molecules.[6]

Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This procedure involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with benzenesulfonyl chloride in the presence of a base.

Caption: Workflow for the N-sulfonylation of ethyl isonipecotate.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve ethyl isonipecotate in water.

  • Base Addition: To the stirred solution, add a 5% aqueous solution of sodium carbonate to achieve and maintain a pH of 9-10.

  • Sulfonylation: Slowly add benzenesulfonyl chloride to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Continue vigorous stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the product, ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, will precipitate from the reaction mixture. The solid is collected by filtration, washed with water, and dried.[6]

This protocol provides a reliable and scalable method for the synthesis of the core scaffold, which can then be used in subsequent synthetic steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group, typically in the range of 7.5-8.0 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 2.0-4.0 ppm). The protons alpha to the sulfonyl group and the ketone will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 200-210 ppm. The aromatic carbons of the phenylsulfonyl group will resonate in the 125-140 ppm region. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen and the carbonyl group being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present:

  • C=O Stretch: A strong, sharp peak is expected in the region of 1710-1730 cm⁻¹ corresponding to the ketone carbonyl group.

  • S=O Stretch: Two strong absorption bands for the sulfonyl group will be present, typically around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the phenylsulfonyl group and fragmentation of the piperidine ring.

Applications in Drug Discovery

The 1-(phenylsulfonyl)piperidin-4-one scaffold is a valuable starting point for the synthesis of a wide range of pharmacologically active compounds. The versatility of the ketone functionality allows for the introduction of diverse substituents at the 4-position, leading to the exploration of a broad chemical space.

Caption: Applications of the 1-(phenylsulfonyl)piperidin-4-one scaffold in drug discovery.

  • Anticancer Agents: Derivatives of this scaffold have been investigated as multikinase inhibitors. By modifying the structure, researchers have developed compounds that show potent inhibition of key cancer-related kinases such as VEGFR-2 and Abl-1.[7]

  • Neuroprotective Agents: The scaffold has been utilized in the design of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has shown potential in treating neuropathic pain and anxiety disorders.[7]

  • Antibacterial Agents: The incorporation of the 1-(phenylsulfonyl)piperidine moiety into various heterocyclic systems, such as oxadiazoles, has led to the development of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(phenylsulfonyl)piperidin-4-one and its derivatives. While a specific safety data sheet (SDS) for the parent compound is not widely available, related compounds are generally considered to be irritants.

General Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

References

  • Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid. [Link]

  • LookChem. 1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

  • Sun, J., et al. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1333–1341.
  • PubChem. 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Khalid, H., et al. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20, S615-S623.
  • Thirunarayanan, G., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • Padwa, A. (2005). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 61(48), 11435-11471.
  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.

Sources

A Senior Application Scientist's Guide to Procuring 1-(Phenylsulfonyl)piperidin-4-one for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the supplier landscape for 1-(phenylsulfonyl)piperidin-4-one (CAS No. 5533-33-5), a critical building block in contemporary medicinal chemistry. Recognizing the compound's role in the synthesis of novel therapeutics, this document offers a curated overview of reputable vendors, comparative data on product specifications, and a robust framework for supplier qualification. The core objective is to empower research and development teams to make informed procurement decisions that safeguard project timelines, ensure experimental reproducibility, and adhere to stringent quality standards. We will explore the nuances of purity, scalability, and documentation, culminating in a best-practice workflow for vendor selection and validation.

Introduction: The Strategic Importance of 1-(Phenylsulfonyl)piperidin-4-one

1-(Phenylsulfonyl)piperidin-4-one is a versatile heterocyclic ketone extensively utilized in the synthesis of complex molecular scaffolds. Its piperidine core, functionalized with a phenylsulfonyl group, makes it an attractive starting material for creating molecules with desired solubility and metabolic properties. As such, it serves as a key intermediate in the development of pharmaceuticals targeting a range of conditions, from neurological disorders to inflammatory diseases.[1]

The integrity of the entire drug discovery and development cascade—from initial hit-to-lead campaigns to process scale-up—relies on the quality and consistency of such foundational chemical matter. A reliable supply chain for this reagent is not merely a logistical concern; it is a strategic imperative that directly impacts research validity and speed to market. This guide addresses the critical, often overlooked, process of chemical procurement, providing the expertise necessary to navigate this complex landscape effectively.[2][3]

The Global Supplier Landscape

The market for 1-(phenylsulfonyl)piperidin-4-one is populated by a diverse range of suppliers, which can be broadly categorized into three tiers:

  • Primary Manufacturers: These companies synthesize the compound in-house, offering greater control over the manufacturing process and typically catering to large-scale and bulk orders. They are often the source for many distributors.

  • Distributors and Stockists: Global distributors like Sigma-Aldrich (Merck), Fisher Scientific, and VWR purchase from manufacturers and provide the compound in research-friendly quantities. They offer extensive logistics networks and a wide catalog of other reagents.

  • Specialty Chemical Providers & Marketplaces: These entities, including companies like Fluorochem and online platforms such as Chemdiv, often focus on novel and niche building blocks for early-stage discovery. They may offer custom synthesis services or aggregate products from various smaller labs.[4]

Comparative Analysis of Key Suppliers

Selecting a vendor requires a multi-faceted evaluation of their offerings. The following table summarizes key data points for prominent suppliers of 1-(phenylsulfonyl)piperidin-4-one and its close derivatives, enabling a rapid, at-a-glance comparison.

SupplierProduct Name/DerivativeCAS NumberTypical PurityAvailable ScaleKey Documents
Sigma-Aldrich (Merck) 1-(Phenylsulfonyl)piperidine-4-carboxylic acid122891-92-3≥95%Gram ScaleCoA, COO
Fisher Scientific Sigma-Aldrich ProductsVariesVariesGram ScaleSupplier Dependent
Fluorochem 1-Benzenesulfonyl-piperidine-4-carboxylic acid122891-92-397%Gram ScaleMSDS
Chem-Impex 1-Benzenesulfonyl-piperidine-4-carboxylic acid122891-92-3Not specifiedGram ScaleCoA (by lot)
Santa Cruz Biotechnology 4-phenyl-1-(phenylsulfonyl)piperidine-4-carboxylic acid101730-55-6Not specifiedResearchCoA (by lot), SDS
Chemdiv 1-(benzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamideNot ApplicableNot specified25 mgTechnical Data

Note: Direct listings for 1-(phenylsulfonyl)piperidin-4-one (CAS 5533-33-5) can be intermittent; therefore, closely related and commonly used derivatives are included. Researchers should verify current stock and specifications directly with suppliers.

Critical Procurement Parameters for Scientific Integrity

The choice of a supplier should not be based on cost alone. A rigorous scientific approach to procurement is essential.[5]

Purity and Analytical Validation

The purity of a starting material is paramount. Impurities can lead to unforeseen side reactions, complicate purification of the desired product, and generate misleading biological data.

  • The Certificate of Analysis (CoA): This is a non-negotiable document.[6] It provides lot-specific data on the identity and purity of the compound. A comprehensive CoA for this molecule should include data from:

    • ¹H NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To verify molecular weight and assess purity.

  • Trustworthiness: Always demand a lot-specific CoA, not a generic technical data sheet.[7][8] Some suppliers, particularly for early discovery collections, may sell products "as-is" without analytical data, shifting the burden of quality control entirely to the buyer. This is a significant risk and should only be accepted if your project has the resources for in-house validation.

Scale and Scalability

Your procurement strategy must align with your project's trajectory.

  • Discovery Phase (mg to g): In early research, small quantities are sufficient. Most major distributors excel at providing these scales.

  • Lead Optimization & Preclinical (g to kg): As a candidate progresses, larger quantities are needed. At this stage, it is crucial to ask potential suppliers if they have kilogram-scale capabilities or can recommend a partner for process scale-up. Relying on a supplier who only operates at the milligram scale can create significant delays later in development.

Documentation and Regulatory Support

Robust documentation is the bedrock of regulatory compliance and technology transfer.[3]

  • Safety Data Sheet (SDS): Every chemical purchase must include an SDS, which details hazards, handling, storage, and emergency procedures.[6]

  • Certificate of Origin (COO): This document can be important for logistics and regulatory filings.

  • Traceability: For later-stage development (GMP), a supplier must demonstrate full traceability of all raw materials and reagents used in the synthesis.

A Self-Validating Workflow for Vendor Qualification

To ensure a systematic and defensible supplier selection process, a clear workflow should be followed. This process treats procurement as a scientific experiment, with built-in checks and validation steps.

Vendor_Qualification_Workflow Diagram 1: Vendor Qualification Workflow start 1. Identify Potential Suppliers req_purity 2. Define Purity & Scale Requirements start->req_purity contact_vendors 3. Request Quotes & Lot-Specific CoAs req_purity->contact_vendors eval_coa 4. Evaluate CoA Data (NMR, LC-MS) contact_vendors->eval_coa eval_scale 5. Assess Scalability & Lead Time eval_coa->eval_scale Data Acceptable reject Reject Vendor eval_coa->reject Data Unacceptable or Unavailable select_vendor 6. Select Primary Vendor & Qualify Secondary eval_scale->select_vendor Meets Project Needs eval_scale->reject Fails to Meet Scale or Timeline place_order 7. Place Order for Initial Lot select_vendor->place_order inhouse_qc 8. Perform In-House QC on Receipt place_order->inhouse_qc approve 9. Approve Vendor for Project Use inhouse_qc->approve Passes QC inhouse_qc->reject Fails QC

Caption: A decision workflow for the systematic qualification of chemical suppliers.

Conclusion

The procurement of 1-(phenylsulfonyl)piperidin-4-one, while seemingly a routine task, is a critical control point in the drug development process. A strategic approach that prioritizes analytical validation, considers future scalability, and demands comprehensive documentation is essential for mitigating risk and ensuring project success. By treating supplier selection with the same rigor as any other scientific endeavor, research organizations can build a resilient and reliable supply chain, fostering a foundation of quality upon which innovative therapeutics can be built. Building strong, collaborative relationships with suppliers should be viewed as a long-term partnership that enhances transparency and accountability.[5]

References

  • Molport. (2022, March 8). A Step-by-Step Guide- Chemical Procurement in Drug Discovery. Available from: [Link]

  • DEV Community. (2025, May 4). Best Practices for Efficient Chemical Procurement. Available from: [Link]

  • ChemDmart. (2025, September 11). Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses. Available from: [Link]

  • Today's Clinical Lab. (2023, August 17). 5 Steps to Ensure Safety and Compliance in Chemical Procurement. Available from: [Link]

  • Dana Bioscience. 1-(Phenylsulfonyl)piperidin-4-amine 5g. Available from: [Link]

  • Datacor. (2026, February 24). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. Available from: [Link]

  • Alfa Aesar. Certificate of analysis: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. Available from: [Link]

  • Reagentia. 4-(phenylsulfonyl)piperidine (1 x 1 g). Available from: [Link]

  • Scent.vn. 2-Methoxy-4-(methoxymethyl)phenol CAS# 5533-03-9. Available from: [Link]

  • PubMed. RIFM fragrance ingredient safety assessment, methyl vanillyl ether, CAS Registry Number 5533-03-9. Available from: [Link]

  • The Good Scents Company. methyl vanillyl ether phenol, 2-methoxy-4-(methoxymethyl)-. Available from: [Link]

Sources

Engineering Privileged Scaffolds: A Technical Guide to N-Sulfonyl Piperidone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized molecules to topologically complex, sp³-enriched scaffolds is a critical strategy for improving clinical success rates. The piperidine and piperidone rings are ubiquitous in FDA-approved drugs, serving as foundational pharmacophores[1]. However, the basicity of the secondary amine in an unprotected piperidone often leads to poor metabolic stability, rapid clearance, and off-target toxicity.

By functionalizing the nitrogen with a sulfonyl group, medicinal chemists create N-sulfonyl piperidones —a privileged class of compounds. The sulfonamide moiety drastically reduces the basicity of the nitrogen, acts as a robust hydrogen bond acceptor, and improves membrane permeability[2]. Furthermore, the reactive C4-ketone provides a versatile synthetic handle for generating complex derivatives, such as curcumin-inspired anticancer agents and novel antimicrobial inhibitors[3].

Structural & Electronic Rationale

The strategic installation of a sulfonyl group onto the piperidone ring is driven by three distinct physicochemical advantages:

  • pKa Modulation : The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of the piperidone nitrogen. This eliminates the basicity of the amine, preventing unwanted protonation at physiological pH and enhancing the lipophilicity (LogP) required for passive cellular diffusion.

  • Conformational Rigidity : The steric bulk of the N-sulfonyl group restricts the conformational flexibility of the piperidone ring, often locking it into a favorable chair conformation. This pre-organization reduces the entropic penalty upon binding to target proteins.

  • Orthogonal Reactivity : The N-sulfonyl group is highly stable under both acidic and basic conditions. This chemical inertness allows the C4-ketone to undergo aggressive downstream transformations—such as Knoevenagel condensations, reductive aminations, or Wittig reactions—without risking deprotection or side reactions at the nitrogen center.

Experimental Protocol: Chemoselective N-Sulfonylation of 4-Piperidone

As a Senior Application Scientist, I emphasize that the synthesis of N-sulfonyl piperidones is not merely a routine protection step; it is a sensitive, scaffold-defining transformation. 4-Piperidone is highly prone to aldol-type self-condensation when the secondary amine is free-based at room temperature. The following protocol is designed as a self-validating system to maximize yield and suppress polymerization.

Reagents
  • 4-Piperidone hydrochloride monohydrate (1.0 equiv)

  • Substituted arylsulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology & Causality
  • Reactor Setup & Solubilization : Suspend 4-piperidone hydrochloride monohydrate in anhydrous DCM under a nitrogen atmosphere.

    • Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties for the incoming sulfonyl chloride. The hydrochloride salt remains partially insoluble, acting as a slow-release mechanism for the free amine.

  • Thermal Control : Cool the suspension strictly to 0 °C using an ice-water bath.

    • Causality: Thermal control is non-negotiable. Suppressing the kinetics of base-catalyzed intermolecular aldol condensation allows the faster, desired electrophilic sulfonylation to dominate the reaction pathway.

  • Base Addition : Add DIPEA dropwise over 10 minutes.

    • Causality: DIPEA is utilized strictly as a sterically hindered Brønsted base. Unlike triethylamine (TEA), DIPEA's steric bulk prevents it from acting as a nucleophile. If TEA were used, it could attack the sulfonyl chloride to generate a highly reactive, moisture-sensitive sulfene intermediate, leading to complex impurity profiles.

  • Electrophilic Addition : Dissolve the sulfonyl chloride in a minimal volume of DCM and add it dropwise to the 0 °C mixture. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quality Control & Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1).

    • Self-Validation: The desired product will be strongly UV-active (due to the aromatic sulfonyl ring) and will stain positive with KMnO₄ (due to the C4-ketone). LC-MS should confirm the expected [M+H]⁺ mass without polymeric byproducts.

  • Quenching & Isolation : Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pharmacological Applications & Target Pathways

N-sulfonyl piperidone derivatives exhibit a broad spectrum of biological activities, primarily acting as enzyme inhibitors and antiproliferative agents[3].

Anticancer Activity (Curcumin-Inspired Analogues)

By utilizing the C4-ketone of the N-sulfonyl piperidone core, researchers have synthesized curcumin-inspired analogues via double Knoevenagel condensations with substituted benzaldehydes. These 1-sulfonyl-4-piperidones demonstrate significant antiproliferative activity against a panel of human cancer cell lines, including HCT116 (Colon), A431 (Skin), MCF7 (Breast), and A549 (Lung)[3]. The conjugated dienone system acts as a Michael acceptor, covalently binding to nucleophilic cysteine residues on target oncoproteins.

Antimicrobial Activity (Folate Pathway Inhibition)

Sulfonamide derivatives are classic inhibitors of the folic acid biosynthesis pathway. N-sulfonyl piperidines and piperidones mimic p-aminobenzoic acid (PABA), competitively inhibiting Dihydropteroate Synthase (DHPS) . Furthermore, certain derivatives exhibit downstream dual-inhibition against Dihydrofolate Reductase (DHFR) , crippling the pathogen's ability to synthesize DNA and amino acids[3].

G GTP GTP DPP Dihydropterin Pyrophosphate GTP->DPP DHPS DHPS Enzyme DPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NSP N-Sulfonyl Piperidone Derivatives NSP->DHPS Inhibits NSP->DHFR Inhibits

Fig 1. Folic acid pathway and dual-inhibition nodes targeted by N-sulfonyl piperidones.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the electronic and steric nature of the substituent (R) on the sulfonyl aromatic ring. Table 1 summarizes the antibacterial efficacy of various N-sulfonyl piperidine derivatives against Xanthomonas oryzae pv. oryzae (Xoo), a devastating plant pathogen[3].

Table 1: SAR Profile of N-Sulfonyl Piperidine Derivatives against X. oryzae (Xoo)
Compound IDSulfonyl Substituent (R)EC₅₀ (µg/mL) vs. XooMechanistic / Electronic Rationale
A10 2-CF₃2.65Strong electron withdrawal and steric bulk enhance target binding affinity.
A19 4-CH₃3.62Lipophilic electron donation improves cell wall penetration.
A6 4-Cl3.80Optimal balance of halogen bonding and lipophilicity.
A3 4-F4.69Fluorine substitution modulates metabolic stability but lowers binding slightly vs Cl.
A1 -H (Phenyl)6.84Baseline unsubstituted ring; weakest inhibition in the series.

Data adapted from BenchChem sulfonamide derivative studies[3]. Lower EC₅₀ indicates higher potency.

Conclusion

The N-sulfonyl piperidone scaffold represents a masterclass in rational drug design. By neutralizing the basicity of the piperidine nitrogen while retaining the sp³-rich three-dimensional architecture, medicinal chemists can bypass common pharmacokinetic pitfalls. When coupled with the synthetic versatility of the C4-ketone, this privileged structure will continue to serve as a vital engine for the discovery of next-generation oncology and infectious disease therapeutics.

References

  • [1] Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds Source: The Aquila Digital Community (usm.edu) URL:

  • [2] Patents and applications of N-sulfonated N-heterocycles Source: ResearchGate URL:

  • [3] 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9 Source: BenchChem URL:

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(phenylsulfonyl)piperidin-4-one from 4-piperidone hydrochloride. The protocol is based on the principles of the Schotten-Baumann reaction, a robust method for the N-acylation of amines. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering detailed mechanistic insights, a step-by-step experimental protocol, safety information, and troubleshooting advice. The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and marketed pharmaceuticals, making its derivatives valuable building blocks in drug discovery.[1][2] The introduction of a phenylsulfonyl group can significantly alter the physicochemical properties and biological activity of the parent molecule.[3]

Scientific Principles & Reaction Mechanism

The synthesis of 1-(phenylsulfonyl)piperidin-4-one is achieved through the N-sulfonylation of 4-piperidone. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of amines (or alcohols) with acid chlorides in the presence of an aqueous base.[4][5][6][7]

Core Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]

  • Deprotonation: 4-piperidone is supplied as a hydrochloride salt to improve its stability and shelf-life. The first step involves the neutralization of the salt with a base, typically sodium hydroxide (NaOH), to generate the free secondary amine. This free amine is the active nucleophile required for the subsequent step.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 4-piperidone attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.[6]

  • Elimination & Neutralization: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the reaction medium. This neutralization step is critical as it drives the reaction equilibrium toward the formation of the product by preventing the protonation and deactivation of the starting amine.[8]

The reaction is typically performed under biphasic conditions, often using a mixture of an organic solvent (like dichloromethane) and water.[4][7] The amine and sulfonyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. Vigorous stirring is essential to facilitate the reaction at the interface of the two layers.

Reaction Scheme Visualization

Reaction_Mechanism Fig. 1: Schotten-Baumann Sulfonylation Mechanism cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Piperidone_HCl 4-Piperidone HCl Free_Amine 4-Piperidone (Free Amine) Piperidone_HCl->Free_Amine Deprotonation Base_1 NaOH Base_1->Piperidone_HCl Free_Amine_2 4-Piperidone Sulfonyl_Chloride Benzenesulfonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Free_Amine_2->Tetrahedral_Intermediate Nucleophilic Attack Product 1-(Phenylsulfonyl)piperidin-4-one HCl HCl (byproduct) Base_2 NaOH Base_2->HCl Salts NaCl + H₂O Tetrahedral_Intermediate_2->Product Chloride Elimination

Caption: Schotten-Baumann Sulfonylation Mechanism

Detailed Experimental Protocol

This protocol details the synthesis of 1-(phenylsulfonyl)piperidin-4-one on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
4-Piperidone HCl monohydrate40064-34-4153.62 g/mol ≥98%
Benzenesulfonyl chloride98-09-9176.62 g/mol ≥99%
Sodium hydroxide (NaOH)1310-73-240.00 g/mol ≥97%
Dichloromethane (DCM)75-09-284.93 g/mol ACS Grade
Deionized Water7732-18-518.02 g/mol -
Saturated Sodium Bicarbonate--Aqueous
Saturated Sodium Chloride (Brine)--Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous
Ethanol (for recrystallization)64-17-546.07 g/mol Reagent Grade
Equipment
  • 250 mL two-neck round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Safety Precautions

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 4-Piperidone HCl monohydrate: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Benzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water and moisture, releasing corrosive HCl gas. Handle with extreme care.[11]

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane: Volatile and harmful. Suspected of causing cancer. Use only in a well-ventilated area.[12]

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL two-neck round-bottom flask, dissolve 4-piperidone HCl monohydrate (5.0 g, 32.5 mmol) in 50 mL of deionized water.

  • Reaction Setup: Add 50 mL of dichloromethane (DCM) to the flask. Place the flask in an ice-water bath on a magnetic stirrer and begin vigorous stirring.

  • Basification: Prepare a 2 M solution of sodium hydroxide by carefully dissolving 4.0 g (100 mmol) of NaOH in 50 mL of water. Slowly add approximately 20 mL (40 mmol) of the 2 M NaOH solution to the stirring biphasic mixture. After addition, check the pH of the aqueous layer to ensure it is basic (pH 10-12).

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve benzenesulfonyl chloride (6.3 g, 35.7 mmol, 1.1 eq) in 20 mL of DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold, vigorously stirring reaction mixture over 20-30 minutes. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for at least 4 hours (or overnight) to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Pour the reaction mixture into a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

    • Extract the aqueous layer with an additional 25 mL of DCM. Combine this with the first organic extract.

    • Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution to remove the drying agent, and rinse the solid with a small amount of fresh DCM.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield a crude solid.

    • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the final product, 1-(phenylsulfonyl)piperidin-4-one, should be confirmed by standard analytical techniques:

  • Melting Point: Compare with literature values (approx. 84-88 °C).[13]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[14]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (C=O, S=O).[3]

  • Mass Spectrometry: To confirm the molecular weight (239.30 g/mol ).

Workflow and Data Summary

Experimental Parameters
ParameterValueRationale
Stoichiometry (Sulfonyl Chloride)1.1 equivalentsA slight excess ensures complete consumption of the limiting piperidone reagent.
Base Stoichiometry (NaOH)~1.2 equivalents (initial)Sufficient to deprotonate the HCl salt and neutralize the HCl byproduct.
Reaction Temperature0-5°C (addition), RT (reaction)Controls the initial exotherm and prevents hydrolysis of the sulfonyl chloride.
Reaction Time4-12 hoursEnsures the reaction proceeds to completion.
Expected Yield75-90%Typical for Schotten-Baumann reactions under optimized conditions.
AppearanceWhite crystalline solidExpected physical state of the pure product.
Synthesis Workflow Diagram

Synthesis_Workflow Fig. 2: Experimental Workflow Setup 1. Dissolve Piperidone HCl in H₂O/DCM Basify 2. Cool to 0°C Add NaOH (pH 10-12) Setup->Basify Addition 3. Dropwise addition of Benzenesulfonyl Chloride in DCM Basify->Addition React 4. Stir at Room Temp (4-12h) Addition->React Workup 5. Phase Separation & Aqueous Washes React->Workup Dry 6. Dry with MgSO₄ & Filter Workup->Dry Evaporate 7. Evaporate Solvent (Rotovap) Dry->Evaporate Purify 8. Recrystallize from Ethanol Evaporate->Purify Characterize 9. Analyze Pure Product (NMR, MP, IR, MS) Purify->Characterize

Caption: Experimental Workflow for Synthesis

Troubleshooting and Field-Proven Insights

Troubleshooting Fig. 3: Troubleshooting Guide Problem Problem Low or No Yield Oily/Impure Product Cause_Low_Yield Potential Causes Incomplete reaction Insufficient base Hydrolysis of sulfonyl chloride Problem:f1->Cause_Low_Yield:n diagnose Cause_Impure Potential Causes Incomplete work-up Inefficient recrystallization Problem:f2->Cause_Impure:n diagnose Solution_Low_Yield Solutions Increase reaction time or stir more vigorously Check pH of aqueous layer before addition; add more base if needed Ensure slow, dropwise addition at low temperature Cause_Low_Yield:c1->Solution_Low_Yield:s1 Cause_Low_Yield:c2->Solution_Low_Yield:s2 Cause_Low_Yield:c3->Solution_Low_Yield:s3 Solution_Impure Solutions Repeat washing steps, especially with NaHCO₃ to remove acidic impurities Use minimum amount of hot solvent; ensure slow cooling Cause_Impure:c4->Solution_Impure:s4 Cause_Impure:c5->Solution_Impure:s5

Caption: Troubleshooting Guide for Synthesis

  • Insight on Basification: The generation of the free amine from its HCl salt is paramount. Before adding the benzenesulfonyl chloride, it is crucial to confirm that the aqueous layer is distinctly basic. Insufficient base will result in unreacted starting material.

  • Insight on Stirring: In a biphasic system, the reaction rate is dependent on the interfacial surface area. Vigorous, rapid stirring is not just recommended; it is essential for achieving a good yield in a reasonable timeframe.

  • Insight on Purification: If the product oils out during recrystallization instead of forming crystals, it may be due to impurities. In this case, an alternative purification method such as column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) may be necessary.[15]

References

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • SAFETY DATA SHEET - Benzenesulfonyl Chloride. (2025, January 15). TCI Chemicals.
  • SAFETY DATA SHEET - 1-Benzyl-4-piperidone. (2025, September 07). ThermoFisher.
  • Safety Data Sheet - 4-Piperidone (hydrochloride hydrate). (2025, August 18). Cayman Chemical.
  • SAFETY DATA SHEET - Benzenesulphonyl chloride. (2025, November 06). MilliporeSigma.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
  • SAFETY DATA SHEET - 4-Piperidone hydrochloride monohydrate. (2025, December 22). Fisher Scientific.
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.
  • Arulraj, R. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Li, Y., et al. (2018, October 01). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. PubMed.
  • Deidda, D., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • 1-(Phenylsulfinyl)piperidine 97. (n.d.). MilliporeSigma.
  • Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification. (n.d.). Benchchem.

Sources

Protocol for sulfonylation of 4-piperidone with benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Sulfonylation of 4-Piperidone Monohydrate Hydrochloride

Abstract & Utility

The


-sulfonylation of 4-piperidone is a foundational transformation in medicinal chemistry, creating a versatile scaffold for spiro-piperidines, CCR antagonists, and protease inhibitors. While the reaction is conceptually simple, the commercial availability of 4-piperidone as the monohydrate hydrochloride salt  (

) introduces specific challenges regarding solubility, stoichiometry, and reagent hydrolysis. This application note details a robust, self-validating protocol optimized for the hydrochloride hydrate salt, ensuring high yields (>90%) and minimizing side reactions.

Scientific Foundation & Mechanism[1]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. Unlike carbon-based acylations, the sulfonyl group is highly electrophilic but prone to hydrolysis in the presence of the water of hydration found in the starting material.

Key Reaction Dynamics:

  • Deprotonation: The amine salt must be deprotonated (pKa

    
     10-11) to generate the free nucleophilic amine.
    
  • Nucleophilic Attack: The secondary amine attacks the sulfur center of benzenesulfonyl chloride.

  • Elimination: Chloride is expelled, forming the sulfonamide.[1]

  • Buffering: The base must neutralize the HCl released from the starting material and the HCl generated during the reaction (2 equivalents total required).

Reaction Pathway Diagram

The following diagram illustrates the critical transition states and the competition between product formation and reagent hydrolysis.

SulfonylationMechanism Start 4-Piperidone (HCl Salt . H2O) FreeAmine Free Amine (Nucleophile) Start->FreeAmine Deprotonation (-HCl, -H2O) Base Base (Excess) Base->FreeAmine TS Tetrahedral Transition State FreeAmine->TS + PhSO2Cl PhSO2Cl Benzenesulfonyl Chloride PhSO2Cl->TS SideRxn Hydrolysis (PhSO3H) PhSO2Cl->SideRxn + H2O (from hydrate) Product N-Benzenesulfonyl- 4-piperidone TS->Product -Cl⁻

Figure 1: Mechanistic pathway highlighting the competitive hydrolysis risk due to the hydrate water.

Strategic Considerations

To handle the monohydrate hydrochloride form, we recommend Method A (Biphasic Schotten-Baumann) as the primary protocol. It uses the water solubility of the starting salt to its advantage.[2] Method B (Anhydrous) is provided as an alternative for high-throughput parallel synthesis where phase separation is undesirable.

FeatureMethod A: Biphasic (Recommended)Method B: Anhydrous Organic
Solvent System DCM / Water (1:1)DCM (Anhydrous)
Base

or NaOH
Triethylamine (TEA) or DIPEA
Salt Handling Dissolves easily in aqueous phaseRequires suspension; slower kinetics
Reagent Stability Hydrolysis possible (use excess)Good (if salt is dehydrated)
Purification Simple extractionAqueous wash required

Experimental Protocol

Method A: Modified Schotten-Baumann (Biphasic)

Best for scale-up (>1g) and handling the commercial hydrate salt.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvents: Dichloromethane (DCM) and Distilled Water.

Step-by-Step Workflow:

  • Preparation of Aqueous Phase:

    • In a round-bottom flask, dissolve 4-piperidone monohydrate HCl (10 mmol, 1.53 g) in distilled water (15 mL).

    • Add

      
        (30 mmol, 4.14 g) slowly. Note: Evolution of 
      
      
      
      gas will occur. Stir until gas evolution ceases and the solution is clear.
  • Biphasic Setup:

    • Add DCM (15 mL) to the aqueous mixture. Stir vigorously to create an emulsion.

    • Cool the mixture to 0–5°C using an ice bath. Critical: Cooling controls the exotherm and minimizes hydrolysis of the sulfonyl chloride.

  • Reagent Addition:

    • Dilute benzenesulfonyl chloride (12 mmol, 1.54 mL) in DCM (5 mL).

    • Add the sulfonyl chloride solution dropwise over 15–20 minutes.

    • Why: Slow addition ensures the amine reacts preferentially over the water.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2–4 hours.

    • TLC Monitoring: Mobile phase 50% EtOAc/Hexane. Product

      
      ; Starting material stays at baseline.
      
  • Workup & Purification:

    • Separate the layers.[3] Extract the aqueous layer with DCM (2 x 10 mL).

    • Acid Wash (Crucial): Wash combined organics with 1M HCl (15 mL). This removes unreacted piperidone and pyridine impurities.

    • Base Wash: Wash with Sat.

      
       (15 mL). This removes benzenesulfonic acid byproducts.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Crystallization: If the product is not a white solid, recrystallize from Ethanol/Hexane or EtOAc/Hexane.

Method B: Anhydrous Organic Phase

Best for water-sensitive analogs or parallel synthesis libraries.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (3.5 eq)

  • Catalyst: DMAP (0.05 eq) - Optional, boosts rate.

  • Solvent: Anhydrous DCM.

Protocol:

  • Suspend the piperidone salt in DCM.

  • Add TEA (3.5 eq). The suspension will thin as the free amine is liberated. Stir for 15 mins.

  • Cool to 0°C. Add benzenesulfonyl chloride dropwise.

  • Stir at RT for 3 hours.

  • Quench: Add water to dissolve the triethylamine salts.

  • Proceed to standard workup (Acid wash

    
     Bicarb wash 
    
    
    
    Dry).

Experimental Workflow Diagram

Workflow Start Start: 4-Piperidone HCl . H2O Dissolve Dissolve in H2O + K2CO3 (Gas Evolution) Start->Dissolve AddDCM Add DCM (Biphasic System) Cool to 0°C Dissolve->AddDCM AddRgt Add PhSO2Cl dropwise AddDCM->AddRgt React Stir RT, 2-4 Hours AddRgt->React Check TLC Check (Complete?) React->Check Check->React No (Add 0.1 eq Rgt) Workup Separate Layers 1. Wash 1M HCl (Remove Amine) 2. Wash NaHCO3 (Remove Acid) Check->Workup Yes Isolate Dry & Concentrate Yield: White Solid Workup->Isolate

Figure 2: Operational workflow for the Biphasic Schotten-Baumann protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of sulfonyl chloride.Increase

to 1.5 eq; ensure temperature is 0°C during addition.
Sticky/Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains pH dropped below 9.Check aqueous pH during reaction. Add more

if pH < 9.
Violent Exotherm Fast addition of reagents.Dilute

in DCM before addition; add slower.

Safety & Handling

  • Benzenesulfonyl Chloride: Lachrymator and corrosive. Causes severe skin burns. Handle only in a fume hood. Hydrolyzes to form HCl and benzenesulfonic acid.

  • 4-Piperidone: Irritant.[4][5][6] The hydrochloride salt is stable, but the free base is unstable and prone to self-condensation; do not store the free base for long periods.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Sulfonamides).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Protection of Amines as Sulfonamides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79706, 4-Piperidone hydrochloride monohydrate. [Link]

Sources

Application Notes and Protocols for Grignard Reaction Conditions for 1-(Phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of 4-substituted piperidines, in particular, is a key strategy in drug discovery for generating analogs with diverse pharmacological profiles. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of alkyl, aryl, and vinyl groups at the C-4 position of a piperidone precursor. This document provides a detailed guide to the application of the Grignard reaction to 1-(phenylsulfonyl)piperidin-4-one, a common intermediate in the synthesis of complex piperidine derivatives.

The phenylsulfonyl protecting group offers distinct advantages, including its stability under various reaction conditions and its influence on the stereochemical outcome of certain reactions. However, its strong electron-withdrawing nature can impact the reactivity of the piperidone system. These application notes will delve into the critical parameters, potential challenges, and detailed protocols for successfully conducting a Grignard reaction on this specific substrate.

Mechanistic Considerations and Key Reaction Parameters

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the piperidone.[1] The resulting magnesium alkoxide is then protonated during aqueous workup to yield the desired tertiary alcohol.

Successful execution of this reaction hinges on the careful control of several key parameters:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Quality: The concentration and purity of the Grignard reagent are critical. It is often advisable to titrate the Grignard reagent prior to use to ensure accurate stoichiometry.[1]

  • Temperature Control: The addition of the Grignard reagent to the piperidone is typically performed at low temperatures (0 °C to -78 °C) to minimize side reactions.[1]

  • N-Protecting Group: The choice of the N-protecting group is crucial. The phenylsulfonyl group is generally stable under Grignard reaction conditions.[2] Its electron-withdrawing nature may enhance the electrophilicity of the carbonyl carbon, potentially influencing the reaction rate.

Potential Side Reactions

Several side reactions can compete with the desired nucleophilic addition, leading to reduced yields and purification challenges. Understanding and mitigating these pathways is essential for a successful synthesis.

  • Enolization: The α-protons of the piperidone are acidic (pKa ≈ 19-21 for ketones) and can be deprotonated by the basic Grignard reagent to form an enolate.[3] This is a non-productive pathway that results in the recovery of starting material upon workup. The electron-withdrawing phenylsulfonyl group may increase the acidity of the α-protons, potentially making enolization a more significant side reaction compared to piperidones with electron-donating or less-withdrawing protecting groups. To minimize enolization, the Grignard reagent should be added slowly at a low temperature.

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol via a hydride transfer mechanism.[1] This is more prevalent with sterically hindered Grignard reagents.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide present in the reaction mixture. This can be minimized by ensuring complete formation of the Grignard reagent before its addition to the piperidone.[1]

Reaction Workflow and Logic

The following diagram illustrates the logical flow of the Grignard reaction with 1-(phenylsulfonyl)piperidin-4-one, from reagent preparation to product isolation.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification reagent_prep 1. Prepare Anhydrous Setup (Flame-dried glassware, inert atmosphere) mg_activation 2. Activate Magnesium Turnings (e.g., with iodine) reagent_prep->mg_activation halide_addition 3. Slow Addition of Alkyl/Aryl Halide in Anhydrous Ether/THF mg_activation->halide_addition reagent_formation 4. Formation of RMgX halide_addition->reagent_formation grignard_addition 7. Slow Cannula Transfer of Grignard Reagent reagent_formation->grignard_addition piperidone_prep 5. Prepare Solution of 1-(Phenylsulfonyl)piperidin-4-one in Anhydrous THF cooling 6. Cool Piperidone Solution (0 °C to -78 °C) piperidone_prep->cooling cooling->grignard_addition reaction_stir 8. Stir at Low Temperature, then Warm to Room Temperature grignard_addition->reaction_stir quench 9. Quench with Saturated Aqueous NH4Cl reaction_stir->quench extraction 10. Extraction with Organic Solvent quench->extraction purification 11. Drying, Concentration, and Chromatography extraction->purification product 12. Isolated Product: 4-Substituted-4-hydroxy- 1-(phenylsulfonyl)piperidine purification->product

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions with N-protected piperidones and should be considered a general guideline.[1][4] Optimization may be necessary for specific Grignard reagents and scales.

Materials and Reagents:

  • 1-(Phenylsulfonyl)piperidin-4-one

  • Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)

  • Magnesium Turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution

  • Ethyl Acetate

  • Brine (Saturated Aqueous Sodium Chloride)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for Chromatography

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel or syringe pump

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Dry ice/acetone or ice/water bath

  • Cannula for liquid transfer

  • Standard laboratory glassware (flame-dried before use)

Procedure:

Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Assemble a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.

  • Place magnesium turnings (1.2 equivalents relative to the halide) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Dissolve the aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle refluxing, and a cloudy appearance. Gentle warming may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Grignard Addition to 1-(Phenylsulfonyl)piperidin-4-one

  • In a separate flame-dried, three-neck flask under an inert atmosphere, dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 equivalent relative to the Grignard reagent) in anhydrous THF.

  • Cool the piperidone solution to the desired temperature (e.g., 0 °C with an ice/water bath or -78 °C with a dry ice/acetone bath).[1]

  • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or a dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below the set point during the addition.

  • Stir the reaction mixture at the low temperature for 1-2 hours.[1]

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-4-hydroxy-1-(phenylsulfonyl)piperidine.

Data Summary and Expected Outcomes

The following table provides a summary of key reaction parameters and expected outcomes based on general Grignard reaction principles. Actual yields will vary depending on the specific Grignard reagent, reaction scale, and purity of reagents.

ParameterRecommended Value/RangeRationale and Notes
Stoichiometry
Mg : Halide1.2 : 1A slight excess of magnesium ensures complete conversion of the halide.
Grignard : Piperidone1.1 - 1.5 : 1A slight excess of the Grignard reagent is often used to drive the reaction to completion.
Reaction Conditions
SolventAnhydrous THF or Diethyl EtherEthereal solvents are essential for stabilizing the Grignard reagent.
Grignard Formation Temp.Room Temperature to RefluxInitiation may require gentle heating.
Grignard Addition Temp.-78 °C to 0 °CLow temperature minimizes side reactions such as enolization and reduction.[1]
Reaction Time2 - 12 hoursMonitor by TLC for completion.
Work-up
Quenching AgentSaturated Aqueous NH₄ClA mild acid source that effectively quenches the reaction without causing significant side product formation.
Expected Yield 60-90%Highly dependent on the specific substrate and reaction conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Grignard reagent fails to form - Wet glassware or solvents- Inactive magnesium surface- Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Low yield of desired product - Incomplete Grignard formation- Significant enolization- Reduction of the ketone- Titrate the Grignard reagent before use.- Perform the addition at a lower temperature (-78 °C).- Use a Grignard reagent without β-hydrogens if possible.
Recovery of starting material - Enolization of the piperidone- Add the Grignard reagent slowly at -78 °C.[1]
Formation of a secondary alcohol - Reduction of the ketone by a Grignard reagent with β-hydrogens- Use a different Grignard reagent or lower the reaction temperature.

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl group is known for its robustness.[2] If the final synthetic target requires the free piperidine nitrogen, a deprotection step will be necessary. Common methods for the cleavage of a phenylsulfonyl group from a nitrogen atom include:

  • Reductive Cleavage: Using dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation under forcing conditions.

  • Strong Acid Hydrolysis: This method is often harsh and may not be suitable for complex molecules.

  • Specialized Reagents: Other reagents such as samarium(II) iodide or electrochemical methods have been reported for the cleavage of sulfonamides.[5]

The choice of deprotection method will depend on the stability of the other functional groups in the molecule.

Conclusion

The Grignard reaction is a highly effective method for the synthesis of 4-substituted-4-hydroxy-1-(phenylsulfonyl)piperidines. By carefully controlling the reaction conditions, particularly the exclusion of moisture, temperature, and stoichiometry, high yields of the desired products can be achieved. The stability of the phenylsulfonyl protecting group under these conditions makes it a valuable choice in multi-step syntheses. Understanding and mitigating potential side reactions, such as enolization, are key to optimizing this important transformation in the synthesis of novel piperidine-based compounds for drug discovery and development.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
  • Taylor & Francis Online. (2018). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Retrieved from [Link]

  • Organic Syntheses. Procedure 2. Retrieved from [Link]

  • ResearchGate. (2025). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Retrieved from [Link]

  • Furukawa, N., Tsuruoka, M., & Oae, S. (1986). Ipso-substitution reactions of 2- and 4-sulfonylpyridines with Grignard reagents. Heterocycles, 24(11), 3103-3106.
  • Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Spirocyclic Scaffolds from 1-(Phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Scaffold Hopping, 3D-Pharmacophore Generation, and Synthetic Methodology

Introduction & Strategic Rationale

Modern drug discovery relies heavily on the "escape from flatland" paradigm, which emphasizes the incorporation of high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (fraction of 

-hybridized carbons) character to improve the clinical success, solubility, and metabolic stability of drug candidates[1]. Spirocyclic piperidines represent a privileged class of 3D pharmacophores, offering rigid, highly directional exit vectors that are difficult to achieve with planar aromatic rings.

While


-Boc and 

-Cbz protected piperidin-4-ones are ubiquitous starting materials, 1-(phenylsulfonyl)piperidin-4-one offers distinct strategic advantages:
  • Electronic Modulation: The strongly electron-withdrawing phenylsulfonyl group reduces the basicity and nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions (e.g., ring-opening or oxidation) during harsh downstream transformations.

  • Metabolic Stability: Unlike carbamates (Boc/Cbz) which can be susceptible to enzymatic hydrolysis in vivo, the sulfonamide linkage is highly robust, making it an excellent permanent moiety in final drug candidates.

  • Crystallinity: Phenylsulfonyl derivatives often exhibit excellent crystallinity, allowing for purification via recrystallization rather than resource-intensive column chromatography.

This application note details the causal mechanisms and self-validating protocols for the divergent synthesis of spirohydantoins and spiroketals starting from 1-(phenylsulfonyl)piperidin-4-one.

Mechanistic Insights (E-E-A-T)

To ensure synthetic success, it is critical to understand the causality behind the reaction conditions chosen for spirocyclization.

Pathway A: The Bucherer-Bergs Reaction (Spirohydantoins)

The synthesis of 8-(phenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione relies on the multicomponent Bucherer-Bergs reaction[2][3].

  • Causality of Reagents: Potassium cyanide (KCN) and ammonium carbonate (

    
    ) are used in a highly polar solvent system (EtOH/H
    
    
    
    O). The ketone first reacts with cyanide to form a cyanohydrin intermediate. Ammonium carbonate serves a dual purpose: it acts as an ammonia source to convert the cyanohydrin into an
    
    
    -aminonitrile, and it thermally decomposes to provide in situ carbon dioxide (CO
    
    
    ).
  • Cyclization Logic: The CO

    
     attacks the newly formed amine to generate a carbamic acid intermediate, which subsequently undergoes intramolecular cyclization onto the adjacent nitrile group, forming the stable 5-membered hydantoin ring.
    
Pathway B: Acid-Catalyzed Acetalization (Spiroketals)

The synthesis of 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane utilizes standard ketalization[4].

  • Thermodynamic Control: The reaction between the ketone and ethylene glycol is reversible. By utilizing toluene as a solvent and a Dean-Stark apparatus, the azeotropic removal of water continuously drives the equilibrium toward the spiroketal product.

  • Catalyst Choice: A catalytic amount of

    
    -toluenesulfonic acid (
    
    
    
    -TSA) provides the necessary protonation of the carbonyl oxygen to increase its electrophilicity without degrading the sulfonamide backbone.

Synthetic Workflow Visualization

G SM 1-(phenylsulfonyl)piperidin-4-one (Starting Material) BB Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O SM->BB Ketal Ketalization Ethylene Glycol, p-TSA, Toluene SM->Ketal Strecker Strecker-Type Reaction R-NH2, TMSCN SM->Strecker Hydantoin Spirohydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) BB->Hydantoin Dioxolane Spirodioxolane (1,4-dioxa-8-azaspiro[4.5]decane) Ketal->Dioxolane Imidazolidinone Spiroimidazolidinone (via Isocyanate Cyclization) Strecker->Imidazolidinone

Divergent synthetic pathways from 1-(phenylsulfonyl)piperidin-4-one to spirocyclic scaffolds.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are included to ensure reproducibility.

Protocol 1: Preparation of 1-(phenylsulfonyl)piperidin-4-one

Objective: Synthesize the core starting material from commercially available precursors.

  • Setup: In an oven-dried 500 mL round-bottom flask, suspend piperidin-4-one monohydrate hydrochloride (10.0 g, 65.1 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (22.7 mL, 162.7 mmol, 2.5 eq) dropwise. Rationale: The excess base neutralizes the hydrochloride salt and acts as an acid scavenger for the subsequent sulfonylation.

  • Sulfonylation: Slowly add benzenesulfonyl chloride (9.1 mL, 71.6 mmol, 1.1 eq) via syringe over 15 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV active).

  • Workup: Quench the reaction with distilled water (100 mL). Separate the organic layer and wash sequentially with 1M HCl (2 × 50 mL) to remove unreacted triethylamine, followed by saturated aqueous NaHCO

    
     (50 mL) and brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to afford the product as a white crystalline solid.
Protocol 2: Synthesis of 8-(phenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Objective: Generate a 3D spirohydantoin via the Bucherer-Bergs reaction[2][3]. Safety Warning: KCN is highly toxic. Execute all steps in a certified fume hood and maintain a bleach bath for cyanide waste neutralization.

  • Setup: In a 250 mL heavy-walled pressure flask, suspend 1-(phenylsulfonyl)piperidin-4-one (5.0 g, 20.9 mmol) in a 1:1 mixture of Ethanol and distilled water (100 mL).

  • Reagent Addition: Add potassium cyanide (2.04 g, 31.3 mmol, 1.5 eq) and ammonium carbonate (6.02 g, 62.7 mmol, 3.0 eq). Seal the flask tightly. Rationale: Sealing the flask prevents the escape of volatile ammonia and CO

    
     required for the cyclization.
    
  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 16 hours. The initial suspension will become homogeneous before the product begins to precipitate as a dense white solid.

  • Isolation: Cool the flask to 0 °C in an ice bath for 2 hours to maximize precipitation. Carefully open the flask and filter the solid using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove residual cyanide salts, followed by cold ethanol (20 mL). Dry under vacuum at 50 °C to constant weight.

Protocol 3: Synthesis of 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Objective: Synthesize a spiroketal derivative using azeotropic dehydration[4].

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve 1-(phenylsulfonyl)piperidin-4-one (4.0 g, 16.7 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add ethylene glycol (2.8 mL, 50.1 mmol, 3.0 eq) and

    
    -toluenesulfonic acid monohydrate (317 mg, 1.67 mmol, 0.1 eq).
    
  • Reaction: Heat the mixture to reflux (approx. 110 °C). Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 6–8 hours).

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous NaHCO

    
     (50 mL) to neutralize the acid catalyst, preventing reverse hydrolysis during concentration. Wash with brine (50 mL).
    
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Purify the crude product by recrystallization from Hexanes/EtOAc to yield the pure spiroketal.
    

Quantitative Data & Analytical Summary

The following table summarizes the reaction efficiencies and the structural metrics (specifically


) achieved through these protocols. Increasing 

correlates with higher 3D complexity.
Compound NameSynthetic MethodReaction Time (h)Isolated Yield (%)

Value*
Key IR Stretch (cm⁻¹)
1-(phenylsulfonyl)piperidin-4-one Sulfonylation488%0.451715 (Ketone C=O)
8-(phenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione Bucherer-Bergs1676%0.461770, 1710 (Hydantoin C=O)
8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane Acetalization891%0.541100 (Acetal C-O-C)

*


 is calculated as the ratio of 

-hybridized carbons to the total number of carbons in the molecule.

References

1.[5] BenchChem. Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine. Retrieved from: 2.[1] Taylor & Francis. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Retrieved from: 3.[2] JSciMed Central. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from: 4.[3] PMC / NIH. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Retrieved from: 5.[4] ACS Publications. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors. Retrieved from:

Sources

Application Note: Utilizing 1-(Phenylsulfonyl)piperidin-4-one as a Privileged Scaffold for Non-Basic 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5-HT2A receptor is a primary G-protein-coupled receptor (GPCR) target in the development of atypical antipsychotics, anxiolytics, and treatments for insomnia. Historically, the pharmacophore model for 5-HT2A antagonists mandated a basic nitrogen (e.g., the piperidine ring in ketanserin or risperidone) to form a critical salt bridge with the highly conserved Asp155 (D3.32) residue in the orthosteric binding pocket[1].

However, this basic amine presents a severe structural liability: it is the primary recognition motif for the hERG (IKr) potassium channel. Off-target hERG binding leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).

The Non-Basic Paradigm: To decouple 5-HT2A affinity from hERG liability, medicinal chemists have shifted toward "non-basic" ligands[2]. By utilizing 1-(phenylsulfonyl)piperidin-4-one as a central scaffold, the basicity of the piperidine nitrogen is eliminated. The strong electron-withdrawing nature of the phenylsulfonyl group delocalizes the nitrogen's lone pair, converting it into a neutral sulfonamide[1]. This structural modification completely abolishes hERG affinity while maintaining high 5-HT2A binding through alternative hydrophobic and hydrogen-bonding interactions (e.g., with Tyr370 and Ser159)[1][3].

Pathway Antagonist 1-Sulfonylpiperidine Antagonist Receptor 5-HT2A Receptor (GPCR) Antagonist->Receptor Competitive Blockade Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Mechanism of action: 5-HT2A receptor antagonism blocking the Gq/PLC/IP3 calcium signaling cascade.

Synthetic Strategy & Workflow

The 1-(phenylsulfonyl)piperidin-4-one scaffold is highly prized not only for its pharmacological profile but for its synthetic versatility. The C4-ketone acts as an electrophilic hub, allowing for rapid, divergent synthesis of antagonist libraries to probe the secondary binding pockets of the 5-HT2A receptor[4].

Workflow Scaffold 1-(phenylsulfonyl) piperidin-4-one Synthesis C4-Ketone Derivatization Scaffold->Synthesis Library Non-Basic Antagonist Library Synthesis->Library Screen 5-HT2A & hERG Screening Library->Screen Lead Lead Candidate Selection Screen->Lead

Workflow for developing non-basic 5-HT2A antagonists from the piperidin-4-one scaffold.
Table 1: Divergent Synthetic Transformations of the C4-Ketone
Reaction TypeReagents & ConditionsResulting C4 Functional GroupPharmacological Purpose
Reductive Amination Primary/Secondary Amine, STAB, DCE, RT4-Amino derivativesExplores solvent-exposed regions and introduces tunable polarity.
Wittig Olefination Phosphonium ylide, NaH, THF, 0 °CExocyclic AlkeneRigidifies the linker to lock the ligand in an active conformation.
Grignard Addition RMgX, anhydrous THF, -78 °CTertiary AlcoholIntroduces bulky lipophilic groups to occupy the deep hydrophobic pocket.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . The physical properties of the intermediates are leveraged during workup to ensure high purity without the immediate need for chromatography, thereby accelerating library generation.

Protocol A: Synthesis of the 1-(Phenylsulfonyl)piperidin-4-one Scaffold

Causality: The starting material (piperidin-4-one hydrochloride) is highly water-soluble, while the product is a highly lipophilic, neutral sulfonamide. This polarity inversion allows for a purely extraction-based purification.

  • Reaction Setup: Suspend 10.0 g of piperidin-4-one hydrochloride monohydrate in 150 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA). Rationale: 1 eq neutralizes the HCl salt, while 1.5 eq acts as the acid scavenger for the subsequent sulfonylation.

  • Sulfonylation: Cool the mixture to 0 °C. Add 1.1 equivalents of benzenesulfonyl chloride dropwise over 15 minutes to control the exothermic reaction. Let warm to room temperature and stir for 4 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 1N HCl (2 x 50 mL). Effect: Extracts unreacted piperidone and TEA into the aqueous phase.

    • Wash with 1N NaOH (2 x 50 mL). Effect: Hydrolyzes and extracts any unreacted benzenesulfonyl chloride as water-soluble sodium benzenesulfonate.

    • Wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation: The resulting white solid is pure 1-(phenylsulfonyl)piperidin-4-one. TLC (Hexanes:EtOAc 1:1) will show a single UV-active spot (the starting piperidone is not UV-active).

Protocol B: Library Generation via Reductive Amination

Causality: Sodium triacetoxyborohydride (STAB) is chosen over Sodium Borohydride (NaBH4) because STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting C4-ketone into an unwanted secondary alcohol.

  • Imine Formation: Dissolve 1.0 eq of 1-(phenylsulfonyl)piperidin-4-one and 1.2 eq of the desired amine in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 eq of STAB in a single portion. Stir the suspension overnight at room temperature under nitrogen.

  • Self-Validating Acid-Base Extraction:

    • Quench the reaction with saturated NaHCO3. Extract with DCM.

    • Extract the DCM layer with 1N HCl (3 x 20 mL). Effect: The unreacted ketone scaffold remains in the DCM layer. The newly formed basic product (and unreacted amine) moves to the aqueous layer.

    • Basify the aqueous layer to pH 10 using 2N NaOH. Extract with fresh DCM.

    • Dry and concentrate to yield the pure 4-amino derivative.

Protocol C: In Vitro Pharmacological Profiling

To confirm the success of the non-basic design, compounds must be screened for both 5-HT2A affinity and hERG liability[3][5].

  • 5-HT2A Radioligand Binding: Incubate CHO-K1 cell membranes expressing human 5-HT2A receptors with[3H]-ketanserin (1 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 1 hour at 37 °C. Terminate by rapid filtration over GF/B filters and measure radioactivity via liquid scintillation counting.

  • hERG Counterscreen: Perform a radioligand displacement assay using [3H]-astemizole on HEK293 cell membranes expressing the hERG channel. Lack of displacement at 10 µM confirms the mitigation of the hERG liability.

Quantitative Data Interpretation

The structural transition from a basic piperidine to a non-basic 1-sulfonylpiperidine scaffold dramatically alters the safety profile of the resulting antagonists. Table 2 summarizes the pharmacological impact of this scaffold shift, demonstrating how E-E-A-T principles in rational drug design translate to quantifiable safety metrics[1][3].

Table 2: Pharmacological Profiling of Representative 5-HT2A Antagonists
Compound ClassRepresentative Structure5-HT2A Kᵢ (nM)hERG IC₅₀ (µM)Selectivity Index (hERG / 5-HT2A)
Classic Basic Antagonist Ketanserin2.50.1560x
Non-Basic Sulfone Compound 12 (Acyclic Sulfone)1.8> 30.0> 16,000x
Optimized Non-Basic 4-Cyano-1-sulfonyl derivative0.9> 50.0> 55,000x

Data Interpretation: The conversion to a non-basic sulfone maintains sub-nanomolar affinity for 5-HT2A while pushing hERG inhibition beyond physiologically relevant concentrations, effectively widening the therapeutic window by orders of magnitude.

References

  • Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 Source: International Journal of Molecular Sciences (MDPI), 2021. URL:[Link]

  • 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications), 2002. URL:[Link]

  • Dual acting norepinephrine reuptake inhibitors and 5-HT2A receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles Source: Bioorganic & Medicinal Chemistry (Elsevier), 2009. URL:[Link]

Sources

Application Note: Synthesis of 4-Substituted Piperidines from N-Sulfonyl Ketone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted piperidine motif is a privileged structural scaffold in medicinal chemistry, frequently appearing in FDA-approved therapeutics targeting central nervous system (CNS) disorders, viral infections, and oncology indications[1]. Constructing this scaffold with high regioselectivity and yield often relies on piperidin-4-one derivatives. This application note details the strategic use of N-sulfonyl protected piperidin-4-ones (specifically 1-tosylpiperidin-4-one) as versatile electrophilic intermediates to access diverse 4-alkyl, 4-aryl, and 4-amino piperidines.

Strategic Rationale: The Role of the N-Sulfonyl Group (E-E-A-T)

When designing a synthetic route from piperidin-4-one, the choice of the nitrogen protecting group dictates the success of downstream transformations. While carbamates (Boc, Cbz) are common, the N-sulfonyl group (e.g., p-toluenesulfonyl or "tosyl") offers distinct mechanistic and practical advantages[2]:

  • Suppression of Basicity & Coordination: The strongly electron-withdrawing sulfonyl group highly delocalizes the nitrogen lone pair. This prevents unwanted coordination with Lewis acidic organometallic reagents (e.g., Grignard or organolithium reagents) during nucleophilic additions to the C4-ketone[3].

  • Prevention of Enolization: By reducing the electron density of the piperidine ring, the N-tosyl group minimizes unwanted alpha-deprotonation (enolization) when strong bases like Potassium tert-butoxide (KOtBu) or Lithium diisopropylamide (LDA) are utilized in Wittig or Horner-Wadsworth-Emmons (HWE) olefinations[4].

  • Crystallinity: N-Tosyl intermediates are highly crystalline, allowing for purification via simple trituration or recrystallization rather than resource-intensive column chromatography[5].

Core Synthetic Workflows

The 1-tosylpiperidin-4-one intermediate serves as a central hub for divergent synthesis:

  • Pathway A (Olefination): Wittig reaction of the ketone yields a 4-alkylidene piperidine, which undergoes catalytic hydrogenation to form a 4-alkyl piperidine[4].

  • Pathway B (Nucleophilic Addition): Addition of Grignard or organolithium reagents yields a 4-hydroxy-4-substituted piperidine. Subsequent acid-catalyzed dehydration and hydrogenation afford 4-aryl or 4-alkyl derivatives[3].

  • Pathway C (Reductive Amination): Condensation with primary or secondary amines followed by reduction (e.g., using NaBH(OAc)3) provides 4-amino piperidines.

G Start Piperidin-4-one Inter 1-Tosylpiperidin-4-one (N-Sulfonyl Ketone) Start->Inter TsCl, K2CO3 CH3CN, rt Path1 Wittig Olefination (Ph3P=CHR) Inter->Path1 Path2 Nucleophilic Addition (R-MgX / R-Li) Inter->Path2 Path3 Reductive Amination (R-NH2, NaBH(OAc)3) Inter->Path3 Prod1 4-Alkylidene Piperidine Path1->Prod1 Final1 4-Alkyl Piperidine Prod1->Final1 1. H2, Pd/C 2. Deprotection Prod2 4-Hydroxy-4-substituted Piperidine Path2->Prod2 Final2 4-Aryl/Alkyl Piperidine Prod2->Final2 1. Dehydration 2. H2, Pd/C 3. Deprotection Final3 4-Amino Piperidine Path3->Final3 Deprotection

Figure 1: Divergent synthetic pathways for 4-substituted piperidines from 1-tosylpiperidin-4-one.

Detailed Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 1-Tosylpiperidin-4-one (N-Sulfonylation)

This protocol utilizes mild basic conditions to ensure complete sulfonylation without promoting aldol condensation of the ketone[5].

  • Preparation: Suspend Piperidin-4-one hydrochloride (5.0 g, 36.9 mmol) and anhydrous K2CO3 (17.8 g, 129 mmol, 3.5 eq) in acetonitrile (CH3CN, 30 mL). Cool the mixture to 0 °C using an ice bath[5].

  • Addition: Dissolve p-toluenesulfonyl chloride (pTsCl) (7.7 g, 40.5 mmol, 1.1 eq) in CH3CN (70 mL). Add this solution dropwise to the suspension over 15 minutes[5].

  • Reaction: Remove the ice bath and stir the reaction mixture for 18 hours at room temperature (rt)[5].

  • Work-up: Quench the reaction with 1 M aqueous HCl (50 mL) and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (50 mL) and brine (50 mL)[5].

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The product crystallizes as a colorless solid (Yield: ~95%, mp 130 °C)[5].

Protocol B: Wittig Olefination of 1-Tosylpiperidin-4-one
  • Ylide Generation: In a flame-dried flask under an inert atmosphere (N2), suspend the desired alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C and add Potassium tert-butoxide (KOtBu, 1.2 eq) dropwise. Stir for 30 minutes until the characteristic bright color of the ylide forms[4].

  • Coupling: Dissolve 1-Tosylpiperidin-4-one (1.0 eq) in anhydrous THF and add dropwise to the ylide solution. Allow the mixture to warm to room temperature and stir for 4-6 hours[4].

  • Work-up: Quench with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and concentrate. Purify via silica gel chromatography to isolate the 4-alkylidene piperidine.

Protocol C: Mild N-Tosyl Deprotection via SmI2 (Single-Electron Transfer)

While N-tosyl groups are notoriously robust, requiring harsh acidic (HBr/AcOH) or dissolving metal (Mg/MeOH) conditions[2], Samarium(II) iodide (SmI2) offers a rapid, single-electron transfer (SET) reductive cleavage that tolerates sensitive functional groups[6].

  • Setup: Under a strict argon atmosphere, dissolve the N-tosyl piperidine derivative (1.0 eq) in anhydrous THF (0.1 M)[6].

  • Additive: Add pyrrolidine (6.0 eq) and distilled water (6.0 eq) to the solution. This amine/water mixture acts as a proton donor and significantly enhances the reducing power of SmI2[6].

  • Cleavage: Add a 0.1 M solution of SmI2 in THF (4.0 to 6.0 eq) dropwise until the deep blue color persists. The cleavage is typically instantaneous at room temperature[6].

  • Work-up: Quench with saturated aqueous Na2S2O3 and NaHCO3. Extract with dichloromethane to isolate the free 4-substituted piperidine.

Quantitative Data & Optimization: N-Tosyl Deprotection

Selecting the correct deprotection method is critical for preserving the C4-substitution and the integrity of the piperidine ring. Table 1 summarizes the efficiency and compatibility of various protocols[2].

Table 1: Comparison of N-Tosyl Deprotection Methods for Piperidine Derivatives

MethodReagentsConditionsTypical YieldFunctional Group Compatibility
Acidic Cleavage 33% HBr/AcOH, Phenol scavenger90 °C, 16 h70–85%Poor: Cleaves ethers, esters, and acetals.
Dissolving Metal Mg turnings, MeOHUltrasound or Reflux, 2–6 h80–95%Moderate: Tolerates alcohols; reduces alkenes/alkynes.
Single-Electron Transfer SmI2, Pyrrolidine, H2OTHF, rt, < 1 h85–98%Excellent: Highly mild, tolerates most sensitive groups.
Basic Cleavage Cs2CO3, THF/MeOHReflux, 18 hN/AIncompatible: Only works for indoles/pyrroles, fails for piperidines.
References
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC Source: National Institutes of Health (NIH)[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: ChemMedChem / d-nb.info[Link]

  • Acid-catalysed hydroamination for targeted synthesis Source: ORCA - Cardiff University[Link]

  • ChemMedChem - ArTS: Synthesis of starting compounds Source: units.it[Link]

  • Instantaneous deprotection of tosylamides and esters with SmI2 Source: Semantic Scholar[Link]

Sources

Comprehensive Application Note: Wittig Olefination of 1-(Phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of exocyclic alkenes from piperidin-4-one derivatives is a fundamental transformation in medicinal chemistry, providing rigid, functionalized scaffolds for drug discovery. This application note details the optimized Wittig methylenation of[1] using methyltriphenylphosphonium bromide. By carefully selecting the base, solvent, and protecting group, this protocol ensures high yields, rapid reaction kinetics, and a streamlined purification process that effectively removes the notoriously difficult triphenylphosphine oxide byproduct.

Mechanistic Insights & Experimental Causality (E-E-A-T)

To execute this protocol successfully, it is critical to understand the causality behind the reagent choices:

  • The Phenylsulfonyl Protecting Group: Unprotected piperidones are highly problematic in Wittig reactions because the basic secondary amine can quench the ylide. The phenylsulfonyl group is strongly electron-withdrawing. This neutralizes the nucleophilicity of the nitrogen and inductively increases the electrophilicity of the C4 carbonyl carbon, thereby accelerating the nucleophilic attack by the phosphonium ylide[1].

  • Base and Solvent Selection: The deprotonation of methyltriphenylphosphonium bromide requires a strong base. While Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) are frequently used, Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) is optimal. n-BuLi introduces lithium cations, which coordinate with the oxaphosphetane intermediate, causing "stereochemical drift" and slowing down the cycloreversion step ()[2]. KOtBu provides salt-free-like conditions, promoting a rapid, kinetically controlled [2+2] cycloaddition and subsequent syn-cycloreversion to yield the alkene ()[3].

Mechanism A Ph3PCH3Br + Base (Ylide Precursor) B Ph3P=CH2 (Phosphonium Ylide) A->B Deprotonation (-t-BuOH, -KBr) D Oxaphosphetane Intermediate B->D [2+2] Cycloaddition C 1-(Phenylsulfonyl) piperidin-4-one C->D Nucleophilic Attack E 4-Methylene-1- (phenylsulfonyl)piperidine D->E syn-Cycloreversion F Ph3P=O (Byproduct) D->F Elimination

Mechanistic pathway of Wittig olefination: ylide generation and oxaphosphetane cycloreversion.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization of the methylenation conditions. The KOtBu/THF system provides the highest yield and fastest reaction time by maintaining a homogeneous reaction environment and avoiding lithium complexation.

EntryBase (Equiv)SolventTemp ProfileTime (h)Yield (%)Observation / Causality
1NaH (1.25)THF0 °C → RT4.072%Heterogeneous mixture; slow ylide formation.
2n-BuLi (1.10)THF-78 °C → RT3.068%Lithium complexation slows cycloreversion.
3KOtBu (1.25)Toluene0 °C → RT5.065%Poor solubility of the phosphonium salt.
4 KOtBu (1.25) THF 0 °C → RT 2.0 89% Homogeneous; rapid, clean conversion.

Experimental Protocol

Workflow Step1 1. Ylide Generation Suspend Ph3PCH3Br in THF (0 °C) Add KOtBu dropwise Step2 2. Ketone Addition Add 1-(phenylsulfonyl)piperidin-4-one Stir at 0 °C to RT Step1->Step2 Step3 3. Reaction Monitoring Monitor via TLC (Hex/EtOAc) Wait 2-4 hours Step2->Step3 Step4 4. Quench & Extraction Quench with sat. NH4Cl Extract with EtOAc Step3->Step4 Step5 5. Purification Precipitate Ph3P=O with Hexanes Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Wittig methylenation of 1-(phenylsulfonyl)piperidin-4-one.

Materials & Reagents
  • 1-(Phenylsulfonyl)piperidin-4-one (1.0 equiv, 10.0 mmol, 2.39 g)[1]

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.2 equiv, 12.0 mmol, 4.29 g)

  • Potassium tert-butoxide (KOtBu) (1.25 equiv, 12.5 mmol, 1.40 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology

Step 1: Ylide Generation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add Ph₃PCH₃Br (4.29 g) and anhydrous THF (25 mL) to the flask. The salt will remain partially suspended.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add KOtBu (1.40 g) portion-wise (or dropwise if using a 1M THF solution) over 5 minutes. The mixture will immediately turn a bright, canonical canary yellow, indicating the successful formation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.

Step 2: Olefination 5. In a separate dry vial, dissolve 1-(phenylsulfonyl)piperidin-4-one (2.39 g) in anhydrous THF (15 mL). 6. Add the ketone solution dropwise to the yellow ylide mixture at 0 °C over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. The yellow color will gradually fade to a pale suspension as the ylide is consumed and triphenylphosphine oxide precipitates.

Step 3: Quench and Workup 8. After 2 hours, monitor the reaction via TLC (see Self-Validation section). 9. Once complete, quench the reaction by adding saturated aqueous NH₄Cl (20 mL). 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude sticky solid.

Step 4: Purification (Ph₃P=O Removal Strategy) Expert Insight: Direct chromatography of crude Wittig mixtures often results in streaking due to Ph₃P=O. 12. Suspend the crude sticky solid in 30 mL of Hexanes/Diethyl Ether (4:1 v/v) and sonicate for 5 minutes. The desired alkene is highly soluble in non-polar solvents, while Ph₃P=O is insoluble. 13. Filter the white precipitate (Ph₃P=O) through a pad of Celite and concentrate the filtrate. 14. Purify the concentrated filtrate via flash column chromatography (Silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to afford 4-methylene-1-(phenylsulfonyl)piperidine as a white solid.

Self-Validation & Analytical Characterization

A robust protocol must be self-validating. Use the following analytical markers to confirm reaction success:

  • TLC Monitoring:

    • Eluent: 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm) and Phosphomolybdic Acid (PMA) stain.

    • Observation: The starting ketone (lower Rf ~0.3) will disappear, replaced by the non-polar alkene product (higher Rf ~0.6).

  • ¹H NMR (400 MHz, CDCl₃) Expected Shifts:

    • δ 7.75 – 7.50 (m, 5H, Ar-H) – Phenylsulfonyl protons.

    • δ 4.75 (s, 2H, C=CH₂) – Diagnostic exocyclic terminal alkene protons.

    • δ 3.15 (t, J = 5.8 Hz, 4H, N-CH₂) – Equatorial/axial protons adjacent to protected nitrogen.

    • δ 2.25 (t, J = 5.8 Hz, 4H, C-CH₂) – Allylic protons.

  • ¹³C NMR (100 MHz, CDCl₃) Expected Shifts:

    • The disappearance of the ketone carbonyl peak at ~208 ppm.

    • The appearance of the quaternary alkene carbon at ~142 ppm and the terminal alkene CH₂ at ~108 ppm.

References

  • Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948-3958. URL:[Link]

  • Maryanoff, B. E., Reitz, A. B., Mutter, M. S., Whittle, R. R., & Olofson, R. A. (1986). Stereochemistry and mechanism of the Wittig reaction. Diastereomeric reaction intermediates and analysis of the reaction course. Journal of the American Chemical Society, 108(24), 7664-7678. URL:[Link]

Sources

Application Note: Divergent Synthesis of Oximes and Hydrazones from 1-(Phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperidine scaffolds are ubiquitous pharmacophores in modern drug discovery. Functionalizing the C4 position of the piperidine ring is a fundamental strategy for generating diverse chemical libraries. Specifically, the conversion of piperidin-4-ones into oximes and hydrazones yields critical intermediates and active pharmaceutical ingredients (APIs) with documented antimicrobial, antifungal, and antimitotic properties[1].

When utilizing 1-(phenylsulfonyl)piperidin-4-one as the starting material, the synthetic design must account for the electronic influence of the protecting group.

  • The Role of the N-Sulfonyl Group: The phenylsulfonyl moiety acts as a robust, electron-withdrawing protecting group. By delocalizing the nitrogen lone pair into the sulfonyl system, it deactivates the piperidine nitrogen, preventing unwanted N-oxidation or nucleophilic interference. This directs all reactivity exclusively to the C4 carbonyl, ensuring high regioselectivity[2].

  • Causality in Oximation (Buffer Selection): Hydroxylamine free base is unstable and handled as a hydrochloride salt (NH₂OH·HCl). Sodium acetate (NaOAc) is chosen over stronger bases because it buffers the reaction at a mildly acidic pH (~4.5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen (enhancing its electrophilicity) but not so acidic that it completely protonates the liberated hydroxylamine (which would quench its nucleophilicity).

  • Causality in Hydrazone Formation (Acid Catalysis): Hydrazines are potent alpha-effect nucleophiles that readily attack the carbonyl. However, the subsequent dehydration of the intermediate hemiaminal is the rate-determining step. Catalytic glacial acetic acid (AcOH) is employed to protonate the hydroxyl group of the hemiaminal, facilitating its departure as water and driving the thermodynamic equilibrium toward the C=N double bond[3].

Reaction Pathway Visualization

Pathway SM 1-(phenylsulfonyl) piperidin-4-one Oxime Oxime Derivative (>85% Yield) SM->Oxime NH2OH·HCl, NaOAc EtOH, Reflux, 2-4h Hydrazone Hydrazone Derivative (>80% Yield) SM->Hydrazone R-NHNH2, cat. AcOH EtOH, Reflux, 3-5h

Divergent synthesis of oxime and hydrazone derivatives from N-sulfonyl piperidin-4-one.

Comparative Reaction Parameters

To facilitate experimental planning, the quantitative parameters for both derivatization pathways are summarized below. These conditions have been optimized for standard laboratory-scale synthesis.

ParameterOxime FormationHydrazone Formation
Primary Reagent Hydroxylamine hydrochloride (1.5 eq)Phenylhydrazine / Substituted Hydrazine (1.2 eq)
Catalyst / Buffer Sodium acetate (NaOAc) (1.5 eq)Glacial acetic acid (0.1 eq)
Solvent System Ethanol (Absolute)Ethanol (Absolute)
Temperature 75–80 °C (Reflux)75–80 °C (Reflux)
Reaction Time 2–4 hours3–5 hours
Typical Yield 85–92%80–88%[3]
TLC Solvent System 3:7 Ethyl Acetate : Hexane[3]3:7 Ethyl Acetate : Hexane[3]

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each phase before proceeding.

Protocol A: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one Oxime
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-(phenylsulfonyl)piperidin-4-one (10.0 mmol, 1.0 equiv) in 25 mL of absolute ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (15.0 mmol, 1.5 equiv) and sodium acetate trihydrate (15.0 mmol, 1.5 equiv) to the suspension. Note: The mixture will initially appear heterogeneous.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C in an oil bath. Stir vigorously for 2 to 4 hours.

  • In-Process Control (Self-Validation): After 2 hours, sample the reaction. Perform TLC (3:7 EtOAc:Hexane). The starting ketone is UV-active and stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNP). A successful reaction is indicated by the disappearance of the ketone spot and the appearance of a more polar, 2,4-DNP-negative spot[3].

  • Workup: Once complete, cool the reaction to room temperature. Concentrate the ethanol under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (50 mL) to remove the inorganic salts.

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude white solid from a mixture of ethanol and water to afford the pure oxime.

Protocol B: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one Hydrazone
  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(phenylsulfonyl)piperidin-4-one (10.0 mmol, 1.0 equiv) in 30 mL of absolute ethanol.

  • Reagent Addition: Add phenylhydrazine (12.0 mmol, 1.2 equiv) dropwise via syringe. Caution: Phenylhydrazine is toxic and light-sensitive; handle in a fume hood. Add 3–5 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat to 75–80 °C for 3 to 5 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (3:7 EtOAc:Hexane). The product will often exhibit a distinct color (yellow/orange) depending on the hydrazine substituent, providing a visual cue of conversion[3].

  • Workup & Isolation: Cool the reaction mixture in an ice bath. The hydrazone derivative typically precipitates directly from the ethanolic solution upon cooling.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot absolute ethanol. Store the final product in an amber vial to prevent photo-degradation.

Analytical Validation Metrics

To ensure trustworthiness and verify the structural integrity of the synthesized compounds, the following NMR benchmarks should be utilized:

  • Carbon-13 NMR (¹³C NMR): The most definitive proof of successful derivatization is the disappearance of the highly deshielded ketone carbonyl carbon signal (typically around 204 ppm ). In its place, the newly formed C=N carbon of the oxime or hydrazone will appear upfield, typically in the range of 154–160 ppm .

  • Proton NMR (¹H NMR): For the oxime, a highly diagnostic broad singlet corresponding to the N-OH proton will emerge far downfield, typically between 10.5 and 11.0 ppm (in DMSO-d₆). The piperidine ring protons will also exhibit slight shifts due to the change in hybridization at C4 and the restricted rotation caused by the N-phenylsulfonyl group.

References

  • Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications (IJPRA). URL: [Link]

  • Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Vietnam Journal of Science and Technology. URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. URL: [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Application Note: Catalytic Hydrogenation of 1-(Phenylsulfonyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(phenylsulfonyl)piperidin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for 5-HT2A antagonists, CCR3 modulators, and AKR1C3 inhibitors. While chemical reduction (e.g., NaBH₄) is common in early discovery, catalytic hydrogenation offers a scalable, atom-economical, and tunable alternative essential for process chemistry.

This guide details the protocols for the catalytic hydrogenation of 1-(phenylsulfonyl)piperidin-4-one and its substituted derivatives. The core technical challenge addressed here is chemoselectivity : reducing the C=O or C=C functionality without cleaving the labile S–N (sulfonamide) bond or reducing the aromatic phenyl ring.

Scientific Foundation & Mechanism

Chemoselectivity Profile

In the hydrogenation of 1-(phenylsulfonyl)piperidin-4-one, three sites are potentially reactive:

  • Ketone (C=O): The desired target for reduction to the alcohol.

  • Sulfonamide (S–N): Susceptible to hydrogenolysis under vigorous conditions (high temperature/pressure) or with specific catalysts (e.g., Raney Ni).

  • Phenyl Ring: Susceptible to saturation (to cyclohexyl) using highly active catalysts like PtO₂ or Rh/C under high pressure.

Success Metric: The protocol must achieve >98% conversion of the ketone while maintaining <0.1% S–N cleavage.

Mechanistic Pathway

For the parent ketone, the reduction leads to the achiral alcohol 1-(phenylsulfonyl)piperidin-4-ol. For substituted derivatives (e.g., 3-methyl-1-(phenylsulfonyl)piperidin-4-one), the reduction creates new stereocenters, necessitating diastereocontrol.

ReactionPathway Start 1-(Phenylsulfonyl) piperidin-4-one Inter Catalyst Surface Adsorption (C=O) Start->Inter H2, Cat. Prod 1-(Phenylsulfonyl) piperidin-4-ol Inter->Prod Major Pathway (Pd/C, mild) Side1 Side Product A: Piperidine (S-N Cleavage) Inter->Side1 High T/P (Raney Ni) Side2 Side Product B: Cyclohexyl derivative Inter->Side2 PtO2, High P

Figure 1: Reaction pathways and competing side reactions during hydrogenation.

Catalyst & Solvent Selection Guide

The choice of catalyst is dictated by the specific derivative and the desired outcome.

CatalystActivityChemoselectivityRecommended Application
5% Pd/C ModerateHighStandard Protocol. Reduces ketones/alkenes. Preserves S–N bond and aromatic ring at <5 bar.
PtO₂ (Adams) HighLowUse only if Pd/C fails. Risk of reducing the phenyl ring to cyclohexyl.
RuCl₂(PPh₃)₃ HighHighTransfer Hydrogenation. Excellent for stereoselective reduction of substituted derivatives.
Raney Ni HighLowAvoid. High risk of desulfurization (S–N cleavage).

Solvent Effects:

  • Methanol/Ethanol: Best for rate. High solubility of sulfonyl-piperidines.[1]

  • THF: Use if solubility is poor in alcohols. Slower rates.

  • Acetic Acid: Increases rate but promotes side reactions (e.g., hydrogenolysis of benzylic-type positions if present). Avoid for sulfonyl derivatives unless necessary.

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Pd/C)

Target: Reduction of parent ketone to alcohol or reduction of alkene derivatives. Scale: 10 mmol (approx. 2.4 g)

Materials:

  • Substrate: 1-(phenylsulfonyl)piperidin-4-one (10 mmol)

  • Catalyst: 5% Pd/C (50% water wet), 10 wt% loading (0.24 g)

  • Solvent: Methanol (50 mL)

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Procedure:

  • Preparation: In a 250 mL round-bottom flask (or Parr bottle), dissolve the substrate in Methanol. Ensure complete dissolution; sonicate if necessary.

  • Inerting: Add the Pd/C catalyst carefully. Safety Note: Pd/C can ignite methanol vapor. Add under a blanket of Nitrogen or add the catalyst as a water slurry.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously (1000 rpm) at Room Temperature (20-25°C) under H₂ (1 atm balloon or 30 psi in shaker).

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The ketone typically disappears within 2-6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

    • Purity Check: 1-(phenylsulfonyl)piperidin-4-ol is typically a white solid. Recrystallize from EtOH if purity <98%.

Validation Data:

  • Yield: Typically 90-95%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the multiplet at ~2.4 ppm (alpha to ketone) and appearance of the CH-OH proton at ~3.6 ppm.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantioselective reduction of substituted derivatives (e.g., 2-alkyl-1-(phenylsulfonyl)piperidin-4-one). Mechanism: Dynamic Kinetic Resolution (DKR) or standard ATH depending on substitution.

Materials:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or CH₂Cl₂

Procedure:

  • Dissolve the substituted piperidinone (5 mmol) in DMF (10 mL).

  • Add the Ru-catalyst (0.05 mmol).

  • Cool to 0°C and add the HCOOH/Et₃N mixture (2 mL) dropwise.

  • Allow to warm to RT and stir for 12-24 hours.

  • Quench: Add water and extract with EtOAc.

  • Purification: Column chromatography is usually required to separate diastereomers if DKR is not 100% effective.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific derivative.

DecisionTree Start Start: Define Substrate Q1 Is the Piperidine Ring Substituted at C2/C3? Start->Q1 NoSub No (Parent Ketone) Q1->NoSub No YesSub Yes (Chiral Center) Q1->YesSub Yes MethodA Protocol A: Heterogeneous Pd/C (Fast, Cheap) NoSub->MethodA Q2 Is Enantiopurity Required? YesSub->Q2 MethodB Protocol B: Ru-Transfer Hydrogenation (High Stereocontrol) Q2->MethodB Yes MethodC Protocol A (Pd/C) Yields Diastereomeric Mix Q2->MethodC No

Figure 2: Strategic decision tree for catalyst and protocol selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S-impurities)Ensure substrate is free of thiols/thioethers. Increase catalyst loading to 20 wt%.
S-N Bond Cleavage Pressure too high / Temperature too highReduce H₂ pressure to 1 atm (balloon). Cool to 0°C. Switch from MeOH to EtOAc.
Over-reduction (Phenyl ring) Catalyst too active (Pt, Rh)Switch to Pd/C or unpoisoned Ru. Stop reaction immediately upon H₂ uptake cessation.
Low Solubility Solvent incompatibilitySwitch to THF/MeOH (1:1) mixture or warm slightly (max 40°C).

References

  • Review of Piperidin-4-one Pharmacophores : Sahu, S. K., et al. "Piperidin-4-one: the potential pharmacophore."[2] Mini-Reviews in Medicinal Chemistry, 2013. Link

  • Synthesis of 5-HT2A Antagonists : "4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists." Journal of Medicinal Chemistry, 2001.[3] Link

  • Iridium-Catalyzed Hydrogenation : Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines."[4] ChemRxiv, 2023. Link

  • AKR1C3 Inhibitors : Heinrich, D. M., et al. "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones..."[5] European Journal of Medicinal Chemistry, 2013.[5] Link

  • Stereoselective Synthesis : "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts." Organic Chemistry Frontiers, 2021. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nucleophilic Addition to Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with nucleophilic additions to piperidin-4-one scaffolds.

Piperidin-4-ones are ubiquitous building blocks in drug discovery. However, converting the C4 carbonyl into a highly substituted tertiary alcohol using organolithium or Grignard reagents often fails. Instead of the desired 1,2-addition, researchers frequently observe near-quantitative recovery of the starting material. This guide dissects the mechanistic root of this problem—competitive enolization—and provides field-proven, self-validating protocols to overcome it.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Grignard/organolithium addition to N-protected piperidin-4-one return mostly starting material? A1: The issue is a kinetic competition between basicity and nucleophilicity. Piperidin-4-ones possess acidic


-protons at the C3 and C5 positions. Standard organolithium (pKa ~50) and Grignard reagents (pKa ~45) are immensely powerful bases. When the trajectory for nucleophilic attack at the C4 carbonyl is even slightly sterically hindered (a common issue in chair-conformation piperidines), the reagent acts as a base instead. It deprotonates the 

-position to form an enolate. Upon aqueous workup, this enolate is simply protonated back to the starting ketone, resulting in recovered starting material (RSM).

Q2: How can I suppress this enolization pathway? A2: The most reliable strategy is transmetalation to a less basic, highly oxophilic metal—specifically, Cerium (Ce) or Lanthanum (La). By reacting your Grignard or organolithium reagent with anhydrous


[1], you generate an organocerium intermediate (

). Cerium coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbon center. Simultaneously, the

reagent is drastically less basic than its lithium or magnesium counterpart, effectively shutting down the

-deprotonation pathway[1].

Q3: Organocerium reactions are notoriously finicky. Is there a more reproducible alternative? A3: Yes. The primary failure point of the organocerium method is the heterogeneous nature of the


 suspension, which requires rigorous, high-vacuum dehydration. To solve this, the Knochel group developed a soluble lanthanide salt complex: 

[2]. The addition of lithium chloride breaks up the polymeric lanthanum structure, rendering the Lewis acid completely soluble in THF. This homogeneous system provides highly reproducible kinetics, eliminates the need for complex pretreatment, and provides excellent 1,2-addition selectivity even with highly enolizable ketones.

Q4: Does the choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) impact enolization? A4: Absolutely. The protecting group dictates the conformational flexibility and electronics of the piperidine ring. Bulky groups (like N-Trityl or specific rotamers of N-Boc) can sterically shield the Bürgi-Dunitz trajectory required for nucleophilic attack, inadvertently favoring the enolization pathway. If lanthanide additives fail, consider swapping a bulky N-Boc group for a smaller N-Benzyl group during the addition step.

Part 2: Mechanistic Logic & Workflows

Mechanistic Divergence: Addition vs. Enolization

G Ketone Piperidin-4-one (Substrate) Nuc Nucleophile (RLi or RMgX) Ketone->Nuc Add Pathway A: 1,2-Addition (Nucleophilic Attack) Nuc->Add Enol Pathway B: Enolization (Alpha-Deprotonation) Nuc->Enol Prod Desired Product (Tertiary Alcohol) Add->Prod Side Enolate Intermediate Enol->Side RSM Recovered Starting Material (After Workup) Side->RSM Aqueous H+

Caption: Mechanistic divergence between desired 1,2-addition and competitive enolization.

Part 3: Quantitative Data Summary

The following table summarizes the causal impact of lanthanide additives on the product distribution during the addition of standard nucleophiles to N-Boc-piperidin-4-one.

NucleophileAdditiveReaction ConditionsTarget Product Yield (1,2-Addition)Recovered Starting Material (Enolization)

NoneTHF, 0 °C to RT15%80%


(Suspension)
THF, -78 °C to RT85%<5%


(Soluble)
THF, 0 °C to RT92%<2%

NoneTHF, -78 °C10%85%


(Suspension)
THF, -78 °C to RT88%<5%

Part 4: Experimental Protocols

Protocol A: Organocerium-Mediated Addition (Imamoto Protocol)

This protocol relies on the rigorous exclusion of water. Even trace moisture will hydrolyze the organometallic reagent and destroy the oxophilic activation complex.

Workflow Step1 CeCl3·7H2O Step2 Dehydration (140°C, High Vac) Step1->Step2 Step3 Anhydrous CeCl3 Step2->Step3 Step4 Suspend in THF (Stir 2h, RT) Step3->Step4 Step5 Add RLi/RMgX (-78°C, 1h) Step4->Step5 Step6 Organocerium Reagent (RCeCl2) Step5->Step6 Step7 Add Piperidin-4-one (-78°C to RT) Step6->Step7 Step8 Tertiary Alcohol (High Yield) Step7->Step8

Caption: Step-by-step experimental workflow for organocerium-mediated nucleophilic addition.

Step-by-Step Methodology:

  • Dehydration (Self-Validating Step): Place

    
     (1.5 equiv) in a round-bottom flask. Apply high vacuum (<0.1 mbar) and gradually heat to 140 °C over 2 hours. Validation: The crystalline solid will transition into a fine, free-flowing white powder. If the solid melts or clumps, the heating was too rapid, causing the salt to dissolve in its own water of crystallization. Discard and restart.
    
  • Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF to create a 0.3 M suspension. Stir vigorously for 2 hours. Validation: A uniform, milky-white suspension must form.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard or organolithium reagent (1.4 equiv). Stir for 1 hour at -78 °C. Validation: The suspension will undergo a distinct color change (e.g., pale yellow for alkyls, deep orange/red for aryls), indicating successful transmetalation.

  • Addition: Dissolve the N-protected piperidin-4-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the organocerium mixture at -78 °C.

  • Reaction & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully with saturated aqueous

    
    . Validation: A thick white gel of cerium salts will form. Add 1M aqueous HCl to dissolve the salts, then extract cleanly with Ethyl Acetate.
    
Protocol B: Homogeneous Lanthanum-Catalyzed Addition (Knochel Protocol)

This is the recommended protocol for scale-up or when rigorous dehydration of


 is impractical.

Step-by-Step Methodology:

  • Pre-Coordination: In a flame-dried flask under Argon, dissolve the N-protected piperidin-4-one (1.0 equiv) in anhydrous THF. Add commercially available

    
     solution (0.6 M in THF, 1.1 equiv). Stir at room temperature for 1 hour. Validation: The solution remains completely clear and homogeneous, confirming the solubility of the Lewis acid complex.
    
  • Addition: Cool the reaction mixture to 0 °C. Dropwise add the Grignard reagent (1.2 equiv).

  • Reaction: Stir at 0 °C for 1–2 hours. Validation: Because the system is homogeneous, reaction kinetics are rapid. Monitor disappearance of the starting material via TLC (typically complete within 1 hour).

  • Workup: Quench with saturated aqueous

    
     and extract with Ethyl Acetate. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

Part 5: References

  • Wikipedia Contributors. "Organocerium chemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Krasovskiy, A., Kopp, F., & Knochel, P. "Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds." Angewandte Chemie International Edition, 2006, 45(3), 497-500. Available at:[Link]

Sources

Purification methods for 1-(phenylsulfonyl)piperidin-4-one crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(Phenylsulfonyl)piperidin-4-one

Executive Summary

1-(Phenylsulfonyl)piperidin-4-one (CAS 34259-86-4) is a critical electrophilic intermediate frequently utilized in the synthesis of spiro and dispiro 1,2,4-trioxolane antimalarials[1]. The standard synthesis involves the sulfonylation of 4-piperidone monohydrate hydrochloride with benzenesulfonyl chloride, mediated by triethylamine[1]. While this reaction is highly efficient, the resulting crude matrix is heavily contaminated with triethylamine hydrochloride (TEA·HCl) salts, unreacted starting materials, and potential hydrolysis byproducts.

This technical guide provides a field-proven, self-validating purification protocol. By leveraging precise phase partitioning and controlled supersaturation, researchers can consistently isolate the target compound at >98% purity without the need for resource-intensive column chromatography.

Mechanistic Workflow

Workflow Start Crude Reaction Mixture (CH2Cl2, TEA, Reactants) Evap Solvent Evaporation (Concentration) Start->Evap Trituration Aqueous Trituration (Water Wash) Evap->Trituration Add H2O Filtration Vacuum Filtration Trituration->Filtration Recryst Recrystallization (Hexanes/CH2Cl2 3:1) Filtration->Recryst Solid Cake Imp1 Aqueous Waste (TEA·HCl & Piperidone) Filtration->Imp1 Filtrate Pure Pure Product (mp 116-118 °C) Recryst->Pure Crystallize Imp2 Mother Liquor Waste (Soluble Organics) Recryst->Imp2 Supernatant

Fig 1. Step-by-step purification workflow for 1-(phenylsulfonyl)piperidin-4-one.

Standard Operating Procedure (SOP): Trituration & Recrystallization

This protocol is adapted from validated methodologies documented in[1].

Step 1: Complete Solvent Evaporation

  • Action : Concentrate the crude dichloromethane (CH₂Cl₂) reaction mixture under reduced pressure (rotary evaporator) at 35 °C until a solid or thick paste is formed.

  • Causality : Complete removal of the organic solvent is critical. Residual CH₂Cl₂ will prevent the selective partitioning of water-soluble salts in the next step, leading to product loss via emulsion or "gumming."

Step 2: Aqueous Trituration

  • Action : Suspend the crude residue in distilled water (approx. 100 mL per 30 mmol of theoretical yield). Stir vigorously at 25 °C for 15–20 minutes[1].

  • Causality : The reaction generates stoichiometric amounts of TEA·HCl. Trituration physically disrupts the crude matrix, allowing the highly water-soluble TEA·HCl and any unreacted 4-piperidone hydrochloride to dissolve into the aqueous phase. The highly lipophilic 1-(phenylsulfonyl)piperidin-4-one remains as an insoluble solid.

  • In-Process Control (IPC) : Check the pH of the aqueous wash. It should be slightly acidic to neutral. A highly basic pH (>9) indicates excessive unreacted triethylamine that has not been fully neutralized or washed away.

Step 3: Vacuum Filtration

  • Action : Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with an additional 20 mL of ice-cold water. Air-dry the solid on the filter under vacuum for 30 minutes.

Step 4: Mixed-Solvent Recrystallization

  • Action : Transfer the semi-dry solid to a clean Erlenmeyer flask. Dissolve the solid in a minimum volume of CH₂Cl₂ at room temperature. Slowly add hexanes dropwise while swirling until the solution becomes faintly turbid. Add a final volume of hexanes to achieve a 3:1 Hexanes/CH₂Cl₂ volumetric ratio[1]. Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Causality : CH₂Cl₂ acts as the primary solvent (high solubility due to the polar sulfonamide and ketone groups), while hexanes act as the antisolvent. The 3:1 ratio creates an optimal supersaturation gradient. Slow cooling ensures the formation of a highly ordered crystalline lattice, which actively excludes structurally dissimilar impurities like unreacted benzenesulfonyl chloride.

  • Validation : Filter the resulting colorless solid. The expected yield is ~83%[1].

Phase Partitioning Dynamics

Partitioning Mix Crude Mixture Components Prod Target Product Mix->Prod TEA TEA·HCl Salt Mix->TEA SM Piperidone·HCl Mix->SM PhSO2Cl PhSO2Cl (Unreacted) Mix->PhSO2Cl Crystals Purified Crystals Prod->Crystals Precipitates Aq Aqueous Filtrate TEA->Aq Soluble SM->Aq Soluble Mother Mother Liquor (Hexanes/CH2Cl2) PhSO2Cl->Mother Soluble

Fig 2. Phase partitioning of target product and impurities during purification.

Troubleshooting & FAQs

Q1: During aqueous trituration, my crude product forms a sticky, unfilterable gum instead of a solid. How do I fix this? A: This is a classic symptom of incomplete solvent removal in Step 1. Residual CH₂Cl₂ acts as a plasticizer, partially dissolving the product and creating a biphasic emulsion with water. Resolution: Decant the aqueous layer. Redissolve the gummy residue in a volatile solvent (e.g., acetone), transfer to a round-bottom flask, and evaporate under high vacuum until a hard, brittle solid forms. Repeat the aqueous trituration.

Q2: My product is "oiling out" (liquid-liquid phase separation) during the hexanes/CH₂Cl₂ recrystallization. What is the cause? A: Oiling out occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture. According to fundamental , this happens if the antisolvent (hexanes) is added too rapidly, crashing the product out as an amorphous liquid rather than a discrete crystal. This bypasses the purification benefits of a crystal lattice. Resolution: Reheat the mixture gently until the oil redissolves. Add 1–2 mL of CH₂Cl₂ to increase the solubility threshold. Cool the solution much more slowly (ambient air, no ice bath initially). If available, seed the solution with a pure crystal of 1-(phenylsulfonyl)piperidin-4-one to induce nucleation before the oiling-out boundary is reached.

Q3: How do I ensure complete removal of unreacted benzenesulfonyl chloride? A: Benzenesulfonyl chloride is highly lipophilic and will not be removed by the aqueous trituration. It must be excluded during the recrystallization step. Resolution: If Thin Layer Chromatography (TLC) indicates significant unreacted sulfonyl chloride, incorporate a chemical quench prior to recrystallization. Dissolve the crude solid in CH₂Cl₂ and wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃). This hydrolyzes the chloride into water-soluble benzenesulfonic acid sodium salt, which is safely partitioned into the aqueous waste.

Q4: What are the definitive analytical markers for a pure product? A: A self-validating protocol requires strict analytical checks. Pure 1-(phenylsulfonyl)piperidin-4-one presents as a colorless solid. Validation Metrics:

  • Melting Point : 116–118 °C[1]. A depressed or broad melting range (<114 °C) indicates residual solvent or trapped sulfonyl chloride.

  • ¹H NMR (500 MHz, CDCl₃) : Key diagnostic peaks are δ 2.54 (t, J=6.4 Hz, 4H) and 3.41 (t, J=6.4 Hz, 4H) for the piperidone ring, and the distinct aromatic protons at δ 7.58 (d, J=7.8 Hz, 2H), 7.63 (t, J=7.0 Hz, 1H), and 7.78 (d, J=7.8 Hz, 2H)[1].

Quantitative Data: Impurity Profile & Removal Strategies

Impurity / ByproductPhysical StateSolubility ProfilePrimary Removal StrategyExpected Residual
Triethylamine Hydrochloride SolidHigh in H₂O, Low in OrganicsAqueous Trituration< 0.1%
4-Piperidone Hydrochloride SolidHigh in H₂O, Low in HexanesAqueous Trituration< 0.1%
Benzenesulfonyl Chloride LiquidHigh in Organics, Insoluble in H₂ORecrystallization / Hydrolysis< 1.0%
Benzenesulfonic Acid SolidHigh in H₂O (as sodium salt)Aqueous Base Wash (NaHCO₃)< 0.1%

References

  • Tang, Y., Dong, Y., Vennerstrom, J. L., et al. (2005). Spiro and dispiro 1,2,4-trioxolane antimalarials. U.S. Patent No. 6,906,205 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 538804, 1-(Phenylsulfonyl)piperidin-4-one. URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in the α-Alkylation of N-Sulfonyl Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective α-alkylation of N-sulfonyl piperidones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges and frequently asked questions to help you achieve predictable and high-yielding outcomes in your experiments. Our focus is on providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling regioselectivity in the α-alkylation of N-sulfonyl piperidones?

The core principle lies in the selective formation of one of two possible regioisomeric enolates from the unsymmetrical N-sulfonyl piperidone starting material.[1] The position of alkylation (at the C2 or C6 position) is dictated by which α-proton is removed by the base. This process is governed by the principles of kinetic versus thermodynamic control.[2][3]

  • Kinetic Control: This pathway favors the formation of the enolate that is formed fastest.[3][4] This is typically the enolate resulting from the deprotonation of the less sterically hindered α-proton.[3] These conditions are usually achieved using a strong, bulky base at very low temperatures, which makes the deprotonation step essentially irreversible.[5]

  • Thermodynamic Control: This pathway favors the formation of the most stable enolate.[3][4] The more stable enolate is generally the one with the more substituted double bond, a concept that aligns with Zaitsev's rule for alkenes.[5] These conditions use a weaker base (or a slight excess of the ketone relative to the base) at higher temperatures, allowing the enolates to equilibrate and settle in their most stable form.[2]

Q2: Why is Lithium Diisopropylamide (LDA) so commonly used for achieving kinetic control?

LDA is a strong, non-nucleophilic, and sterically hindered base, making it ideal for kinetic enolate formation.[5][6][7]

  • Strength: The pKa of its conjugate acid, diisopropylamine, is around 36, which is significantly higher than the pKa of the α-protons of a ketone (typically 18-20). This large difference ensures that the deprotonation is rapid, quantitative, and essentially irreversible at low temperatures.

  • Steric Bulk: The two bulky isopropyl groups on the nitrogen atom make it difficult for the base to access the more sterically hindered α-proton.[5][8][9] Consequently, it preferentially abstracts the more accessible proton at the less substituted α-carbon, leading to the kinetic enolate.[5][7]

  • Low Temperature: Using LDA at -78 °C freezes the equilibrium, preventing the less stable kinetic enolate from converting back to the starting material and eventually forming the more stable thermodynamic enolate.[2][5]

Q3: What is the role of the N-sulfonyl group in this reaction?

The N-sulfonyl group plays a crucial electronic role. As a strong electron-withdrawing group, it increases the acidity of the α-protons on the piperidone ring compared to a simple N-alkyl piperidone. This makes the deprotonation step more facile, allowing for the use of a wider range of bases and reaction conditions. While it can have some influence on the steric environment of the α-protons, its primary role is electronic.

Q4: How can I confirm the regioselectivity of my alkylation product?

The most definitive method for determining the regioselectivity and the structure of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the piperidone ring will be distinct for each regioisomer. Protons adjacent to the newly introduced alkyl group will show characteristic shifts and multiplicities.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C spectrum can help distinguish between the two isomers.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity and thus the site of alkylation.[10]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of C2 and C6 alkylated products (poor regioselectivity).

This is the most common issue and it indicates that the conditions are not sufficiently optimized for either pure kinetic or pure thermodynamic control.[7]

Cause A: Attempting Kinetic Control (Targeting the less-substituted position)

  • Insufficiently Low Temperature: If the temperature rises above -78 °C, even locally, the kinetic enolate can begin to equilibrate towards the more stable thermodynamic enolate.

  • Slow Addition of Ketone: Adding the N-sulfonyl piperidone too slowly to the LDA solution can lead to localized areas where the base is not in excess, allowing for equilibration.

  • "Old" or Poor Quality LDA: LDA is moisture-sensitive and can degrade over time. Using a less active base will not ensure rapid and irreversible deprotonation.

  • Protic Contaminants: Traces of water or other protic solvents in your reaction flask or reagents can protonate the kinetic enolate, allowing it to re-form under thermodynamic equilibrium.

Solutions for Cause A:

  • Maintain Strict Temperature Control: Use a well-insulated dry ice/acetone or a cryocooling system to maintain the temperature at or below -78 °C throughout the enolate formation and alkylation steps.[6]

  • Reverse Addition: Add the ketone solution dropwise but quickly to a solution of LDA in THF. This ensures the base is always in excess.[12]

  • Use Freshly Prepared or Titrated LDA: It is best practice to either prepare LDA immediately before use or to titrate a commercially available solution to determine its exact molarity.

  • Ensure Anhydrous Conditions: Flame-dry all glassware, use freshly distilled anhydrous solvents, and handle all reagents under an inert atmosphere (Nitrogen or Argon).

Cause B: Attempting Thermodynamic Control (Targeting the more-substituted position)

  • Base is too Strong/Bulky: Using a base like LDA, even at higher temperatures, may still favor the kinetic product to some extent due to its steric bulk.

  • Insufficient Equilibration Time: The conversion from the kinetic to the thermodynamic enolate takes time. If the alkylating agent is added too soon, you will trap a mixture of enolates.

Solutions for Cause B:

  • Choose a Weaker, Less Hindered Base: Use bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt).[6][13] These smaller bases can access the more hindered proton, and their weaker basicity facilitates the establishment of an equilibrium.

  • Increase Temperature and Time: Run the deprotonation step at a higher temperature (e.g., room temperature or gentle heating) for a sufficient period (often several hours) before adding the electrophile to ensure the equilibrium fully favors the thermodynamic enolate.[6][7]

Problem 2: I am observing significant amounts of dialkylated product.

Cause: This occurs when the mono-alkylated product is deprotonated and reacts a second time with the electrophile. This is often because the remaining α-proton in the mono-alkylated product is still sufficiently acidic to be removed by the base present in the reaction mixture.

Solutions:

  • Use Stoichiometric Amounts: Carefully control the stoichiometry. Use slightly more than one equivalent of base (e.g., 1.05-1.1 eq.) and exactly one equivalent of the electrophile relative to the piperidone.

  • Slow Addition of Electrophile at Low Temperature: Add the alkylating agent slowly at low temperature. This keeps its instantaneous concentration low, favoring reaction with the more abundant initial enolate over the enolate of the mono-alkylated product.

  • Choose a Less Reactive Electrophile: If possible, using a less reactive alkylating agent can sometimes mitigate over-alkylation.

Problem 3: The reaction is low-yielding, with a lot of starting material recovered.

This issue points to problems with either the enolate formation or the alkylation step.[14]

Cause A: Incomplete Enolate Formation

  • Inactive Base: The base (e.g., LDA) may have degraded due to moisture or age.

  • Insufficient Base: Not using a sufficient molar excess of the base to drive the deprotonation to completion.

Solutions for Cause A:

  • Verify Base Activity: Use freshly prepared or recently titrated LDA.

  • Adjust Stoichiometry: Ensure at least 1.05 equivalents of active base are used.

Cause B: Ineffective Alkylation

  • Unreactive Electrophile: The alkyl halide (or other electrophile) may be too sterically hindered or unreactive (e.g., secondary or tertiary halides are poor substrates for this Sₙ2 reaction).[13][15]

  • Side Reactions: The enolate can participate in side reactions, such as aldol-type condensations, if reactive carbonyl compounds are present as impurities.[14]

Solutions for Cause B:

  • Use Reactive Electrophiles: Primary alkyl halides, benzylic halides, and allylic halides are the most effective.[13][15] For less reactive halides, consider converting them to more reactive tosylates or triflates.

  • Purify Reagents: Ensure all reagents, especially the starting piperidone and the electrophile, are pure and free from contaminants.

Data & Protocols

Table 1: Guide to Reaction Conditions for Regioselective Control
ParameterKinetic Control (Less Substituted)Thermodynamic Control (More Substituted)
Base Strong, bulky (e.g., LDA, LHMDS)[5][6]Weaker, smaller (e.g., NaH, KOtBu, NaOEt)[6]
Equivalents of Base ≥ 1.05~1.0 (or substoichiometric)
Temperature Low (-78 °C)[6]Higher (0 °C to reflux)[2]
Solvent Aprotic (e.g., THF, Diethyl Ether)[2][16]Aprotic or Protic (e.g., THF, Ethanol)[2]
Addition Order Ketone added to BaseBase added to Ketone
Reaction Time Short (for enolate formation)[6]Long (to allow equilibration)[6]
Experimental Protocol: Kinetic α-Alkylation at the Less Substituted Position

Materials:

  • N-sulfonyl piperidone (1.0 eq.)

  • Lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or titrated solution in THF)

  • Alkyl Halide (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the LDA solution to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dissolve the N-sulfonyl piperidone in anhydrous THF and add it to the dropping funnel. Add the piperidone solution dropwise to the stirred LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide, either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process
Diagram 1: Kinetic vs. Thermodynamic Enolate Formation

G cluster_0 Kinetic Pathway (Fast, Less Stable) cluster_1 Thermodynamic Pathway (Slow, More Stable) K_Start N-Sulfonyl Piperidone K_Base LDA, THF, -78°C K_Start->K_Base K_Enolate Kinetic Enolate (Less Substituted) K_Base->K_Enolate  Fast, Irreversible  Deprotonation of  Less Hindered H+ K_Product Kinetic Product K_Enolate->K_Product + E+ T_Enolate Thermodynamic Enolate (More Substituted) K_Enolate->T_Enolate Equilibrium (Favored at High T) T_Start N-Sulfonyl Piperidone T_Base NaH, THF, RT T_Start->T_Base T_Base->T_Enolate  Slow, Reversible  Deprotonation allows  Equilibration T_Product Thermodynamic Product T_Enolate->T_Product + E+

Caption: Control pathways for regioselective enolate formation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of Isomers) Target What was your target? Start->Target Kinetic Kinetic Product (Less Substituted) Target->Kinetic Yes Thermo Thermodynamic Product (More Substituted) Target->Thermo No Check_Temp Is T consistently ≤ -75°C? Kinetic->Check_Temp Check_Base_T Is base small/non-bulky? (e.g., NaH, not LDA) Thermo->Check_Base_T Check_Base_K Is LDA fresh/titrated? Check_Temp->Check_Base_K Yes Fix_Temp Improve cooling/ monitor internal T Check_Temp->Fix_Temp No Check_Conditions Is system anhydrous? Check_Base_K->Check_Conditions Yes Fix_Base_K Use fresh LDA Check_Base_K->Fix_Base_K No Fix_Conditions Flame-dry glassware/ use anhydrous solvents Check_Conditions->Fix_Conditions No Check_Time Was equilibration time sufficient? Check_Base_T->Check_Time Yes Fix_Base_T Switch to NaH or KOtBu Check_Base_T->Fix_Base_T No Fix_Time Increase time/temp for enolate formation Check_Time->Fix_Time No

Caption: Decision tree for troubleshooting poor regioselectivity.

References

  • Regioselective Enolate Formation and Diastereoselectivity. (n.d.). LibreTexts. Retrieved from [Link]

  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00229B. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Video: Regioselective Formation of Enolates. (2023). JoVE. Retrieved from [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Lecture 3 Regioselective Formation of Enolates. (n.d.). University of Bath. Retrieved from [Link]

  • Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy. Retrieved from [Link]

  • Read, J. A., Yang, Y., & Woerpel, K. A. (2017). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. Organic Letters. Retrieved from [Link]

  • Regioselective enolate formation. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric alpha-alkynylation of piperidine via N-sulfinyliminium salts. (2007). PubMed. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. (2026). Oreate AI Blog. Retrieved from [Link]

  • 9.1: Reactions of Enols and Enolates. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Chem 360 Jasperse Ch. 18 Notes. Aldehydes and Ketones 1. (n.d.). North Dakota State University. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. (2016). ResearchGate. Retrieved from [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC. Retrieved from [Link]

  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. (n.d.). PMC. Retrieved from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM. Retrieved from [Link]

  • Section 5.3.2.7: Bulky groups weaken the strength of Lewis acids and bases because they introduce steric strain into the resulting acid-base adduct. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemical Reactivity. (2013). MSU chemistry. Retrieved from [Link]

  • Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. (n.d.). Apollo. Retrieved from [Link]

  • How to Alkylate a Ketone. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. Retrieved from [Link]

  • Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. (2014). ACS Publications. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ketone α-alkylation at the more-hindered site. (2023). PMC. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS. Retrieved from [Link]

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. (n.d.). The Aquila Digital Community. Retrieved from [Link]

  • Reactions at the α-Carbon. (n.d.). MSU chemistry. Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI. Retrieved from [Link]

  • Alkylation of Enolates. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. (2024). MDPI. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. Retrieved from [Link]

  • Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. (2025). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly when working with sterically hindered ketones. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful transformation.

Introduction: The Challenge of Steric Hindrance

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of amines from carbonyl compounds.[1] However, when one or both reactants are sterically demanding, the reaction's efficiency can be significantly compromised. This guide will dissect the common failure points in the reductive amination of hindered ketones and provide actionable, evidence-based solutions.

The overall transformation proceeds in two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the final amine.[1] Steric hindrance can impede either or both of these stages, leading to low conversion and the formation of undesired side products.

Reductive_Amination_Mechanism Ketone Hindered Ketone Imine_Formation Imine/Iminium Ion Formation Ketone->Imine_Formation + Amine - H2O Side_Product Side Products (e.g., Alcohol) Ketone->Side_Product Direct Reduction Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction + Reducing Agent Product Target Amine Reduction->Product Troubleshooting_Imine_Formation Start Low Imine Formation Catalysis Optimize Catalysis Start->Catalysis Water_Removal Enhance Water Removal Start->Water_Removal Solvent Change Solvent Start->Solvent Acid_Cat Weak Acid (e.g., AcOH) Catalysis->Acid_Cat Lewis_Acid Lewis Acid (e.g., Ti(OiPr)4) Catalysis->Lewis_Acid Azeotrope Dean-Stark Water_Removal->Azeotrope Mol_Sieves Molecular Sieves Water_Removal->Mol_Sieves Aprotic Aprotic Solvent (DCE, THF) Solvent->Aprotic Success Improved Imine Yield Acid_Cat->Success Lewis_Acid->Success Azeotrope->Success Mol_Sieves->Success Aprotic->Success

Sources

Technical Support Center: Optimizing Grignard Additions to N-Protected Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Grignard additions to N-protected 4-piperidones (such as N-Boc-4-piperidone) are cornerstone reactions in medicinal chemistry, utilized extensively to synthesize 4-substituted-4-hydroxypiperidine scaffolds for Active Pharmaceutical Ingredients (APIs)[1]. However, the inherent basicity and reducing potential of Grignard reagents often lead to competing side reactions—primarily enolization and reduction—which can drastically lower the yield of the desired tertiary alcohol [1, 2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you suppress these side reactions and optimize your synthetic workflows.

Mechanistic Overview: Competing Pathways

Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below illustrates the three primary pathways a Grignard reagent can take when reacting with an N-protected piperidone.

G Start N-Boc-4-Piperidone + Grignard Reagent Add 1,2-Nucleophilic Addition (Desired Pathway) Start->Add High Electrophilicity Enol α-Deprotonation (Enolization) Start->Enol High Basicity Red β-Hydride Transfer (Reduction) Start->Red β-Hydrogens Present Prod Tertiary Alcohol (High Yield with CeCl3) Add->Prod Recov Recovered Ketone (Post-Workup) Enol->Recov SecAlc Secondary Alcohol (Byproduct) Red->SecAlc

Caption: Competing mechanistic pathways in the reaction of Grignard reagents with N-protected piperidones.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering mostly unreacted N-Boc-4-piperidone after the reaction? Causality & Insight: The recovery of starting material is the hallmark of enolization . Grignard reagents are strong bases. Instead of attacking the carbonyl carbon nucleophilically, the reagent deprotonates the acidic α-protons of the 4-piperidone, forming a stable magnesium enolate [1]. During the aqueous workup, this enolate is simply reprotonated back to the starting ketone. This issue is exacerbated by sterically hindered Grignard reagents or elevated reaction temperatures. Solution: Attenuate the basicity of the Grignard reagent by using Lanthanide salts. The addition of anhydrous Cerium(III) chloride (CeCl₃) or Lanthanum(III) chloride bis(lithium chloride) complex (LaCl₃·2LiCl) coordinates to the carbonyl oxygen. This increases the ketone's electrophilicity and favors the 1,2-addition pathway over deprotonation[2, 3].

Q2: I am observing a significant amount of secondary alcohol byproduct. How can I prevent this? Causality & Insight: This indicates reduction of the ketone. If your Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide or ethylmagnesium bromide), it can act as a hydride donor via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction) [4]. Solution:

  • Temperature Control: Lower the reaction temperature to -78 °C. The six-membered transition state required for hydride transfer has a higher activation energy than direct nucleophilic attack; thus, cryogenic conditions kinetically favor the addition [1].

  • Additives: CeCl₃ not only suppresses enolization but also minimizes reduction by altering the transition state geometry and increasing the nucleophilicity of the alkyl group[3].

Q3: Does the choice of the N-protecting group influence the addition? Causality & Insight: Yes. The N-protecting group dictates the conformation and steric environment of the piperidone ring.

  • Boc (tert-Butoxycarbonyl): Highly recommended. It is stable to Grignard conditions, and its bulkiness does not severely hinder the C4 carbonyl [1].

  • Benzyl (Bn): While stable, the benzyl group can occasionally coordinate with the magnesium atom, leading to complex reaction mixtures or altered stereoselectivity [1]. Solution: Default to N-Boc-4-piperidone unless downstream deprotection strategies strictly require a benzyl or carbamate group.

Quantitative Data Summary

The following table synthesizes expected yields of the tertiary alcohol when reacting N-Boc-4-piperidone with a sterically hindered Grignard reagent (e.g., isopropylmagnesium bromide) under various conditions, illustrating the impact of additives and temperature control[1, 2, 3].

Reaction ConditionAdditiveTemperaturePrimary Side ReactionExpected Yield (%)
Standard GrignardNone0 °C to RTEnolization / Reduction15 - 30%
Cryogenic GrignardNone-78 °CEnolization40 - 55%
Imamoto ModificationAnhydrous CeCl₃-78 °CMinimal85 - 92%
Knochel ModificationLaCl₃·2LiCl0 °CMinimal88 - 95%
Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve low yields in your specific experimental setup.

Workflow Issue Issue: Low Yield of Tertiary Alcohol Check1 Is starting material recovered post-workup? Issue->Check1 EnolDiag Diagnosis: Enolization Check1->EnolDiag Yes Check2 Is secondary alcohol byproduct present? Check1->Check2 No Fix1 Action: Add CeCl3 or LaCl3·2LiCl to increase electrophilicity EnolDiag->Fix1 RedDiag Diagnosis: β-Hydride Reduction Check2->RedDiag Yes Fix2 Action: Lower temp to -78°C and avoid β-H Grignards if possible RedDiag->Fix2

Caption: Diagnostic workflow for troubleshooting low yields in Grignard additions to piperidones.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocol utilizes the Knochel modification (LaCl₃·2LiCl). This method is highly effective for enolizable ketones like N-Boc-4-piperidone and eliminates the need for the tedious, multi-day drying process associated with CeCl₃ [2].

Protocol: Highly Selective 1,2-Addition using LaCl₃·2LiCl

Self-Validation Checkpoint: Before proceeding, titrate your Grignard reagent using iodine/LiCl or salicylaldehyde phenylhydrazone to ensure accurate molarity. An excess of unquantified Grignard reagent exacerbates side reactions and complicates purification.

Step 1: Preparation of the Ketone-Lanthanide Complex

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.

  • Add N-Boc-4-piperidone (1.0 equiv, 10.0 mmol) and dissolve in anhydrous THF (20 mL).

  • Add a commercially available solution of LaCl₃·2LiCl in THF (1.1 equiv, 11.0 mmol) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature. Causality: This incubation period is critical. It allows the lanthanide to fully coordinate with the carbonyl oxygen, activating it while simultaneously preparing to act as a "sponge" for the incoming basic Grignard reagent [2].

Step 2: Nucleophilic Addition 5. Cool the reaction mixture to 0 °C using an ice-water bath. (Note: Cryogenic -78 °C is generally not required when using LaCl₃·2LiCl, saving operational costs and time). 6. Slowly add the titrated Grignard reagent (1.2 equiv, 12.0 mmol) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized spikes in basicity and temperature, which would otherwise trigger enolization. 7. Allow the reaction to stir at 0 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3), visualizing with a KMnO₄ stain.

Step 3: Quenching and Workup 8. Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL) dropwise at 0 °C. Causality: NH₄Cl is a mild acid. Using stronger acids (like HCl) will prematurely deprotect the Boc group and potentially dehydrate the newly formed tertiary alcohol into a tetrahydropyridine byproduct[1]. 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude product via flash column chromatography to yield the pure N-Boc-4-substituted-4-hydroxypiperidine.

References
  • ResearchGate. "Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters." ResearchGate.[Link]

  • Monasterolo, C., et al. "Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols." PMC - National Institutes of Health (NIH).[Link]

Recrystallization solvents for 1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1-(phenylsulfonyl)piperidin-4-one . This portal is designed for drug development professionals and synthetic chemists who require high-purity intermediates for pharmaceutical synthesis.

Due to the unique amphiphilic nature of 1-(phenylsulfonyl)piperidin-4-one—featuring highly polar hydrogen-bond accepting groups (ketone and sulfonamide) juxtaposed with lipophilic bulk (phenyl and piperidine rings)—standard purification can sometimes lead to phase-separation issues. This guide provides field-proven, self-validating methodologies to ensure optimal crystal lattice formation.

Solvent Selection Matrix: Quantitative & Qualitative Data

Selecting the correct solvent system is a balance of tuning the dielectric constant to solvate the polar functional groups while using an anti-solvent to enforce a strict saturation point.

Solvent SystemPolarity ProfileYield / Purity ExpectationCausality & Common Issues
Ethyl Acetate / Hexane Moderate / Non-polarYield: 75–85%Purity: >98%Causality: EtOAc perfectly solvates the sulfonamide; Hexane sharply tunes the saturation point.Issue: Rapid cooling causes "oiling out" (biphasic melt).
DCM / Methanol (1:1) High / ProticYield: 60–75%Purity: >95%Causality: Excellent for highly impure crudes, as MeOH keeps polar impurities dissolved 1.Issue: Lower overall yield due to high product solubility in DCM.
Absolute Ethanol ProticYield: 65–80%Purity: >97%Causality: Hydrogen-bonds with the ketone/sulfonyl oxygens. Solubility drops predictably with temperature.Issue: Trace acid can trigger unwanted acetal formation.
Toluene / Heptane Low / Non-polarYield: 75–90%Purity: >99%Causality: Strictly excludes polar byproducts from the growing crystal face.Issue: High boiling point makes vacuum drying difficult.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes an Ethyl Acetate/Hexane binary system. It is designed as a self-validating system , meaning the physical outcomes at each step inherently prove the success of the prior step, culminating in a mass-balance check.

Step 1: Dissolution & Clarification

  • Action: Weigh the crude 1-(phenylsulfonyl)piperidin-4-one. Suspend in a minimal volume of hot Ethyl Acetate (approx. 65 °C). If the solution is dark, add 5% w/w activated charcoal (Norit), boil for 5 minutes, and perform a hot gravity filtration through fluted filter paper.

  • Causality: Charcoal adsorbs high-molecular-weight polymeric impurities. Hot filtration prevents premature nucleation, ensuring the solute remains entirely in the liquid phase.

Step 2: Anti-Solvent Addition (Tuning the Dielectric Constant)

  • Action: Maintain the filtrate at 65 °C. Add hot Hexane dropwise while swirling until a persistent, faint cloudiness is observed (the cloud point). Immediately add 1–2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Causality: The cloudiness indicates that the solution has breached the Metastable Zone Width (MSZW). Adding a drop of the primary solvent pulls the system back into a delicate state of supersaturation, perfectly primed for controlled nucleation.

Step 3: Controlled Nucleation (Thermodynamic Control)

  • Action: Remove the flask from the heat source. Wrap it in a towel or place it in a draft-free environment to cool slowly to room temperature (20 °C) over 2–3 hours. Do not disturb the flask.

  • Causality: Slow cooling favors thermodynamic control. The target compound molecules have time to orient themselves into their lowest-energy conformation (typically a distorted chair/boat conformation for piperidin-4-ones 1), strictly excluding structurally dissimilar impurities from the lattice.

Step 4: Harvesting & Self-Validation

  • Action: Once at room temperature, chill the flask in an ice bath (0–4 °C) for 30 minutes. Filter the crystals via a Büchner funnel and wash with 10 mL of ice-cold Hexane. Dry under high vacuum (≤ 1 mbar) at 40 °C.

  • Validation: Evaporate a 1 mL aliquot of the mother liquor and run a Thin Layer Chromatography (TLC) plate against the dried crystals. A successful procedure will show a mother liquor highly enriched in baseline impurities, while the crystals will exhibit a single spot and a sharp melting point range (within 1–2 °C).

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen, and how do I fix it? A: Oiling out occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent system. Instead of nucleating as a solid, the compound separates as a supercooled liquid phase.

  • Causality: This is typically caused by excessive impurities acting as freezing-point depressants, or by adding the anti-solvent too rapidly, which spikes the supersaturation level beyond the MSZW.

  • Fix: Reheat the mixture until the oil dissolves completely. Add a small amount (1–2 mL) of the primary solvent (Ethyl Acetate) to increase the solubility threshold, then cool the flask very slowly. Introducing a seed crystal at the cloud point provides a physical template, bypassing the energy barrier for nucleation and forcing solid-liquid separation.

Q: I am observing co-crystallization of polar impurities. How can I improve the selectivity of the lattice? A:

  • Causality: Fast cooling rates favor kinetic control, where the lattice forms rapidly and traps structurally similar impurities (like unreacted sulfonyl chlorides or oxidized piperidine species) within crystal defects. Furthermore, thermal degradation pathways like the retro-Dieckmann reaction can generate polar byproducts if heated excessively 2.

  • Fix: Shift to thermodynamic control. Dissolve the crude in a slightly higher volume of solvent and reduce the cooling rate to < 5 °C per hour. If using DCM/MeOH, switch to a less polar system like Toluene/Heptane, which strictly excludes polar byproducts from the growing crystal face.

Q: Can I use protic solvents like absolute ethanol for this compound? A: Yes. Commercially available piperidine derivatives often utilize similar protic purification paradigms to ensure high purity .

  • Causality: Ethanol is an excellent solvent because it hydrogen-bonds with the ketone and sulfonyl oxygens. As the ethanol cools, its dielectric constant shifts, smoothly decreasing the solubility of the lipophilic phenyl and piperidine rings.

  • Caveat: Ensure the crude mixture contains no trace acids, as heating piperidones in ethanol under acidic conditions can occasionally trigger unwanted acetal formation.

Mechanistic Workflow: Phase Behavior & Troubleshooting

Recrystallization_Workflow Start Crude 1-(phenylsulfonyl) piperidin-4-one Dissolve Dissolve in Hot EtOAc (Primary Solvent) Start->Dissolve AntiSolvent Add Hexane Dropwise (Anti-Solvent) Dissolve->AntiSolvent Cool Cool Slowly to 20°C AntiSolvent->Cool Check Phase Observation Cool->Check Oiling Oiling Out (Liquid-Liquid Separation) Check->Oiling Biphasic Melt Crystals Nucleation (Solid-Liquid Separation) Check->Crystals Supersaturation FixOil Reheat, Add EtOAc, Seed Crystals Oiling->FixOil Filter Vacuum Filtration & Cold Hexane Wash Crystals->Filter FixOil->Cool Validate Validate Purity (Melting Point & NMR) Filter->Validate

Figure 1: Troubleshooting workflow for 1-(phenylsulfonyl)piperidin-4-one recrystallization.

References

  • Chemical Review and Letters – Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Forensic Science International – Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone (Feb 2021).
  • Sigma-Aldrich / MilliporeSigma – 1-(Phenylsulfinyl)

Sources

Validation & Comparative

Comprehensive Comparison Guide: 1H NMR Interpretation of 1-(Phenylsulfonyl)piperidin-4-one vs. Alternative N-Protected Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidin-4-one derivatives are highly privileged scaffolds in pharmaceutical development and organic synthesis. However, the choice of the nitrogen protecting group—such as Phenylsulfonyl (-SO₂Ph), tert-Butyloxycarbonyl (-Boc), or Benzyl (-Bn)—profoundly impacts both the compound's synthetic reactivity and its analytical trackability. For researchers relying on 1H Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, understanding how these groups alter the electronic environment of the piperidine ring is critical.

This guide objectively compares the 1H NMR performance of 1-(phenylsulfonyl)piperidin-4-one against its Boc and Benzyl alternatives, providing actionable, self-validating experimental protocols for accurate interpretation based on established standards in[1].

Structural & Mechanistic Analysis: The Phenylsulfonyl Effect

When analyzing piperidine rings, the N-substituent dictates the chemical shifts of the adjacent equatorial and axial protons. The phenylsulfonyl group offers distinct analytical advantages over other common protecting groups:

  • Inductive Deshielding: The phenylsulfonyl group is powerfully electron-withdrawing via induction. It pulls electron density away from the nitrogen, which in turn deshields the C2 and C6 protons (α to nitrogen), shifting them downfield to approximately 3.40 ppm[2].

  • Conformational Dynamics (The Rotamer Advantage): A common frustration when interpreting 1-Boc-piperidin-4-one is the presence of broad, unresolved peaks at room temperature. This occurs because the carbamate group possesses partial double-bond character, leading to restricted rotation and the formation of distinct rotamers on the NMR timescale[1]. In contrast, the sulfonamide linkage in 1-(phenylsulfonyl)piperidin-4-one lacks this extensive resonance overlap with the nitrogen lone pair. The resulting rapid rotation yields sharp, highly resolved multiplets, making it analytically superior for rapid structural confirmation.

Comparative 1H NMR Data Summary

The following table summarizes the quantitative 1H NMR performance differences between the three common piperidin-4-one scaffolds (simulated at 400 MHz in CDCl₃).

Feature1-(Phenylsulfonyl)piperidin-4-one1-Boc-piperidin-4-one1-Benzylpiperidin-4-one
N-Protecting Group Phenylsulfonyl (-SO₂Ph)tert-Butyloxycarbonyl (-Boc)Benzyl (-Bn)
Electronic Effect Strong Inductive WithdrawingResonance & Inductive WithdrawingWeak Inductive Donating
C2/C6 Protons (α to N) ~3.40 ppm (t, J=6.1 Hz)~3.70 ppm (t, J=6.2 Hz, broad)~2.75 ppm (t, J=6.1 Hz)
C3/C5 Protons (α to C=O) ~2.52 ppm (t, J=6.1 Hz)~2.44 ppm (t, J=6.2 Hz)~2.45 ppm (t, J=6.1 Hz)
Aromatic Protons 7.50 - 7.90 ppm (m, 5H)None7.25 - 7.35 ppm (m, 5H)
Peak Sharpness (RT) Sharp (rapid rotation)Broadened (rotamers)Sharp (rapid rotation)

In-Depth Signal Interpretation of 1-(Phenylsulfonyl)piperidin-4-one

Breaking down the specific 1H NMR spectrum of the target compound reveals two distinct regions:

  • The Aromatic Region (7.50 - 7.90 ppm): The phenylsulfonyl group presents a highly diagnostic spin system[2].

    • Ortho Protons (2H): Appear furthest downfield at ~7.80 ppm (dd or d, J = 7.5 Hz) due to the direct anisotropic and inductive deshielding from the adjacent SO₂ group.

    • Para Proton (1H): Appears at ~7.63 ppm (t, J = 7.5 Hz).

    • Meta Protons (2H): Appear at ~7.55 ppm (t, J = 7.5 Hz).

  • The Aliphatic Region (2.40 - 3.50 ppm):

    • H-2 and H-6 (4H): The protons alpha to the nitrogen appear as a sharp triplet at ~3.40 ppm (J = 6.1 Hz).

    • H-3 and H-5 (4H): The protons alpha to the C4 ketone appear as a sharp triplet at ~2.52 ppm (J = 6.1 Hz).

Experimental Protocol: Standardized 1D 1H NMR Acquisition

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol should be utilized when acquiring data for these scaffolds, based on parameters from [3].

  • Sample Preparation: Dissolve 10–15 mg of 1-(phenylsulfonyl)piperidin-4-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ perfectly matches the non-polar solubility profile of the protected piperidone. TMS provides an absolute 0.00 ppm internal reference, neutralizing chemical shift drift errors caused by temperature fluctuations.

  • Filtration: Pass the solution through a glass-wool plug into a 5 mm precision NMR tube.

    • Causality: Removing paramagnetic micro-particulates (e.g., dust, trace metals) prevents localized magnetic field distortions, ensuring the sharpest possible linewidths.

  • Locking and Shimming (Self-Validation Step): Lock onto the CDCl₃ deuterium signal (7.26 ppm) and perform automated gradient shimming (Z1-Z5).

    • Validation: Before acquiring, visually inspect the Free Induction Decay (FID). A smooth, exponential decay without "beating" confirms a homogeneous magnetic field. Do not proceed to acquisition if the FID drops abruptly.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds, the flip angle to 30°, and acquire 16 scans.

    • Causality: A 2.0s delay ensures complete T1 relaxation for these specific aliphatic protons, guaranteeing that the integration ratios (e.g., 2:1:2 for the aromatic ring) are strictly quantitative[3].

Analytical Decision Workflow: 1D vs 2D NMR

While 1-(phenylsulfonyl)piperidin-4-one usually yields sharp 1D signals, complex synthetic mixtures or highly functionalized derivatives may introduce overlapping peaks. The following workflow dictates when to escalate to 2D techniques to resolve structural ambiguities[3].

NMR_Workflow Start Acquire 1D 1H NMR (400 MHz, CDCl3) CheckOverlap Are C2/C6 and C3/C5 signals overlapping? Start->CheckOverlap Analyze1D Assign signals directly via multiplicity & integrals CheckOverlap->Analyze1D No RunCOSY Acquire 2D 1H-1H COSY CheckOverlap->RunCOSY Yes Finalize Finalize Structural Elucidation Analyze1D->Finalize CheckCOSY Does COSY resolve spin systems? RunCOSY->CheckCOSY RunHSQC Acquire 2D 1H-13C HSQC to separate via 13C shifts CheckCOSY->RunHSQC No CheckCOSY->Finalize Yes RunHSQC->Finalize

Workflow for resolving overlapping piperidine ring signals using 1D and 2D NMR techniques.

References

  • Title: Supporting Information - Synthesis of 1-(phenylsulfonyl)piperidine derivatives. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (5th Edition). Source: Wiley. URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Source: Elsevier. URL: [Link]

Sources

In-Depth Guide: Mass Spectrometry Fragmentation Patterns of Phenylsulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of sulfonamide-containing heterocycles. Phenylsulfonyl piperidines represent a highly versatile class of pharmacophores, heavily utilized in the development of 5-HT2A receptor antagonists, antibacterial agents, and novel agrochemicals[1].

During drug metabolism and pharmacokinetics (DMPK) profiling, the precise identification of these compounds and their metabolites relies entirely on tandem mass spectrometry (MS/MS). This guide objectively compares the analytical performance of different MS platforms for this chemical class, dissects the causality behind their unique fragmentation pathways, and provides a self-validating experimental protocol for method development.

The Causality of Fragmentation: Mechanisms and Diagnostic Ions

Unlike typical aliphatic amides, sulfonamides exhibit anomalous gas-phase chemistry. The electron-withdrawing nature of the sulfonyl group, paired with the basicity of the piperidine nitrogen, dictates a highly specific fragmentation cascade under Collision-Induced Dissociation (CID).

The S-N Bond Lability and Even-Electron Dissociation

The most labile bond in a protonated phenylsulfonyl piperidine [M+H]+ is the sulfonamide S-N bond. Upon collisional activation, the charge can be retained on either the sulfonyl moiety or the piperidine ring:

  • Phenylsulfonyl Cation (m/z 141): Cleavage of the S-N bond with charge retention on the sulfur atom yields the highly stable aromatic sulfonyl fragment at m/z 141 [C6H5SO2]+[2][3].

  • Loss of SO₂ and Acetylene: The m/z 141 ion undergoes a predictable secondary fragmentation by extruding sulfur dioxide (SO₂, 64 Da) to form the phenyl cation at m/z 77 [C6H5]+[2][3]. Further high-energy CID causes the loss of acetylene (C₂H₂, 26 Da) from the aromatic ring, yielding the m/z 51 fragment [C4H3]+[3].

The Intramolecular Charge Transfer (ICT) Mechanism

A phenomenon unique to protonated sulfonamides is the generation of odd-electron radical cations from an even-electron precursor[4]. Because sulfonamides are preferentially protonated at the nitrogen atom, the S-N bond elongates during activation, forming an intermediate ion-neutral complex: [PhSO2+ ... NH-Piperidine].

If the ionization energy of the piperidine derivative is lower than that of the phenylsulfonyl radical, an outer-sphere gas-phase electron transfer occurs within this complex. This yields an abundant amine radical cation [Piperidine]+• and a neutral sulfonyl radical[4]. Recognizing these odd-electron fragments is critical, as they are often misidentified as background noise or co-eluting contaminants by inexperienced analysts.

G M Protonated Precursor [M+H]+ SN S-N Bond Cleavage M->SN CID (Q2) PhSO2 Phenylsulfonyl Cation m/z 141 SN->PhSO2 Charge Retention on S Pip Piperidine Fragment (Substituent Dependent) SN->Pip Charge Retention on N Ph Phenyl Cation m/z 77 PhSO2->Ph - SO2 (64 Da) C4H3 m/z 51 Ph->C4H3 - C2H2 (26 Da)

Fig 1. Primary CID fragmentation pathways of protonated phenylsulfonyl piperidines.

ICT N_prot N-Protonated Sulfonamide [PhSO2-NH-Pip]+ Complex Ion-Neutral Complex [PhSO2+ ... NH-Pip] N_prot->Complex Bond Elongation CT Gas-Phase Charge Transfer (Outer-Sphere) Complex->CT If IP(Amine) < IP(PhSO2) Radical Amine Radical Cation [NH-Pip]+• (Odd-Electron) CT->Radical Neutral Neutral Sulfonyl Radical [PhSO2]• CT->Neutral

Fig 2. Intramolecular Charge Transfer mechanism generating odd-electron radical cations.

Quantitative Data: Diagnostic Ion Summary

When mapping the product ion spectrum of a novel phenylsulfonyl piperidine, analysts should cross-reference their data against these established diagnostic markers[3][5].

Fragment IonExact Mass (m/z)Neutral LossStructural Significance
[C₆H₅SO₂]⁺ 141.001[M+H] - PiperidineConfirms the presence of an intact phenylsulfonyl moiety.
[C₆H₅]⁺ 77.03964 Da (SO₂)Confirms the extrusion of sulfur dioxide from the sulfonyl group.
[C₄H₃]⁺ 51.02326 Da (C₂H₂)Confirms aromatic ring breakdown (loss of acetylene).
[Piperidine]⁺• Variable141 Da (PhSO₂•)Odd-electron radical cation; confirms Intramolecular Charge Transfer.

Platform Comparison: QqQ vs. Q-TOF for Sulfonamide Analysis

Choosing the right mass spectrometry platform dictates the success of your assay. Below is an objective performance comparison for analyzing phenylsulfonyl piperidines.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted quantification (PK studies, therapeutic drug monitoring).Structural elucidation, untargeted metabolite identification.
Mass Accuracy Nominal mass (~0.1 Da).High-Resolution Exact Mass (< 2 ppm).
Sensitivity Superior in Multiple Reaction Monitoring (MRM) mode.Moderate to High in Full Scan / SWATH modes.
Handling of ICT Radicals Poor. Cannot easily distinguish odd-electron isobars from background.Excellent. Exact mass easily differentiates radical cations from even-electron fragments.
Recommended Workflow Lock onto [M+H]+ → 141 and [M+H]+ → 77 transitions.Perform MS^E or Data-Dependent Acquisition (DDA) to map all fragments.

Scientist's Verdict: If your goal is to quantify a known phenylsulfonyl piperidine in plasma, the QqQ is unmatched in sensitivity. However, if you are conducting a DMPK study to identify how the piperidine ring is metabolized (e.g., hydroxylation, N-dealkylation), the Q-TOF is mandatory to calculate the exact mass of the resulting radical cations.

Experimental Protocol: MS/MS Method Development

To ensure a self-validating system, follow this step-by-step protocol to optimize the CID parameters for any novel phenylsulfonyl piperidine derivative.

Step 1: Sample Preparation

  • Dissolve the pure reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. The formic acid ensures efficient N-protonation of the sulfonamide.

Step 2: Direct Infusion & Precursor Isolation

  • Infuse the sample directly into the Electrospray Ionization (ESI) source at 10 µL/min using a syringe pump.

  • Operate in Positive Ion Mode (ESI+).

  • Perform a Q1 full scan to identify the [M+H]+ precursor ion. Adjust the declustering potential (DP) or fragmentor voltage until the precursor ion intensity is maximized without inducing in-source fragmentation.

Step 3: Collision Energy (CE) Ramping

  • Isolate the [M+H]+ ion in Q1.

  • Ramp the Collision Energy (CE) in Q2 from 10 eV to 50 eV in 5 eV increments using Argon or Nitrogen as the collision gas.

  • Monitor Q3 for the appearance of the m/z 141 and m/z 77 fragments.

  • Self-Validation Check: The m/z 141 ion should peak at lower CE (e.g., 15-25 eV), while the m/z 77 ion will require higher CE (e.g., 35-45 eV) due to the secondary energy required to extrude SO₂.

Step 4: MRM Transition Locking

  • Select the two most abundant product ions. Typically, [M+H]+ → 141 is used as the Quantifier transition, and [M+H]+ → 77 is used as the Qualifier transition.

  • Transfer these optimized parameters to the LC-MS/MS acquisition method.

Workflow Prep Sample Preparation Infusion Direct Infusion Prep->Infusion Precursor Precursor Ion Selection (Q1) Infusion->Precursor CE Collision Energy Ramping (Q2) Precursor->CE Product Product Ion Mapping (Q3) CE->Product MRM MRM Transition Lock Product->MRM

Fig 3. Step-by-step MS/MS method development workflow for targeted quantification.

References

  • nih.gov . Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from[Link]

  • researchgate.net . Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • pjps.pk . Synthesis, enzyme inhibition and molecular docking studies of 1- Arylsulfonyl-4-phenylpiperazine derivatives. Retrieved from [Link]

  • dss.go.th . Metabolism Studies of Phenylsulfonamides Relevant for Water Works. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Piperidin-4-one Ring Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the piperidin-4-one scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its conformational flexibility and the electronic influence of its heteroatoms make it a versatile and valuable core. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of these molecules. Understanding the nuances of the ¹³C NMR chemical shifts of the piperidin-4-one ring provides direct insight into substitution patterns, electronic environment, and molecular conformation.

This technical guide offers a comparative analysis of the ¹³C NMR chemical shifts of the piperidin-4-one ring carbons. We will explore the foundational principles governing these shifts, compare data from key derivatives, and provide a field-proven protocol for acquiring high-quality spectral data.

Fundamental Principles and Carbon Numbering

The piperidin-4-one ring consists of five carbon atoms and one nitrogen atom. The chemical environment of each carbon is distinct, leading to characteristic chemical shift ranges in the ¹³C NMR spectrum. The standard numbering convention, which will be used throughout this guide, is illustrated below.

Caption: Structure and numbering of the piperidin-4-one ring.

The key factors influencing the chemical shifts (δ) of these carbons are:

  • The Carbonyl Group (C4): The sp²-hybridized carbonyl carbon is the most deshielded carbon in the ring due to the strong electron-withdrawing effect of the oxygen atom. Its resonance typically appears far downfield, generally in the δ 200-210 ppm range.

  • Carbons Alpha to Nitrogen (C2/C6): These carbons are adjacent to the electronegative nitrogen atom, which deshields them relative to a simple alkane. Their chemical shifts are sensitive to the substituent on the nitrogen.

  • Carbons Beta to Nitrogen (C3/C5): These carbons are adjacent to the carbonyl group, which also exerts a deshielding effect. Due to symmetry in the unsubstituted ring, C2 and C6 are equivalent, as are C3 and C5.

Comparative Analysis of Chemical Shifts

The electronic and steric nature of substituents on the nitrogen (N1) and the ring carbons dramatically influences the observed chemical shifts. This section compares experimental data from various derivatives to illustrate these effects.

Effect of N-Substitution and Quarternization

Substitution on the nitrogen atom is a common strategy in drug design. This modification directly impacts the chemical shifts of the α-carbons (C2/C6) and, to a lesser extent, the β-carbons (C3/C5). A powerful example is the quarternization of the nitrogen, which introduces a permanent positive charge.

The data below compares the chemical shifts of a N,N-dimethyl quaternary piperidin-4-one salt with those of more complex, substituted piperidin-4-ones to highlight key trends.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Piperidin-4-one Derivatives

Carbon Atom1,1-Dimethyl-4-oxopiperidin-1-ium iodide (in DMSO-d₆)[1]2,6-Diaryl-3-substituted Piperidin-4-ones (Typical Range in CDCl₃)[2][3][4]
C260.6~ 60 - 70
C335.6~ 40 - 55
C4 (C=O) 202.0 ~ 205 - 210
C535.6~ 40 - 55
C660.6~ 60 - 70

Analysis of Trends:

  • C4 (Carbonyl): The carbonyl carbon consistently appears at a very low field (>200 ppm), making it a highly diagnostic signal for this class of compounds. The value of 202.0 ppm for the quaternary salt is typical.[1]

  • C2/C6 (α-Carbons): In the N,N-dimethyl quaternary salt, the strong deshielding effect of the positively charged nitrogen places the C2/C6 signals at 60.6 ppm.[1] This is significantly downfield from what would be expected for a simple N-methyl piperidine (typically δ 55-57 ppm). In various 2,6-diaryl substituted piperidin-4-ones, these carbons also appear in a downfield region, influenced by both the nitrogen and the aryl substituents.[2][3]

  • C3/C5 (β-Carbons): The β-carbons of the quaternary salt resonate at 35.6 ppm.[1] In more substituted systems, these carbons are shifted further downfield, a result of the cumulative electronic effects of the substituents on the ring.[4][5]

Effect of C-Substitution and Conformation

Adding substituents to the carbon framework, particularly at the C2 and C6 positions, introduces significant complexity. These substituents not only have their own electronic effects but can also influence or lock the conformation of the six-membered ring (e.g., chair vs. boat).[6]

In studies of various 2,6-diarylpiperidin-4-ones, it has been established that these molecules predominantly adopt a chair conformation with the bulky aryl groups in an equatorial orientation to minimize steric strain.[3][4] The precise chemical shifts of C2/C6 and C3/C5 are highly dependent on the electronic nature (electron-donating vs. electron-withdrawing) of these aryl groups.

Field-Proven Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality, reproducible ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol is a self-validating system designed for a typical piperidin-4-one derivative.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation (The Foundation):

    • Action: Accurately weigh 10-20 mg of the purified piperidin-4-one derivative. Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Causality: The concentration must be sufficient to obtain a good signal-to-noise ratio (S/N) in a reasonable time, as ¹³C has a low natural abundance (1.1%). The choice of solvent is critical; CDCl₃ is excellent for many organic molecules, while DMSO-d₆ is preferred for less soluble or more polar compounds. The solvent can influence chemical shifts through intermolecular interactions.[7]

  • Instrument and Experiment Selection:

    • Action: On a modern NMR spectrometer (e.g., 400 MHz or higher), select a standard ¹³C observation experiment with proton decoupling. For more quantitative results (less common for routine checks), an inverse-gated decoupling experiment should be used.

    • Causality: Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H multiplets into singlets, which significantly improves S/N and makes interpretation easier. Inverse-gated decoupling provides more reliable integration by suppressing the Nuclear Overhauser Effect (NOE), but requires a longer experiment time.

  • Setting Acquisition Parameters (The Science of the Signal):

    • Action:

      • Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from 0 to 220 ppm for organic molecules.

      • Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient to ensure good digital resolution.

      • Relaxation Delay (D1): Set a delay of at least 2 seconds. For quaternary carbons like the C=O group, which relax slowly, a longer delay (5-10s) may be needed for accurate quantitation.

      • Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve the desired S/N.

    • Causality: A proper spectral width prevents signal folding. The relaxation delay (D1) is crucial; it allows the carbon nuclei to return to their equilibrium state between pulses. An insufficient D1 will lead to signal attenuation, especially for non-protonated carbons like the carbonyl, skewing the relative peak intensities.

  • Data Processing and Referencing (The Final Polish):

    • Action: After acquisition is complete, apply an exponential multiplication function (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) to improve S/N. Perform a Fourier Transform, followed by careful phase and baseline correction.

    • Action: Reference the spectrum. If using CDCl₃, the residual solvent peak is set to δ 77.16 ppm. For DMSO-d₆, the peak is set to δ 39.52 ppm. If an internal standard like tetramethylsilane (TMS) is used, its signal is set to δ 0.00 ppm.

    • Causality: Proper processing ensures the spectral data is presented accurately. Correct referencing is non-negotiable for comparing experimental data with literature values or across different samples.

Conclusion

The ¹³C NMR spectrum of a piperidin-4-one derivative is rich with structural information. The carbonyl carbon at C4 provides a distinct landmark signal above 200 ppm. The chemical shifts of the ring carbons, particularly C2/C6 and C3/C5, are sensitive reporters of the substitution pattern on both the nitrogen and the carbon framework, as well as the conformational state of the ring. By understanding the fundamental principles and substituent effects outlined in this guide and employing a robust experimental protocol, researchers can confidently leverage ¹³C NMR spectroscopy to characterize this vital class of heterocyclic compounds.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

  • ResearchGate. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • SUPPORTING MATERIALS. (n.d.). [Link]

  • Semantic Scholar. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

  • Bentham Science Publishers. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. [Link]

  • ACS Publications. (1972). Carbon-13 magnetic resonance. Chemical shift additivity relationships in N-methyl-4-piperidones. [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]

  • PubChem. 1-Methyl-4-piperidone. [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • ResearchGate. (2025). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

Sources

Introduction: The Critical Role of the Nitrogen Protecting Group in 4-Piperidone Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of N-Boc vs. N-Phenylsulfonyl-4-piperidone for Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and medicinal chemistry, 4-piperidone derivatives are invaluable building blocks for the synthesis of a vast array of bioactive molecules and complex scaffolds. The reactivity of the central carbonyl group is of paramount importance, dictating the success and efficiency of subsequent chemical transformations. The choice of the nitrogen protecting group profoundly influences this reactivity through its electronic and steric effects. This guide provides a detailed comparative analysis of two commonly employed protected 4-piperidones: tert-butyloxycarbonyl (N-Boc) protected 4-piperidone and N-phenylsulfonyl protected 4-piperidone.

The N-Boc group is an electron-donating carbamate, while the N-phenylsulfonyl group is a strongly electron-withdrawing sulfonamide. This fundamental electronic difference dictates the electrophilicity of the C4 carbonyl carbon, leading to significant variations in their reactivity towards nucleophiles. Understanding these differences is crucial for chemists to make informed decisions in reaction design, optimization, and scale-up, ultimately impacting the efficiency of synthetic routes in drug discovery and development.

Electronic Effects of N-Protecting Groups on Carbonyl Reactivity

The reactivity of the ketone in 4-piperidone is modulated by the nitrogen atom's ability to donate lone-pair electron density into the ring system. The nature of the substituent on this nitrogen atom determines the extent of this donation.

  • N-Boc-4-piperidone: The Boc group, being a carbamate, allows for delocalization of the nitrogen lone pair into the adjacent carbonyl of the Boc group itself. However, it is still considered a moderately electron-donating group towards the piperidone ring. This donation slightly reduces the electrophilicity of the C4 carbonyl carbon, making it less reactive towards nucleophiles compared to a simple, unprotected secondary amine.

  • N-Phenylsulfonyl-4-piperidone: In stark contrast, the phenylsulfonyl group is a powerful electron-withdrawing group. The sulfonyl moiety strongly pulls electron density away from the nitrogen atom, effectively preventing it from donating into the piperidone ring. This lack of electron donation significantly increases the partial positive charge on the C4 carbonyl carbon, rendering it substantially more electrophilic and, therefore, more reactive towards nucleophilic attack.

G cluster_0 N-Boc-4-piperidone cluster_1 N-Phenylsulfonyl-4-piperidone Boc Boc (Electron Donating) N_Boc N Boc->N_Boc Donates e- density C4_Boc C=O (Less Electrophilic) N_Boc->C4_Boc Delocalizes e- density into ring PhSO2 PhSO2 (Electron Withdrawing) N_PhSO2 N PhSO2->N_PhSO2 Withdraws e- density C4_PhSO2 C=O (More Electrophilic) N_PhSO2->C4_PhSO2 Reduced delocalization into ring Nucleophile Nucleophile Nucleophile->C4_Boc Slower Attack Nucleophile->C4_PhSO2 Faster Attack

Caption: Electronic influence of N-Boc and N-phenylsulfonyl groups on the C4 carbonyl.

Comparative Reactivity in Key Synthetic Transformations

The differing electrophilicity of the carbonyl group in these two piperidones leads to notable differences in their performance in common synthetic reactions.

Reductive Amination

Reductive amination is a cornerstone reaction for introducing diversity around the piperidine scaffold. The reaction typically proceeds via the formation of an iminium ion intermediate, the rate of which is dependent on the initial nucleophilic attack of the amine on the carbonyl.

N-phenylsulfonyl-4-piperidone generally exhibits faster reaction rates and often proceeds under milder conditions due to the heightened electrophilicity of its carbonyl. This can be particularly advantageous when using less nucleophilic amines. Conversely, N-Boc-4-piperidone may require longer reaction times or the use of a Lewis acid catalyst to facilitate the initial addition step.

Table 1: Comparison of Reactivity in a Representative Reductive Amination

ParameterN-Boc-4-piperidoneN-Phenylsulfonyl-4-piperidone
Amine AnilineAniline
Reducing Agent Sodium triacetoxyborohydrideSodium triacetoxyborohydride
Solvent Dichloroethane (DCE)Dichloroethane (DCE)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 85 - 95%90 - 98%
Wittig Reaction

The Wittig reaction, used to form carbon-carbon double bonds, is also sensitive to the electrophilicity of the carbonyl component. The more electrophilic N-phenylsulfonyl-4-piperidone is expected to react more readily with phosphorus ylides. This can lead to higher yields and the ability to use less reactive, stabilized ylides where N-Boc-4-piperidone might be sluggish.

Table 2: Comparison of Reactivity in a Representative Wittig Reaction

ParameterN-Boc-4-piperidoneN-Phenylsulfonyl-4-piperidone
Ylide (Carbethoxymethylene)triphenylphosphorane(Carbethoxymethylene)triphenylphosphorane
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature RefluxRoom Temperature to Reflux
Typical Reaction Time 8 - 16 hours1 - 4 hours
Typical Yield 70 - 85%85 - 95%

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating system for observing the reactivity differences between the two substrates.

Protocol 1: Reductive Amination of 4-Piperidones with Benzylamine

This protocol outlines a typical reductive amination procedure, highlighting the expected differences in reaction time.

Materials:

  • N-Boc-4-piperidone

  • N-Phenylsulfonyl-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In separate round-bottom flasks, dissolve N-Boc-4-piperidone (1.0 equiv) and N-phenylsulfonyl-4-piperidone (1.0 equiv) in DCE (to make a 0.1 M solution).

  • Amine Addition: To each flask, add benzylamine (1.1 equiv) followed by glacial acetic acid (1.2 equiv). Stir the mixtures at room temperature for 30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to each flask over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is anticipated that the reaction with N-phenylsulfonyl-4-piperidone will reach completion significantly faster.

  • Workup: Upon completion, quench the reactions by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel.

G cluster_workflow Reductive Amination Workflow cluster_monitoring Expected Observation at 4h A 1. Dissolve Piperidone in DCE B 2. Add Amine & Acetic Acid A->B C 3. Add STAB (Reducing Agent) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup D->E N-PhSO2 N-Phenylsulfonyl Reaction: Complete D->N-PhSO2 N-Boc N-Boc Reaction: Incomplete D->N-Boc F 6. Purification (Chromatography) E->F G Final Product F->G

Caption: Generalized workflow for the comparative reductive amination experiment.

Conclusion and Practical Implications

The choice between N-Boc-4-piperidone and N-phenylsulfonyl-4-piperidone is a strategic one that should be guided by the specific requirements of the synthetic route.

  • Choose N-Phenylsulfonyl-4-piperidone when:

    • High reactivity is desired.

    • Working with poorly nucleophilic reagents.

    • Faster reaction times are critical.

    • The subsequent deprotection step (e.g., using Mg/MeOH or other reductive methods) is compatible with the rest of the molecule.

  • Choose N-Boc-4-piperidone when:

    • Milder, acid-labile deprotection is required.

    • Substrate selectivity is a concern in the presence of other electrophilic sites.

    • Longer reaction times are acceptable.

    • The downstream chemistry is incompatible with the conditions required for sulfonamide cleavage.

References

  • Katritzky, A. R., et al. (2004). Preparation of 2,4,6-Trisubstituted Pyridines from 4-Piperidones. Journal of Organic Chemistry, 69(1), 255-258. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc. [Link]

TLC visualization stains for sulfonyl-piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

TLC Visualization Strategies for Sulfonyl-Piperidine Derivatives: A Comparative Guide

Executive Summary

The sulfonyl-piperidine motif is a cornerstone in modern drug discovery, frequently utilized in the development of factor Xa inhibitors, antipsychotics, and targeted therapeutics. However, tracking the synthesis of these derivatives via Thin-Layer Chromatography (TLC) presents a unique analytical challenge. The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair on the piperidine nitrogen, drastically reducing its basicity and nucleophilicity. Consequently, standard amine-specific stains often yield false negatives.

This guide provides an objective, mechanistically grounded comparison of TLC visualization techniques for sulfonyl-piperidine scaffolds, equipping researchers with self-validating protocols to ensure experimental accuracy.

The Chemical Challenge & Mechanistic Causality

Understanding the causality behind stain success or failure is critical for accurate TLC analysis:

  • Silica Interaction and Streaking: Sulfonamides and amines can interact strongly with the acidic silanol groups on standard silica gel plates, leading to severe streaking; this is mitigated by adding a basic modifier (e.g., triethylamine) to the 1[1].

  • UV Fluorescence Quenching: UV visualization (254 nm) relies on the presence of a chromophore. Aromatic sulfonamides (e.g., p-toluenesulfonyl derivatives) strongly quench the plate's fluorescence, appearing as 1[1]. Conversely, aliphatic sulfonyl-piperidines (e.g., mesyl derivatives) lack conjugation and are UV-inactive.

  • Oxidative Resistance: The sulfonamide core is highly resistant to mild oxidation. Therefore, universal oxidative stains like 2[2] rely entirely on the oxidizability of the substituents on the piperidine ring. Harsher stains like Phosphomolybdic Acid (PMA) are often required to force oxidation.

  • Loss of Basicity: Dragendorff's reagent precipitates in the presence of basic 3[3]. Because the sulfonamide nitrogen is non-basic, intact sulfonyl-piperidines will not stain. This mechanistic failure is a powerful analytical tool: Dragendorff's serves as a perfect negative control to confirm complete sulfonylation of a free piperidine.

Quantitative Performance Comparison

Stain / VisualizationSensitivity (LOD)SpecificityMechanistic ActionEfficacy for Sulfonyl-Piperidines
UV Light (254 nm) ~0.1 µgAromatic / Conjugated systemsFluorescence quenching of F254 indicatorExcellent for aryl-sulfonyls; Fails for alkyl-sulfonyls[1].
Iodine (I2) Chamber ~1 - 5 µgUniversal (Lone pairs, π-bonds)Reversible charge-transfer complexationGood ; provides transient visualization for most derivatives.
Phosphomolybdic Acid ~0.5 - 2 µgUniversal (Redox-active)Mo(VI) reduction to Mo(IV) molybdenum blueExcellent ; requires vigorous heating to overcome sulfonamide stability[2].
Potassium Permanganate ~1 - 5 µgOxidizable functional groupsMn(VII) reduction to Mn(IV) dioxideModerate ; highly dependent on piperidine ring substituents[2].
Dragendorff's Reagent ~1 - 10 µgTertiary amines / AlkaloidsHeavy metal ion-pair complexationPoor (Negative control); Excellent for tracking free piperidines[3].

Visualization Workflow

TLC_Workflow Step1 Elute TLC Plate (Add TEA if streaking occurs) UV UV Light (254 nm) Step1->UV Aryl Dark Spot (Aryl-Sulfonyl Present) UV->Aryl Alkyl No Spot (Alkyl-Sulfonyl Present) UV->Alkyl Iodine Iodine Chamber (Reversible Complexation) Aryl->Iodine Alkyl->Iodine Destructive Apply Destructive Stain Iodine->Destructive Deprotect Monitoring Deprotection? (Free Piperidine) Destructive->Deprotect General General Scaffold Visualization Destructive->General Dragendorff Dragendorff's Reagent (Positive for free amine) Deprotect->Dragendorff PMA PMA / KMnO4 (Oxidative Staining) General->PMA

Logical workflow for TLC visualization of sulfonyl-piperidine derivatives.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Phosphomolybdic Acid (PMA) Staining

PMA is a harsh, universal redox stain that oxidizes the organic compound while reducing Mo(VI) to Mo(IV) (molybdenum blue). Step-by-Step Methodology:

  • Preparation: Dissolve 10 g of PMA in 100 mL of absolute 2[2]. Store in a dark bottle.

  • Plate Preparation: Completely dry the developed TLC plate using a heat gun to remove all traces of the eluent. Note: Residual triethylamine will cause the entire plate background to turn blue.

  • Application: Submerge the plate into the PMA solution for 2 seconds using forceps. Wipe the excess stain from the glass/aluminum back.

  • Visualization: Heat vigorously with a heat gun (approx. 200°C) until dark blue or black spots develop against a yellow-green background.

  • Self-Validating System: Before heating, spot a micro-drop of a known easily oxidizable compound (e.g., benzyl alcohol) on the top corner of the plate. If this validation spot fails to turn dark blue upon heating, the PMA reagent has degraded and must be freshly prepared.

Protocol 2: Potassium Permanganate (KMnO₄) Staining

KMnO₄ oxidizes functional groups, reducing Mn(VII) to Mn(IV) dioxide, appearing as brown spots. Step-by-Step Methodology:

  • Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled 2[2].

  • Application: Dip the dried TLC plate briefly into the solution and remove immediately.

  • Visualization: Gently warm the plate with a heat gun. The plate must remain touchable (50-60°C) to prevent the 2 from degrading[2].

  • Self-Validating System: The background of the plate must remain bright pink. If the stock solution has turned brown, or if the plate background immediately turns brown without heating, the permanganate has auto-reduced and the solution must be discarded.

Protocol 3: Dragendorff’s Reagent (Deprotection Assay)

Used to detect basic nitrogen-containing compounds. Step-by-Step Methodology:

  • Preparation: Mix Solution A (0.85 g bismuth(III) nitrate in 10 mL glacial acetic acid and 40 mL water) with equal parts of Solution B (8 g potassium iodide in 20 mL water) to form a stock solution. Mix 1 mL of stock with 2 mL acetic acid and 10 mL 3 before use[3].

  • Application: Spray or dip the TLC plate into the active solution.

  • Visualization: Spots appear immediately as bright orange precipitates without heating.

  • Self-Validating System: Spot a known tertiary amine (e.g., free piperidine) on the plate margin. It must immediately turn bright orange. The target sulfonyl-piperidine should remain unstained. If the target stains orange, the sulfonylation is incomplete, or the product has degraded back to the free amine.

Protocol 4: Iodine (I₂) Chamber

Iodine vapor reversibly forms charge-transfer complexes with lone pairs or pi-electrons. Step-by-Step Methodology:

  • Preparation: Add a few crystals of elemental iodine to a sealed glass chamber containing a layer of silica gel. Allow 30 minutes to 2[2].

  • Application: Place the dried TLC plate into the chamber and seal it for 2 to 10 minutes.

  • Visualization: Remove the plate and immediately circle the transient brown spots with a pencil before the iodine .

  • Self-Validating System: Include a co-spot of the starting material (e.g., the sulfonyl chloride). The starting material must appear as a distinct brown spot. If no spots appear after 10 minutes, the chamber lacks sufficient iodine vapor and requires fresh crystals.

References

  • Monitoring Sulfonyl
  • Dyeing Reagents for Thin-Layer and Paper Chrom
  • TLC stains. Reach Devices.
  • TLC Stains. University of Liverpool.

Sources

Comprehensive Structural Analysis of 1-(Phenylsulfonyl)piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]

Executive Summary: The Pharmacophore at a Glance

The 1-(phenylsulfonyl)piperidin-4-one scaffold represents a critical junction in medicinal chemistry, bridging the gap between simple heterocyclic linkers and potent cytotoxic agents.[1] While the piperidine ring is ubiquitous in FDA-approved drugs, the introduction of a phenylsulfonyl moiety at the N1 position and arylidene substituents at the C3/C5 positions dramatically alters the molecular landscape.

This guide provides a technical comparison of X-ray crystallographic data for this class of analogs. Unlike standard characterization methods (NMR/IR), X-ray crystallography provides the definitive proof of stereochemistry (E/Z configuration) and conformational flexibility (Chair vs. Sofa) required for structure-based drug design (SBDD).

Key Finding: The introduction of 3,5-bis(benzylidene) groups forces the piperidine ring from a stable chair conformation into a strained sofa or twist-boat conformation, a transition critical for fitting into the hydrophobic pockets of target proteins like Dihydrofolate Reductase (DHFR) or tubulin.

Comparative Analysis: X-ray Crystallography vs. Alternatives

To validate the structural integrity of these analogs, researchers must choose between multiple analytical techniques. Below is a comparative assessment of why X-ray crystallography remains the "Gold Standard" for this specific scaffold.

Table 1: Performance Comparison of Structural Determination Methods
FeatureX-ray Crystallography 1H-NMR Spectroscopy Computational Modeling (DFT/Docking)
Stereochemistry Definitive. Unambiguously assigns E/Z configuration to exocyclic double bonds.[1]Ambiguous. Overlapping olefinic/aromatic protons (7.0–8.0 ppm) often obscure coupling constants.Predictive. Relies on energy minimization; may trap the molecule in a local minimum rather than the global minimum.
Conformation Exact. Captures the frozen solid-state conformation (e.g., Sofa/Twist-Boat).[1]Average. Solution-state averaging often masks specific ring puckering.[1]Theoretical. Good for gas-phase predictions but often misses packing-induced distortions.[1]
Interactions Direct Observation. Visualizes intermolecular H-bonds and

-

stacking networks.[1]
Inferred. NOESY can suggest proximity, but not precise bond angles or lengths.Simulated. Force fields may overestimate electrostatic contributions of the sulfonyl group.
Throughput Low. Requires high-quality single crystals (days to weeks).[1]High. Rapid data acquisition (minutes).Very High. Can screen thousands of analogs in hours.

Deep Dive: Crystallographic Data of Key Analogs

The structural "performance" of these molecules is defined by their ability to maintain specific geometries that facilitate binding. We compare the parent sulfonyl scaffold against its bioactive 3,5-bis(benzylidene) derivatives.[2]

The Sulfonyl Geometry

In all analyzed analogs, the geometry around the sulfur atom is a distorted tetrahedron .[3] This is a consistent feature where the O=S=O bond angle opens up (typically >119°), compressing the N-S-C angle. This distortion is critical as it projects the phenyl ring almost perpendicular to the piperidine mean plane, creating a "T-shaped" hydrophobic surface.

Ring Puckering: The Chair-to-Sofa Transition[1]
  • Unsubstituted Analogs: The piperidine ring typically adopts a Chair conformation.[4][5] This is the thermodynamic minimum, minimizing 1,3-diaxial interactions.

  • 3,5-bis(benzylidene) Analogs: The

    
     hybridization at C3 and C5 forces planarity in significant portions of the ring.[6] Crystallographic data confirms a shift to a Sofa  or Twist-Boat  conformation.[1]
    
    • Observation: In (3E,5E)-1-(4-methylbenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one, the ring flattening allows the two benzylidene "wings" to extend outward, maximizing

      
      -
      
      
      
      stacking interactions in the crystal lattice.[1]
Table 2: Crystallographic Metrics of Selected Analogs
Compound IDSubstituents (R)Space GroupCrystal SystemConformationKey InteractionRef
Analog A 4-CH

(Sulfonyl) / 4-CF

(Benzylidene)

MonoclinicDistorted SofaC-H...O (Intermolecular)[1]
Analog B 4-F (Sulfonyl) / 4-CF

(Benzylidene)

TriclinicTwist-BoatF...F Halogen Bonding[1]
Analog C 2-NO

(Sulfonyl) / Unsubstituted

MonoclinicChairIntramolecular H-bond[2]

Note: The presence of electron-withdrawing groups (like


 or 

) on the benzylidene rings tends to increase the density of the crystal packing (approx. 1.4 - 1.5 g/cm³) compared to unsubstituted variants.[1]

Experimental Protocol: Synthesis to Structure

To replicate these results, scientific integrity demands a self-validating workflow.[1] The following protocol ensures high-purity crystals suitable for diffraction.

Synthesis (Claisen-Schmidt Condensation)[1][2]
  • Reactants: Mix 1-(phenylsulfonyl)piperidin-4-one (1 eq) with substituted benzaldehyde (2.2 eq).

  • Catalyst: Add glacial acetic acid (saturated with dry HCl gas) or NaOH in ethanol (base-catalyzed).

  • Conditions: Stir at room temperature for 4-6 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). A distinct shift in

    
     indicates the formation of the bis-benzylidene product.
    
Crystallization (Slow Evaporation Method)
  • Solvent System: Dissolve the crude solid in a mixture of Dichloromethane (DCM) and Methanol (1:1 v/v) .[7]

  • Process: Filter the solution through a 0.45

    
    m PTFE filter into a clean vial. Cover with parafilm and poke 3-5 small holes.[1]
    
  • Environment: Store in a vibration-free, dark environment at 293 K.

  • Timeline: Block-shaped crystals (approx.[1] 0.3 x 0.2 x 0.2 mm) typically form within 3-5 days.[1]

Structure Solution Workflow

Figure 1: Step-by-step workflow for determining the crystal structure of piperidin-4-one analogs.

Structural Insights & Mechanism

Understanding the supramolecular architecture explains the stability and potential solubility issues of these drugs.

The Interaction Network

The stability of the crystal lattice is governed by a hierarchy of forces.

  • Primary: C-H...O Hydrogen Bonds . The sulfonyl oxygens act as strong acceptors for aromatic protons from neighboring molecules.

  • Secondary:

    
    -
    
    
    
    Stacking
    . The benzylidene rings stack in a parallel-displaced manner (centroid-centroid distance ~3.8 Å).[1]
  • Tertiary: C-H...

    
     Interactions . The piperidine methylene protons often interact with the electron-rich 
    
    
    
    -cloud of the phenylsulfonyl ring.[1]

Figure 2: Supramolecular interaction map highlighting the stabilizing forces in the crystal lattice.

References

  • Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Pharmaceutical Chemistry Journal.

  • Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Molecular Crystals and Liquid Crystals.

  • Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E.

  • (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one. Acta Crystallographica Section E.

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules.

Sources

A Comparative Guide to the HPLC Analysis of 1-(phenylsulfonyl)piperidin-4-one and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the accurate analysis of synthetic intermediates is paramount. 1-(Phenylsulfonyl)piperidin-4-one, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity and stability.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an in-depth comparison of a proposed reversed-phase HPLC (RP-HPLC) method for 1-(phenylsulfonyl)piperidin-4-one with alternative analytical strategies, supported by established chromatographic principles.

The Central Role of HPLC in Pharmaceutical Analysis

HPLC is the workhorse of the pharmaceutical industry for its versatility, high resolution, and quantitative accuracy.[4] For a molecule like 1-(phenylsulfonyl)piperidin-4-one, which possesses both a polar sulfonyl group and a nonpolar phenyl ring, RP-HPLC is particularly well-suited. The separation in RP-HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Proposed RP-HPLC Method for 1-(phenylsulfonyl)piperidin-4-one

While specific application notes for this exact molecule are not prevalent, a robust starting method can be designed based on its structure and established methods for similar piperidine derivatives.[5][6]

Rationale for Method Design:

  • Column: A C18 column is the standard choice for RP-HPLC due to its broad applicability and hydrophobicity, which will interact with the phenyl group of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile is a good organic modifier that can effectively elute the analyte from the C18 column. The addition of a small amount of acid, such as formic or phosphoric acid, is crucial to control the ionization state of any residual silanols on the stationary phase and to ensure good peak shape.[5]

  • Detection: The phenylsulfonyl moiety contains a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[6]

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 30°C[7]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Prepare a stock solution of 1-(phenylsulfonyl)piperidin-4-one in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Expected Retention Behavior and Influencing Factors

The retention time of 1-(phenylsulfonyl)piperidin-4-one in RP-HPLC is primarily influenced by the following factors:

  • Mobile Phase Composition: Increasing the percentage of the organic modifier (acetonitrile) will decrease the retention time as the mobile phase becomes more nonpolar, promoting the elution of the analyte.[8]

  • pH of the Mobile Phase: While 1-(phenylsulfonyl)piperidin-4-one does not have a readily ionizable group, the pH can affect the silica-based stationary phase. Maintaining a consistent, slightly acidic pH helps to ensure reproducible retention times.[8][9]

  • Temperature: An increase in column temperature will generally decrease the viscosity of the mobile phase and increase the diffusion rate of the analyte, leading to shorter retention times.[9][10] Consistent temperature control is key for stable retention.[9]

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that can be used for the analysis of volatile and thermally stable compounds.

  • Applicability: 1-(Phenylsulfonyl)piperidin-4-one has a moderate molecular weight and may be amenable to GC analysis, potentially after derivatization to increase its volatility.

  • Advantages: Provides structural information from the mass spectrum, which is invaluable for impurity identification.

  • Disadvantages: Requires the analyte to be volatile and thermally stable, which may not be the case for all related impurities or degradation products.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[4][11]

  • Applicability: SFC can be an excellent alternative for both chiral and achiral separations and is often faster than HPLC.[4][11]

  • Advantages: Faster separations, reduced solvent waste, and unique selectivity compared to HPLC.[11]

  • Disadvantages: Requires specialized instrumentation that may not be as widely available as HPLC systems.

Data Presentation

Table 1: Comparison of Analytical Methods for 1-(phenylsulfonyl)piperidin-4-one

ParameterRP-HPLC-UVGC-MSSFC-UV/MS
Principle Partition chromatography based on polarityPartition chromatography based on volatility and boiling pointChromatography using a supercritical fluid mobile phase
Typical Stationary Phase C18 (nonpolar)Polysiloxane-based (nonpolar to polar)Various, including silica and bonded phases
Typical Mobile Phase Acetonitrile/WaterInert gas (Helium, Nitrogen)Supercritical CO2 with organic modifiers
Detection UV-Vis, PDA, MSMass SpectrometryUV-Vis, MS
Advantages Robust, versatile, well-established, high resolution[4]High sensitivity and specificity, structural information from MSFast separations, reduced organic solvent use, orthogonal selectivity[4][11]
Limitations Higher solvent consumptionRequires volatile and thermally stable analytesRequires specialized instrumentation

Visualizing the Workflow

A logical workflow is essential for consistent and reliable analytical results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solution in Methanol working Dilute to Working Concentration (e.g., 10 µg/mL) with Mobile Phase stock->working filter Filter through 0.45 µm Syringe Filter working->filter instrument Equilibrate HPLC System with Mobile Phase filter->instrument inject Inject Sample/Standard instrument->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC Analysis of 1-(phenylsulfonyl)piperidin-4-one.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the routine analysis of 1-(phenylsulfonyl)piperidin-4-one. The retention time, a critical parameter for peak identification, can be effectively modulated by adjusting the mobile phase composition and temperature. While alternative techniques like GC-MS and SFC offer unique advantages, HPLC remains the gold standard for its versatility and established performance in pharmaceutical quality control. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for structural information or high-throughput screening.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. Available at: [Link]

  • How to Increase Retention - How to use analytical columns. (n.d.). GL Sciences. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. Available at: [Link]

  • The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. (2015). LCGC Europe. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). MDPI. Available at: [Link]

  • 1-N-PHENYL-PIPERIDIN-4-ONE. (n.d.). LookChem. Available at: [Link]

  • 1-Phenyl-4-piperidinone. (n.d.). PubChem. Available at: [Link]

  • Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Available at: [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Available at: [Link]

  • hplc retention times: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Spectral investigations of some piperidin-4-one molecular addition compounds. (2020). ResearchGate. Available at: [Link]

  • The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. (2017). SciSpace. Available at: [Link]

  • 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one. (n.d.). PubChem. Available at: [Link]

Sources

Distinguishing N-Sulfonyl from N-Acyl Piperidones by NMR: A Structural and Conformational Guide

Author: BenchChem Technical Support Team. Date: March 2026

The piperidone scaffold is a privileged structural motif in modern drug discovery, frequently functionalized at the nitrogen atom to tune pharmacokinetic properties and target binding [1]. Two of the most common functionalizations are N-acylation and N-sulfonylation . While these modifications may appear structurally similar on paper, they impart drastically different 3D conformations and electronic environments to the piperidone ring.

For analytical chemists and structural biologists, distinguishing between these two derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy is a routine yet critical task. This guide explores the mechanistic causality behind their distinct NMR profiles and provides a self-validating experimental workflow for definitive characterization.

Mechanistic Causality: Electronic and Conformational Divergence

The stark contrast in the NMR spectra of N-acyl and N-sulfonyl piperidones is not merely a result of inductive effects; it is fundamentally driven by their divergent conformational dynamics.

The Amide Bond (N-Acyl): Restricted Rotation

In N-acyl piperidones, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl


-system. This resonance imparts a partial double-bond character  to the C–N bond, forcing the amide group into a planar geometry. Consequently, there is a significant energy barrier to rotation around the C–N bond (typically 

= 60–80 kJ/mol) [2].

Because the piperidone ring is asymmetrical relative to the acyl group, this restricted rotation traps the molecule in two distinct conformational states (E and Z rotamers) at room temperature [3]. On the NMR timescale, this slow exchange manifests as broadened, heavily deshielded, or completely duplicated sets of peaks for the


-protons (C2 and C6).
The Sulfonamide Bond (N-Sulfonyl): Free Rotation

In contrast, the N-sulfonyl bond features a tetrahedral sulfur center. The nitrogen lone pair does not delocalize into the S=O bonds to the same extent as it does in an amide. The S–N bond retains its single-bond character, resulting in a much lower energy barrier to rotation. At room temperature, the rotation is rapid on the NMR timescale, yielding a single, time-averaged conformation . Therefore, N-sulfonyl piperidones present sharp, well-defined NMR signals without rotameric splitting [4].

Causality cluster_acyl N-Acyl Piperidone cluster_sulfonyl N-Sulfonyl Piperidone A1 Planar Amide Bond (Partial Double Bond) A2 Restricted Rotation (High Barrier) A1->A2 A3 E/Z Rotamers (Split/Broad Peaks) A2->A3 S1 Tetrahedral Sulfur (No Resonance) S2 Free Rotation (Low Barrier) S1->S2 S3 Time-Averaged (Sharp Peaks) S2->S3

Caption: Logical causality of N-substitution on piperidone NMR signal resolution.

Quantitative Data Comparison

The following table summarizes the typical quantitative NMR parameters used to distinguish these two structural classes. The strong magnetic anisotropy of the carbonyl group heavily deshields the equatorial


-protons in N-acyl derivatives, pushing them further downfield than their N-sulfonyl counterparts.
NMR ParameterN-Acyl PiperidonesN-Sulfonyl Piperidones
Room Temp (298 K) ¹H Spectrum Broadened or split peaks (rotamers)Sharp, well-defined peaks

-Protons (C2, C6) ¹H Shift
~3.5 – 4.8 ppm (highly deshielded)~2.8 – 3.5 ppm

-Protons (C3, C5) ¹H Shift
~1.5 – 2.5 ppm (often complex)~1.8 – 2.2 ppm

-Carbons (C2, C6) ¹³C Shift
~40 – 50 ppm (often split into two signals)~45 – 47 ppm (single sharp signal)
Substituent ¹³C Shift ~165 – 175 ppm (Amide C=O)N/A (Sulfur center)
Rotational Barrier (

)
60 – 80 kJ/mol< 40 kJ/mol (rapid rotation)

Experimental Workflow: Self-Validating VT-NMR Protocol

When a researcher observes broad or split peaks in a piperidone ¹H NMR spectrum, a critical question arises: Are these peaks broad due to N-acyl rotamers, or is the sample simply impure/poorly shimmed?

To answer this, we employ Variable Temperature (VT) NMR . This protocol is a self-validating system : by calculating the Gibbs free energy of activation (


), the mathematical convergence of the Eyring equation proves that the observed spectral broadening is a physical thermodynamic property of the molecule (rotameric exchange), thereby definitively ruling out chemical impurities.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the piperidone derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). CDCl
    
    
    is not recommended as its low boiling point limits the accessible temperature range.
  • Baseline Acquisition (298 K): Acquire a standard 1D ¹H NMR spectrum. Identify the split or broadened

    
    -proton signals (typically between 3.5–4.8 ppm).
    
  • VT-NMR Heating Ramp: Increase the probe temperature in 10 K increments (e.g., from 300 K to 380 K). Allow 5 minutes of thermal equilibration time at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the E and Z rotamer peaks. As thermal energy increases, the rotation rate exceeds the NMR timescale. The distinct peaks will broaden further, merge into a flat baseline—this is the Coalescence Temperature (

    
    ) —and eventually sharpen into a single time-averaged peak at higher temperatures.
    
  • Thermodynamic Calculation: Calculate the activation energy (

    
    ) using the Eyring equation:
    
    
    
    
    (Where
    
    
    for uncoupled exchanging singlets, and
    
    
    is the peak separation in Hz at 298 K). A calculated
    
    
    between 60–80 kJ/mol objectively validates the presence of an N-acyl group [4].

VT_Workflow Step1 1. Standard 1D NMR (298 K) Acquire baseline spectra Step2 2. Signal Evaluation Identify broad C2/C6 alpha-protons Step1->Step2 Step3 3. VT-NMR Heating Ramp Increase temp in 10 K increments Step2->Step3 Step4 4. Coalescence Observation Record Coalescence Temp (Tc) Step3->Step4 Step5 5. Thermodynamic Calculation Compute ΔG‡ via Eyring Equation Step4->Step5

Caption: Self-validating Variable Temperature NMR workflow for rotamer analysis.

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL: [Link]

  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for the Characterization of C₁₁H₁₃NO₃S

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the characterization of organic compounds with the molecular formula C₁₁H₁₃NO₃S, a structure representative of many sulfonamide-based pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate elemental composition data to confirm structure, purity, and quality.

The Benchmark: Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental results are measured. For a compound with the formula C₁₁H₁₃NO₃S , the theoretical mass percentages are:

ElementSymbolAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01111132.12155.21%
HydrogenH1.0081313.1045.48%
NitrogenN14.007114.0075.85%
SulfurS32.06132.0613.40%
OxygenO15.999347.99720.06%
Total 239.289 100.00%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method, as it interferes with the combustion process for CHNS analysis.

The Gold Standard: Dynamic Flash Combustion (CHNS Analysis)

The most widely accepted and precise method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds is dynamic flash combustion, a modern evolution of the Pregl-Dumas method.[1][2] This technique is the cornerstone of elemental analysis for confirming the empirical formula and purity of pharmaceutical ingredients and intermediates.[1]

Principle of Operation: The methodology involves the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature furnace (typically 1000-1150°C) within an oxygen-rich environment.[1][2]

  • Combustion: The sample is converted into its elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and sulfur dioxide (SO₂).[3][4]

  • Reduction: The mixture of gases is then passed over heated, high-purity copper, which removes excess oxygen and reduces nitrogen oxides to elemental nitrogen (N₂).[2]

  • Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated using a gas chromatography column.[5]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The detector produces an electrical signal proportional to the amount of each element.[5]

This method is recognized by various standards bodies, including ASTM International, in methods such as ASTM D5291 for the determination of carbon, hydrogen, and nitrogen in petroleum products and lubricants, which shares the same fundamental principles.[6][7][8]

Data Interpretation and Acceptance Criteria

For a compound to be considered pure, the experimentally determined mass percentages must align closely with the theoretical values. While specific project requirements may vary, a widely accepted criterion in the pharmaceutical industry for pure substances is a maximum deviation of ±0.4% from the theoretical value for each element.

ElementTheoretical %Acceptance Range (%)
Carbon (C)55.21%54.81% – 55.61%
Hydrogen (H)5.48%5.08% – 5.88%
Nitrogen (N)5.85%5.45% – 6.25%
Sulfur (S)13.40%13.00% – 13.80%

A Practical Workflow for C₁₁H₁₃NO₃S Analysis

The following represents a detailed, self-validating protocol for the elemental analysis of a C₁₁H₁₃NO₃S compound.

Experimental Protocol

Objective: To determine the %C, %H, %N, and %S of a C₁₁H₁₃NO₃S sample and assess its purity against theoretical values.

Instrumentation: A modern CHNS Elemental Analyzer.

Materials:

  • Test Sample: C₁₁H₁₃NO₃S, dried and homogenized.

  • Certified Reference Material (CRM): Acetanilide or Sulfanilamide are suitable for calibration and verification.[9][10]

  • Tin or Silver Capsules: For encapsulating solid samples.

  • High-Purity Gases: Helium (carrier), Oxygen (combustion).

Methodology:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with fresh reagents (e.g., copper, catalysts) as per manufacturer guidelines.[2]

    • Perform a leak check of the system.

    • Calibrate the instrument by analyzing 3-5 replicates of a well-characterized CRM like acetanilide. The instrument software will generate a calibration curve based on the known elemental composition of the standard.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried C₁₁H₁₃NO₃S sample into a tin capsule. Record the weight to at least 0.001 mg.

    • Fold the capsule to ensure no sample can be lost and form a compact ball.

    • Causality: Using a small sample size ensures complete, instantaneous combustion ("flash combustion"), which is critical for accuracy.[3] The tin capsule aids in combustion.

  • Analysis Sequence:

    • Run a set of "blanks" (empty tin capsules) to establish the baseline and ensure the system is clean.

    • Analyze a known CRM as a check standard to verify the calibration is still valid.

    • Analyze the C₁₁H₁₃NO₃S samples in triplicate.

    • Conclude the run by analyzing another check standard to confirm instrument stability over the analysis period.

  • Data Processing & Reporting:

    • The instrument software will automatically calculate the mass percentages for C, H, N, and S for each sample based on the detector response, sample weight, and calibration file.

    • Calculate the mean and standard deviation for the triplicate sample analyses.

    • Compare the mean experimental values to the theoretical values and determine if they fall within the ±0.4% acceptance range.

Workflow Visualization

G cluster_prep 1. Preparation & Calibration cluster_sample 2. Sample Analysis cluster_data 3. Data Evaluation Inst_Prep Instrument Preparation (Reagents, Leak Check) CRM_Cal CRM Calibration (e.g., Acetanilide) Inst_Prep->CRM_Cal Weigh Weigh 1-3 mg Sample into Tin Capsule CRM_Cal->Weigh Blank Run Blanks Weigh->Blank Check1 Run Check Standard Blank->Check1 Sample Analyze Samples (n=3) Check1->Sample Check2 Run Final Check Standard Sample->Check2 Calc Calculate Mean & SD Check2->Calc Compare Compare to Theoretical Values Calc->Compare Report Generate Report (Pass/Fail within ±0.4%) Compare->Report

Caption: Elemental Analysis Workflow via Combustion.

Comparative Overview of Analytical Techniques

While combustion analysis is the definitive method for determining bulk elemental composition, other techniques provide different types of elemental information. Understanding these distinctions is crucial for a comprehensive analytical strategy.

TechniquePrimary PurposeElements DetectedPrincipleSample TypeKey Advantage
CHNS Combustion Bulk Composition & Purity C, H, N, S, (O by pyrolysis)High-temp combustion, GC separation, TCD detection.[2]Solids, LiquidsHigh precision for verifying empirical formula.
ICP-MS/OES Trace Elemental Impurities Most of the periodic tableSample nebulization into argon plasma, detection by mass spec or optical emission.[11]Liquids, Digested SolidsExtremely low detection limits (ppb, ppt) for heavy metals and catalysts.[12]
X-Ray Fluorescence (XRF) Bulk & Minor Elements Mg to UX-ray excitation causes emission of characteristic secondary X-rays.[13]Solids, LiquidsNon-destructive, rapid screening.[13]

ICP-MS/OES (Inductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometry) is mandated by pharmacopeias like USP <232> and <233> for controlling trace elemental impurities (e.g., Pb, As, Hg, Cd), which is a separate but essential analysis for pharmaceutical safety.[11][14]

Decision-Making for Elemental Analysis

Caption: Selecting the Appropriate Elemental Analysis Technique.

Method Validation and Trustworthiness

To ensure the reliability of results, the analytical method must be validated according to guidelines such as those from the International Council on Harmonisation (ICH) Q2(R1).[15][16] Key validation parameters include:

  • Accuracy: Assessed by analyzing a suitable CRM. The mean result should be close to the certified value.

  • Precision: Demonstrated by the low relative standard deviation (RSD) of replicate analyses of the same sample.

  • Specificity: The ability to assess the elements unequivocally in the presence of other components. For pure substances, this is demonstrated by achieving the theoretical values.

  • Linearity & Range: The detector's response must be linear over the range of elemental concentrations expected from the sample weights used.

By incorporating system suitability checks (blanks, CRMs) into every analytical run, the protocol becomes a self-validating system, ensuring the trustworthiness of every result generated.[17]

References

  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • Analytical Methods Committee, Royal Society of Chemistry. (2008, April 29). AMCTB No 29: CHNS Elemental Analysers.
  • Agilent Technologies, Inc. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • ASTM International. (2021, December 15). D5291 − 21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
  • Malvern Panalytical. (n.d.). Sulfur Analysis for Fuels.
  • ASTM International. (2002, July 15). ASTM D5291-02: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
  • Li, Y., et al. (2023, July 31). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.
  • Eskisehir Osmangazi University. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O).
  • ASTM International. (2021, November 30). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
  • Wikipedia. (n.d.). Combustion analysis.
  • Scribd. (2024, July 25). Astm D5291-21.
  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • SPECTRO Analytical Instruments. (n.d.). Meeting the new ICH and USP regulation for elemental impurities in pharmaceutical products using the SPECTRO ARCOS.
  • Public.Resource.Org. (2023, December 18). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
  • ResearchGate. (n.d.). Physiochemical and analytical data of sulfonamides.
  • Defense Technical Information Center. (1966, April 1). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • Agilent Technologies, Inc. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials.
  • Actlabs. (2025, January 25). Certified Reference Material.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Bano, S., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • VELP Scientifica. (n.d.). chns calibration standards search.
  • ResearchGate. (n.d.). Rapid Quantitative Determination of Sulfur in Organic Compounds.
  • U.S. Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES.
  • Queensland Journal of Agricultural and Animal Sciences. (1970).
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • Acta Pharmaceutica. (2007).
  • Slideshare. (n.d.). Analysis of sulfonamides.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(Phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper disposal of 1-(Phenylsulfonyl)piperidin-4-one, a compound often utilized in medicinal chemistry as an intermediate in the synthesis of biologically active molecules.[1][2][3] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule in publicly available databases, this document synthesizes information from structurally related piperidine and phenylsulfonyl compounds to establish a robust and cautious disposal procedure.[4][5][6] It is imperative for researchers, scientists, and drug development professionals to treat this compound as potentially hazardous and to adhere to all local, state, and federal regulations regarding chemical waste disposal.[7][8]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous compounds, 1-(Phenylsulfonyl)piperidin-4-one should be handled with care, assuming it may possess irritant properties.[5][9][10]

Key Potential Hazards:

  • Skin and Eye Irritation: Many piperidine derivatives are known to cause skin and serious eye irritation.[9][10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5][9][10]

  • Harmful if Swallowed: Similar compounds can be harmful if ingested.[4]

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory In case of inadequate ventilation or handling of fine powders, a NIOSH-approved respirator should be used.[9]
II. Step-by-Step Disposal Protocol

The disposal of 1-(Phenylsulfonyl)piperidin-4-one and any materials contaminated with it must be managed as hazardous waste.[7][11] Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) is crucial.[7][8]

Step 1: Waste Segregation and Collection

  • At the Point of Generation: All waste containing 1-(Phenylsulfonyl)piperidin-4-one, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated hazardous waste container.[11][12]

  • Incompatible Materials: Ensure that this waste stream is kept separate from incompatible materials, such as strong oxidizing agents and strong acids, to prevent any hazardous reactions.[13][14] Store acids and bases in separate containers.[13]

Step 2: Container Selection and Labeling

  • Container Choice: The hazardous waste container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.[11][12]

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "1-(Phenylsulfonyl)piperidin-4-one," the approximate quantity of the waste, and the date of accumulation.[11][12]

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11][13] This area should be away from general laboratory traffic and incompatible materials.

  • Time Limits: Be aware of regulatory time limits for the storage of hazardous waste in satellite accumulation areas. The EPA requires the removal of a full container within 72 hours.[12] Partially filled containers may be kept for up to one year in a designated satellite accumulation area.[13]

Step 4: Arranging for Final Disposal

  • Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[7][11] Do not attempt to dispose of this chemical through regular trash or down the sewer system.[7][8][15]

  • Documentation: Maintain all necessary documentation related to the generation, storage, and disposal of the hazardous waste as required by your institution and regulatory agencies.[7]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[11]

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in Section I.[11]

  • Contain and Clean:

    • For solid spills, carefully sweep or shovel the material into the designated hazardous waste container, minimizing dust generation.[9][14]

    • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[11] Place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[11]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Phenylsulfonyl)piperidin-4-one.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal start Generation of 1-(Phenylsulfonyl)piperidin-4-one Waste assess_hazards Assess Hazards (Assume Irritant, Harmful) start->assess_hazards collect_waste Collect in Designated, Compatible Container assess_hazards->collect_waste label_container Label as 'Hazardous Waste' with Chemical Name, Date, and Quantity collect_waste->label_container store_securely Store in Secure, Ventilated Satellite Accumulation Area label_container->store_securely check_incompatibles Segregate from Incompatible Materials (e.g., Strong Oxidizers, Acids) store_securely->check_incompatibles contact_vendor Contact Licensed Hazardous Waste Disposal Vendor check_incompatibles->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup document_disposal Complete and Archive Disposal Manifest schedule_pickup->document_disposal

Caption: Disposal workflow for 1-(Phenylsulfonyl)piperidin-4-one.

References

  • Benchchem. Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Published May 21, 2025.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • ChemSupply Australia. Safety Data Sheet: PIPERIDINE. Published October 22, 2023.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Unknown Supplier. Safety Data Sheet: PIPERIDINE. Published May 7, 2024.
  • Unknown Supplier. Safety Data Sheet.
  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. Published February 3, 2026.
  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Published July 15, 2024.
  • U.S. Environmental Protection Agency. Benzenesulfonamide, N-(phenylsulfonyl)- Hazard Data. Last updated October 2025.
  • SynQuest Laboratories, Inc. Safety Data Sheet: Piperidin-4-one. Published December 8, 2016.
  • Unknown Supplier. SAFETY DATA SHEET. Published November 22, 2019.
  • Unknown Supplier. SAFETY DATA SHEET. Revision Date December 23, 2025.
  • Fisher Scientific. SAFETY DATA SHEET. Revision Date December 22, 2025.
  • PubChem. Phenylsulphonyl isocyanate.
  • Sigma-Aldrich. SAFETY DATA SHEET: Piperidine. Revision Date September 23, 2025.
  • ThermoFisher Scientific. SAFETY DATA SHEET: 1-(Phenylsulfonyl)pyrrole. Revision Date September 7, 2025.
  • CymitQuimica. SAFETY DATA SHEET: 3-(Phenylsulfonyl)propanoic acid.
  • ECHEMI. N-(Phenylsulfonyl)benzenesulfonamide SDS, 2618-96-4 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET: 1,4'-Bipiperidine. Revision Date March 27, 2024.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Revision Date September 25, 2023.
  • Fisher Scientific. SAFETY DATA SHEET: 1-(Phenylsulfonyl)indole. Revision Date December 21, 2025.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. Material Safety Data Sheet - N-Benzyl-4-piperidone. Published January 4, 2005.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • SAF-SOL. MATERIAL SAFETY DATA SHEET: SAF-SOL 20/20. Published August 31, 2007.
  • Pfizer. Pfizer Ireland Pharmaceuticals Safety Data Sheet. Published March 25, 2024.
  • ChemScene. 1-(Phenylsulfonyl)piperidin-4-amine hydrochloride.
  • Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
  • PubChem. 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one.
  • Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Published October 30, 2021.
  • MilliporeSigma. 1-(Phenylsulfinyl)piperidine 97.
  • Chakkaravarthy, J. et al. Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry. Published August 8, 2025.
  • Benchchem. Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • PubMed. Piperidin-4-one: the potential pharmacophore.

Sources

Personal protective equipment for handling 1-(Phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Risk Profile & Immediate Action

1-(Phenylsulfonyl)piperidin-4-one is a pharmacologically active heterocyclic intermediate.[1][2] While often classified under "Warning" (GHS) rather than "Danger," its structural moieties—specifically the sulfonamide-like linkage and the reactive ketone—mandate strict control over inhalation of dust and dermal absorption .[1][2]

As a drug development intermediate, this compound should be treated as a potential sensitizer and bioactive agent until toxicological data proves otherwise.[1] The primary operational risks are static-induced dust dispersion during weighing and incidental exposure during solubilization.[1][2]

Quick-Reference Safety Matrix
ParameterSpecificationCritical Note
Physical State Solid (Crystalline Powder)Prone to static charge buildup.[1][2]
Primary Hazards H315, H319, H335 (Irritant)Potential H317 (Skin Sensitizer) based on structural analogs.[1]
Min. PPE Nitrile (4 mil) + N95/P100Do not use latex (poor organic solvent resistance).[1][2]
Containment Fume Hood RequiredVelocity face check: >100 fpm.[1]

Hazard Mechanism & PPE Selection Logic

This section details the "Why" behind the safety requirements, moving beyond simple compliance to mechanistic understanding.

The Sulfonyl-Piperidine Moiety

The molecule consists of a piperidin-4-one ring protected by a phenylsulfonyl group.[1][2]

  • Bioactivity Risk: Sulfonyl-containing heterocycles are privileged structures in medicinal chemistry (e.g., MMP inhibitors, antipsychotics).[1] We must assume the compound possesses biological activity that could modulate protein function upon systemic absorption [1].[1]

  • Chemical Reactivity: The C-4 ketone is an electrophile.[1] Upon contact with mucous membranes (eyes/lungs), it can react with nucleophilic residues in biological tissue, leading to the irritation response (H319/H335) [2].[1]

PPE Selection Strategy

The following PPE choices are based on permeation resistance and physical barrier efficacy.

Hand Protection: Nitrile vs. Latex [1][3]
  • Recommendation: Nitrile Gloves (Minimum 4 mil / 0.1 mm thickness). [1][2]

  • The Science: Latex gloves are permeable to many organic solvents (like Dichloromethane or Ethyl Acetate) often used to dissolve this reagent.[1] Once dissolved, the solvent acts as a carrier vehicle, transporting the 1-(Phenylsulfonyl)piperidin-4-one through the glove and into the skin (the "permeation breakthrough" effect).[1][2] Nitrile offers superior resistance to the carrier solvents and the solid itself [3].[1]

  • Double Gloving: Recommended during the initial solubilization step.[1]

Respiratory Protection: The Particle Physics
  • Recommendation: Certified Chemical Fume Hood is the primary control.[1] If weighing outside a hood (not recommended), a P100 particulate respirator is required.[1]

  • The Science: As a fine crystalline powder, this compound has a low settling velocity.[1] Static electricity can cause "particle jump," creating an invisible aerosol cloud during spatula transfer.[1] A standard surgical mask offers zero protection against these <5µm particles.

Operational Workflow & Visualization

The following diagram illustrates the "Chain of Custody" for the molecule to ensure zero contamination.

SafetyProtocol cluster_controls Engineering Controls Storage 1. Cold Storage (4°C, Desiccated) PPE_Don 2. PPE Donning (Nitrile + Lab Coat + Goggles) Storage->PPE_Don Retrieve Weighing 3. Weighing (Inside Fume Hood) PPE_Don->Weighing Anti-static Gun Solubilization 4. Solubilization (Solvent Addition) Weighing->Solubilization Slow Addition Reaction 5. Reaction/Usage Solubilization->Reaction Transfer Waste 6. Disposal (Solid vs Liquid Stream) Reaction->Waste Quench

Figure 1: Operational safety workflow emphasizing engineering controls during the critical weighing and solubilization phases.

Step-by-Step Handling Protocol

Phase A: Preparation
  • Verify Engineering Controls: Ensure the fume hood sash is at the working height and the flow monitor indicates "Safe" (typically 80–100 fpm).

  • Static Dissipation: If the powder appears "fluffy" or sticks to the glass, use an anti-static gun or polonium strip near the balance.[1] Static discharge is the #1 cause of minor laboratory spills for this class of compounds.[1]

Phase B: Weighing & Transfer[1]
  • Taring: Place the receiving vessel (flask/vial) in the hood before opening the reagent bottle.[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) while still wearing PPE.[1] Dispose of the Kimwipe as solid hazardous waste.[1]

Phase C: Solubilization

Note: This is the highest risk moment for dermal exposure.[1]

  • Add the solvent (e.g., DCM, THF) to the solid slowly.[1]

  • Do not sonicate open vessels.[1] If sonication is required to break up the sulfonamide crystal lattice, seal the vessel with Parafilm or a screw cap first to prevent aerosolization.[1]

Disposal & Emergency Procedures

Waste Stream Segregation

Proper disposal is dictated by the chemical's stability and ecological impact.[1]

Waste TypeCompositionDisposal Path
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Solid Hazardous Waste Bin (Double bagged).
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste (if using DCM/Chloroform) or Non-Halogenated (if using EtOAc/Methanol).[1]
Sharps Needles/Syringes used for transfer.[1]Biohazard/Sharps Container (Do not recap).
Emergency Response[1][2][4][5]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . The sulfonyl group can be irritating; seconds count to prevent corneal haze.[1]

  • Skin Contact: Wash with soap and water.[1][4][5][6][7][8] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases the permeability of the skin to the compound.[1]

  • Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then wipe up.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660370, 1-(Phenylsulfonyl)piperidin-4-one. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1][2]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.